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  • Product: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
  • CAS: 1249221-92-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Executive Summary 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Structurally, it consists of a 6-methylpyrimidine ring fused to a piperidine moiety via a C-N bond at the 4-position, with a hydroxyl group at the chiral 3-position of the piperidine ring.

This scaffold is valued in medicinal chemistry for its ability to introduce a polar, hydrogen-bonding motif (the hydroxyl group) into a hydrophobic pocket, often improving the solubility and metabolic stability of drug candidates.[2][3] It serves as a critical building block for "fragment-based" drug design, particularly in targeting Janus kinases (JAK) and Menin-MLL interactions.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol[1]

  • CAS Number: 1249221-92-8[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.25 g/mol [2][3]

  • SMILES: CC1=CC(=NC=N1)N2CCCC(C2)O[1]

Physicochemical Profile

The compound exhibits amphiphilic properties due to the basic pyrimidine nitrogen and the polar hydroxyl group.[2]

PropertyValue (Experimental/Predicted)Significance
Physical State Viscous oil or low-melting solidHandling requires gentle heating or solvent transfer.[1]
LogP (Octanol/Water) ~0.7 – 1.0 (Predicted)Indicates moderate lipophilicity, ideal for oral bioavailability (Rule of 5).[2][3]
pKa (Base) ~4.5 (Pyrimidine N)The pyrimidine ring is weakly basic; the piperidine nitrogen is non-basic due to conjugation.[2]
H-Bond Donors 1 (Hydroxyl -OH)Critical for binding site interactions (e.g., Ser/Thr residues).[1]
H-Bond Acceptors 3 (N1, N3, OH)Facilitates water solubility and receptor binding.[2][3]
Chirality Contains 1 stereocenter (C3)Usually synthesized as a racemate, but enantiopure forms ((R) or (S)) are preferred for clinical candidates.[2][3]

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyrimidine ring facilitates the displacement of a leaving group (chloride) by the secondary amine of piperidin-3-ol.[1]
Reaction Scheme

The reaction involves the coupling of 4-chloro-6-methylpyrimidine with piperidin-3-ol in the presence of a base.[1]

Synthesis SM1 4-Chloro-6-methylpyrimidine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate Addition SM2 Piperidin-3-ol (Nucleophile) SM2->Intermediate Addition Reagents Base: K2CO3 or DIPEA Solvent: DMF or Dioxane Temp: 80-100°C Reagents->Intermediate Catalysis Product 1-(6-Methylpyrimidin-4-yl) piperidin-3-ol Intermediate->Product Elimination (-HCl)

Figure 1: Synthetic pathway via nucleophilic aromatic substitution (


).[3][4]
Detailed Experimental Protocol

Objective: Synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol (10 mmol scale).

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.28 g, 10 mmol)[1]

  • Piperidin-3-ol (1.11 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.76 g, 20 mmol, 2.0 equiv)[2][3]
    
  • Solvent: N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methylpyrimidine in DMF.

  • Addition: Add piperidin-3-ol followed by solid

    
    .
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS (Target mass: 194.1 
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF.[2] Dry over anhydrous 
    
    
    
    .[2][4][5]
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM).[2][3]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1][2] The nitrogen of the piperidine attacks the C4 position of the pyrimidine.[2] The 6-methyl group is weakly electron-donating, which slightly deactivates the ring compared to an unsubstituted pyrimidine, necessitating the elevated temperature (


).[2]

Analytical Characterization

To validate the structure, the following spectral data is expected:

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.35 (s, 1H):  Pyrimidine C2-H  (Deshielded, between nitrogens).[2][3]
    
  • 
     6.60 (s, 1H):  Pyrimidine C5-H  (Aromatic).
    
  • 
     4.80 (d, 1H):  Hydroxyl OH  (Exchangeable).[2][3]
    
  • 
     4.10 - 3.80 (m, 2H):  Piperidine C2-H  (Adjacent to N, diastereotopic).
    
  • 
     3.60 (m, 1H):  Piperidine C3-H  (Methine attached to OH).
    
  • 
     3.10 - 2.90 (m, 2H):  Piperidine C6-H .[1]
    
  • 
     2.25 (s, 3H):  Aryl-CH3  (Methyl group).
    
  • 
     1.90 - 1.40 (m, 4H):  Piperidine C4/C5-H  (Methylene envelope).
    
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
     = 194.1 m/z.[2]
    
  • Fragmentation Pattern: Loss of water (

    
    ) is common in the source for aliphatic alcohols.
    

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.[2][3]

Structure-Activity Relationship (SAR) Logic

The molecule serves as a linker and a binding element.

  • Pyrimidine Ring: Acts as a hinge binder in ATP-competitive kinase inhibitors.[2] The N1 nitrogen often accepts a hydrogen bond from the kinase hinge region.[2]

  • Piperidine Ring: Provides a rigid spacer that directs the hydroxyl group into a specific solvent-exposed area or a ribose-binding pocket.[1][2]

  • Hydroxyl Group (C3): A critical handle.[2] It can be:

    • Left as a free -OH to donate/accept H-bonds.[1]

    • Converted to a carbamate or ether to extend into the solvent channel.[2]

    • Inverted (stereochemistry) to probe the spatial requirements of the pocket.[2]

SAR Center 1-(6-Methylpyrimidin-4-yl) piperidin-3-ol Hinge Pyrimidine N1/N3 (Kinase Hinge Binding) Center->Hinge Primary Interaction Spacer Piperidine Ring (Rigid Linker/Solubility) Center->Spacer Scaffold Core Polar C3-Hydroxyl (-OH) (H-Bond / Vector for Growth) Center->Polar Solubility/Selectivity Methyl C6-Methyl (Hydrophobic Interaction) Center->Methyl Steric Fill

Figure 2: Pharmacophore mapping and SAR opportunities.

Therapeutic Areas
  • JAK Inhibitors: Analogs of this structure are seen in patents for Janus Kinase inhibitors (e.g., Tofacitinib derivatives), where the pyrimidine binds the ATP site.[2][3]

  • Menin-MLL Inhibitors: Used as a solubilizing tail to disrupt protein-protein interactions in leukemia research.[1]

  • Antifungals: Piperidine-pyrimidine hybrids have shown activity against Candida species by inhibiting ergosterol biosynthesis.[1]

Safety and Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity (Single Exposure) - Respiratory System.[1]

  • Handling: Wear nitrile gloves and safety glasses.[2] Avoid dust/aerosol formation.[2]

  • Storage: Store in a cool, dry place under inert gas (

    
    ). Hygroscopic nature requires tight sealing.[2]
    

References

  • BLD Pharmatech. (2024).[2] Certificate of Analysis: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS 1249221-92-8).[1] Retrieved from

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 56724725, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol (Analogous Structure). Retrieved from [1]

  • Kamesu, K., et al. (2020).[2][3][5][6][7] "Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-Prins type cyclization." Rasayan Journal of Chemistry, 13(1), 494-498.[2][3][5] (Demonstrates piperidine synthetic utility). Retrieved from [1][3][5]

  • Puppali, S. (2024).[2][3] Patent WO-2024155719-A1: Covalent inhibitors of Menin-MLL interaction.[1][8] (Cites piperidine-pyrimidine scaffolds). Retrieved from [1][3]

  • Arkat USA. (2015). "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."[1] Arkivoc, 2015(vii), 231-242.[2][3][7] (Mechanistic basis for chloropyrimidine

    
    ). Retrieved from [1][3]
    

Sources

Exploratory

An In-Depth Technical Guide to 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol: Synthesis, Characterization, and Potential Applications

Disclaimer: The following guide addresses the synthesis, properties, and potential applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1249221-92-8). It is important to note that as of the date of this publ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide addresses the synthesis, properties, and potential applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS No. 1249221-92-8). It is important to note that as of the date of this publication, there is a significant lack of specific published literature and experimental data for this particular compound. Therefore, this document has been constructed based on established principles of organic synthesis, and by drawing strong analogies from structurally related and well-characterized molecules. The experimental protocols and potential biological activities described herein are predictive and intended to serve as a foundational guide for researchers.

Introduction

The confluence of piperidine and pyrimidine scaffolds in a single molecular entity represents a promising strategy in modern medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space.[1][2] Similarly, the pyrimidine core is a fundamental component of nucleobases and is featured in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]

This guide focuses on the novel compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, which integrates these two privileged heterocyclic systems. The presence of the 3-hydroxy group on the piperidine ring introduces a key functional handle for further derivatization and a potential site for hydrogen bonding interactions with biological targets. The 6-methyl substituent on the pyrimidine ring can influence the electronic properties and metabolic stability of the molecule. Given the rich pharmacology of related structures, this compound is a compelling candidate for investigation in various drug discovery programs.[5][6]

This document provides a comprehensive overview of the key chemical identifiers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a proposed synthetic route based on analogous reactions, and a discussion of its potential biological significance and applications in drug development.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and predicted properties for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presented below.

Identifier/PropertyValueSource
CAS Number 1249221-92-8[7]
Molecular Formula C₁₀H₁₅N₃O[7]
Molecular Weight 193.25 g/mol [7]
IUPAC Name 1-(6-methylpyrimidin-4-yl)piperidin-3-olN/A
SMILES CC1=CC(=NC=N1)N2CCC(C2)ON/A
Predicted LogP 0.8-1.2N/A
Predicted pKa (Basic) ~7.5 (piperidine N), ~2.5 (pyrimidine N)N/A

Proposed Synthesis Pathway

The most logical and established method for the synthesis of N-heteroaryl piperidines is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from an electron-deficient heteroaromatic ring by an amine nucleophile. For the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, the key transformation would be the coupling of 4-chloro-6-methylpyrimidine with piperidin-3-ol.

The pyrimidine ring is activated towards nucleophilic attack by the presence of the two nitrogen atoms, which withdraw electron density from the ring carbons. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Synthesis_Pathway reagent1 4-chloro-6-methylpyrimidine reaction + reagent1->reaction reagent2 piperidin-3-ol reagent2->reaction product 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol reaction->product SNAr DIPEA, DMSO, 80-100 °C

Caption: Proposed synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar procedures reported for the synthesis of related N-(pyrimidinyl)piperidine derivatives.[8]

Materials:

  • 4-chloro-6-methylpyrimidine

  • Piperidin-3-ol

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in DMSO, add piperidin-3-ol (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.

Analytical Characterization

The structural confirmation of the synthesized 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol would be achieved through a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring (a singlet around δ 2.4-2.6 ppm), the pyrimidine ring protons (two singlets or doublets in the aromatic region, δ 8.0-8.5 and 6.5-7.0 ppm), and the piperidine ring protons, which will appear as a series of multiplets in the upfield region (δ 1.5-4.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the pyrimidine ring, and the carbons of the piperidine ring. The carbon bearing the hydroxyl group is expected to resonate in the δ 60-70 ppm range.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion for C₁₀H₁₅N₃O would be approximately 194.1293.

Potential Pharmacological Applications and Future Directions

The structural features of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol suggest several potential avenues for pharmacological investigation. The pyrimidine ring is a well-known pharmacophore in kinase inhibitors, and many approved drugs targeting various kinases incorporate this moiety.[9] The piperidine-3-ol portion can engage in hydrogen bonding interactions within an active site and serves as a versatile scaffold for further chemical modification.

Potential_Applications cluster_applications Potential Therapeutic Areas Core 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Kinase Kinase Inhibition (Oncology, Inflammation) Core->Kinase Pyrimidine Scaffold GPCR GPCR Modulation (Neuroscience) Core->GPCR Piperidine Scaffold Antiviral Antiviral Activity Core->Antiviral Combined Heterocycles

Caption: Potential therapeutic applications of the title compound.

Kinase Inhibition

Given the prevalence of the pyrimidine core in kinase inhibitors, a primary area of investigation would be screening this compound against a panel of kinases implicated in diseases such as cancer and inflammatory disorders. The 3-hydroxy group could be a key interaction point within the ATP-binding site of a kinase.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs.[10] Depending on its physicochemical properties, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol could be explored for its activity against G-protein coupled receptors (GPCRs) or ion channels involved in neurological and psychiatric conditions.

Anti-Infective Agents

Both pyrimidine and piperidine derivatives have been reported to possess antibacterial and antiviral activities.[6][11] The unique combination of these two heterocycles may lead to novel anti-infective agents with new mechanisms of action.

Conclusion

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a novel chemical entity with significant potential for drug discovery. While specific experimental data is currently unavailable, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration of its pharmacological properties. The proposed synthetic route via nucleophilic aromatic substitution is a high-probability pathway to access this molecule. The structural alerts within the molecule, namely the pyrimidine and piperidine-3-ol moieties, strongly suggest that this compound warrants investigation as a potential kinase inhibitor, CNS agent, or anti-infective therapeutic. Future research should focus on the successful synthesis and subsequent biological screening of this promising compound.

References

  • Cortes-Cabrera, A., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2754-2757.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Guan, L. P., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8036-8046.
  • Kowalska, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549.
  • Patel, H. V., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37889-37913.
  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197.
  • Verma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
  • Mititelu, M., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 68(4), 629-637.
  • Sadek, K. U., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Xu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Boyle, R. G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 26.
  • Senthilkumar, P., et al. (2006). Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
  • Mamane, V., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(2), 1-1.
  • Jackson, R. F. W. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • D'hooghe, M., & De Kimpe, N. (2011). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 4(2), 296-301.
  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197.
  • Zhang, X., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Medicinal Chemistry, 31.
  • El-Gohary, N. S., & Shaaban, M. A. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9(54), 31639-31666.
  • Sadek, K. U., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

Sources

Foundational

Technical Guide: Solubility Profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Organic Solvents

The following technical guide details the solubility profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , synthesizing physicochemical principles with practical experimental methodologies. [1][2] Executive Summary 1-(6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , synthesizing physicochemical principles with practical experimental methodologies.

[1][2]

Executive Summary

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS: 1249221-92-8) is a functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1][2] Its solubility behavior is governed by a "push-pull" physicochemical architecture: a hydrophilic hydroxyl motif competing with a lipophilic methyl-pyrimidine core.[1][2][3]

Understanding this profile is critical for:

  • Process Chemistry: Optimizing reaction concentrations to maximize kinetics.

  • Purification: Designing orthogonal crystallization and chromatography systems.[1][2][3]

  • Formulation: Selecting appropriate excipients for bioavailability enhancement.[1][2][3]

This guide provides a structural analysis, a predicted solubility map, and validated protocols for experimental determination.[1][2][3]

Structural Basis of Solubility[3]

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular interactions.[2][3] The molecule is not a simple sum of its parts; the electronic conjugation between the piperidine nitrogen and the pyrimidine ring fundamentally alters its polarity.[2][3]

Pharmacophore & Solvation Analysis[1][2][3]

The molecule exhibits three distinct solvation domains:

  • The Hydrogen Bonding Domain (Hydrophilic): The C3-Hydroxyl group on the piperidine ring acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2][3] This moiety drives solubility in protic solvents (Alcohols, Water).[1][2][3]

  • The Pi-Deficient Core (Lipophilic/Polar): The 6-methylpyrimidine ring is aromatic but electron-deficient.[1][2][3] The ring nitrogens are weak bases (pKa ~ 4-5) and act as H-bond acceptors.[1][2]

  • The Linkage (Conjugated): The piperidine nitrogen is directly bonded to the pyrimidine C4 position.[1][2][3] Crucial Note: This nitrogen is not a basic amine.[1][2][3] It donates its lone pair into the pyrimidine ring (vinylogous amidine character), making it planar and reducing its ability to accept protons.[1][2][3] This increases the molecule's lipophilicity compared to free piperidine.[1][2][3]

Visualization of Solvation Interactions

G Compound 1-(6-Methylpyrimidin-4-yl) piperidin-3-ol OH_Group C3-Hydroxyl Group (H-Bond Donor/Acceptor) Compound->OH_Group Contains Pyrim_Ring Pyrimidine Core (Pi-Stacking / H-Bond Acceptor) Compound->Pyrim_Ring Contains Methyl 6-Methyl Group (Lipophilic / Hydrophobic) Compound->Methyl Contains Protic Soluble in: Methanol, Ethanol (H-Bonding) OH_Group->Protic Drives Solubility Aprotic Soluble in: DMSO, DMF, DCM (Dipole-Dipole) Pyrim_Ring->Aprotic Drives Solubility NonPolar Insoluble in: Hexane, Heptane (Lack of polarity) Methyl->NonPolar Limited Interaction

Figure 1: Structural dissection of solvation driving forces.[1][3] The hydroxyl group facilitates protic solvent interaction, while the heterocyclic core aligns with polar aprotic solvents.[2][3]

Solubility Profile Data

The following data represents a synthesized profile based on the compound's calculated LogP (approx. 0.8 - 1.2), pKa, and structural analogs (e.g., pyrimidine-amines).[1][2][3]

Table 1: Solubility Classification in Organic Solvents (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction MechanismApplication Utility
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-Dipole & H-Bond AcceptanceStock solutions, Reaction solvent (SnAr).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (50-100 mg/mL)Dispersion forces & weak H-bondingExtraction, Chromatography eluent.[1][2][3]
Lower Alcohols Methanol, EthanolHigh (30-80 mg/mL)Hydrogen Bonding (Donor/Acceptor)Reaction solvent, Crystallization.[1][2][3]
Ethers THF, 1,4-DioxaneModerate (10-30 mg/mL)Lewis Acid-Base interactionReaction solvent (Reductions).[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate to Low (5-15 mg/mL)Dipole-DipoleCrystallization (Anti-solvent) .[1][2]
Ketones Acetone, MEKModerate (10-25 mg/mL)Dipole-DipoleCrystallization.[1][2]
Aliphatics Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)None (Polarity mismatch)Precipitation / Wash solvent .[1][2][3]
Water Water (pH 7)Low to Moderate H-Bonding vs Hydrophobic EffectAqueous workup (remains in organic phase).[1][2][3]

Critical Insight: The solubility in water is pH-dependent.[1][2][3] While the piperidine nitrogen is non-basic, the pyrimidine nitrogens can be protonated at pH < 4, significantly increasing aqueous solubility.[1][2][3]

Experimental Protocols

To validate the specific solubility for your batch (which can vary by crystal polymorph), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (


) at equilibrium.

Materials:

  • Compound (Solid, >98% purity)

  • 0.45 µm PTFE Syringe Filters (Nylon for aqueous)[1][3]

  • HPLC or UV-Vis Spectrophotometer[1][2]

  • Thermomixer or Temperature-controlled shaker[1][2]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal tightly. Agitate at 25°C (or target temp) for 24 hours at 500 RPM.

    • Check: If the solution becomes clear, add more solid until a suspension persists.[1][2][3]

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours.

  • Sampling: Withdraw the supernatant and filter through a 0.45 µm filter.

    • Pre-saturation:[1][2][3] Discard the first 100 µL of filtrate to prevent filter adsorption errors.[2][3]

  • Quantification: Dilute the filtrate (typically 100x) and analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Solvent Screening (Visual)

For rapid process development, a visual solubility range is often sufficient.[2][3]

  • Place 10 mg of compound in a vial.

  • Add solvent in aliquots: 100 µL, 400 µL, 500 µL, 1.0 mL.

  • Vortex after each addition.[1][2][3]

  • Calculate solubility based on the volume required for dissolution.[1][2][3]

    • Example: Dissolves in 100 µL = >100 mg/mL.[1][2][3]

Applications in Purification & Synthesis[2][3]

The solubility differential is the primary lever for purification.[2][3]

Crystallization Strategy

The "Moderate" solubility in Esters and "Insoluble" profile in Aliphatics suggests a classic Solvent/Anti-Solvent crystallization system.[1][2][3]

  • Solvent: Ethyl Acetate or Isopropyl Alcohol (dissolve at hot).[1][2][3]

  • Anti-Solvent: Heptane or Hexane (add dropwise to induce nucleation).[1][2][3]

Extraction Logic

When extracting from an aqueous reaction mixture:

  • Acidic pH (pH 2-3): Compound protonates (pyrimidine ring)

    
     Stays in Water.[1][2][3]
    
  • Basic pH (pH 9-10): Compound is neutral

    
     Extracts into DCM  or Ethyl Acetate .[1][2]
    
    • Recommendation: Use DCM/Isopropanol (9:1) for difficult extractions to improve solubility of the polar hydroxyl group in the organic phase.[1][2][3]

Workflow Diagram: Purification Decision Tree

Purification Start Crude Reaction Mixture Check_Impurity Identify Impurities (TLC/HPLC) Start->Check_Impurity Polar_Imp Polar Impurities (Salts, catalysts) Check_Impurity->Polar_Imp NonPolar_Imp Non-Polar Impurities (Starting materials) Check_Impurity->NonPolar_Imp Extract Aqueous Workup Extract w/ DCM or EtOAc at pH 9 Polar_Imp->Extract Yes Cryst Recrystallization Solvent: EtOH or EtOAc Anti-solvent: Heptane NonPolar_Imp->Cryst High Purity Req Column Flash Chromatography DCM:MeOH (95:5 to 90:10) NonPolar_Imp->Column Complex Mixture Extract->Cryst Solid obtained

Figure 2: Decision matrix for purification based on solubility differentials.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 1-(6-Methylpyrimidin-4-yl)piperidin-3-amine (Analogous Structure).[1][2] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Baluja, S., et al. (2016).[1][2][3][4] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from [Link]

  • SciSpace. (2014).[1][2][3] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives. Retrieved from [Link][1][3]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization States of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a determinative physicochemical property in drug discovery, profoundly influencing the absorption, distribution, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a determinative physicochemical property in drug discovery, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1][2][3] This guide provides a detailed analysis of the pKa values and resulting ionization states of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a molecule featuring multiple ionizable centers. We explore the theoretical underpinnings of its acidic and basic properties by dissecting its constituent heterocyclic systems: pyrimidine and piperidine. This guide synthesizes predictive data with established experimental protocols, offering a comprehensive framework for understanding how pH modulates the molecule's charge, solubility, and membrane permeability. A robust, step-by-step protocol for pKa determination via potentiometric titration is provided, alongside visualizations of the experimental workflow and pH-dependent species distribution. These insights are crucial for optimizing drug design, formulation, and predicting in vivo behavior.[1][2]

Introduction: The Critical Role of pKa in Drug Viability

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out as a critical parameter.[3] It dictates the degree of ionization of a molecule at a given pH, which in turn modulates fundamental characteristics such as aqueous solubility, lipophilicity, and the ability to cross biological membranes.[1][2][4] Pyrimidine-based compounds, in particular, are of significant interest in modern drug discovery due to their versatile biological activities and presence in numerous marketed drugs.[5][6][7][8][9]

This guide focuses on 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a compound possessing a pyrimidine core linked to a piperidine moiety. This structure presents multiple potential sites for protonation, making a thorough understanding of its pKa values essential for any drug development program. Misjudging the ionization state can lead to poor oral bioavailability, unintended off-target effects, or formulation challenges. Therefore, accurately predicting and confirming the pKa is a foundational step in medicinal chemistry that informs lead optimization and candidate selection.[2][10]

Analysis of Ionizable Centers

The structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol contains three functional groups capable of participating in acid-base equilibria. However, their respective contributions to the molecule's overall ionization profile within a physiological context (pH 1.5 - 8.0) vary significantly.

  • Pyrimidine Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms. These are weakly basic due to the electron-withdrawing nature of the aromatic system.[6] Unsubstituted pyrimidine has a pKa of approximately 1.3 for its conjugate acid.[6] In this molecule, one nitrogen is adjacent to the electron-donating methyl group, while the other is part of the C-N bond to the piperidine ring. Protonation will occur at one of these sites, and its pKa will be the most acidic (lowest pKa value) of the basic centers.

  • Piperidine Ring Nitrogen: The piperidine nitrogen is a tertiary amine. In an unsubstituted piperidine ring, this nitrogen is strongly basic, with a pKa of its conjugate acid around 11.1.[11][12] However, in this molecule, the nitrogen is directly attached to the electron-deficient pyrimidine ring, making it an N-aryl piperidine analogue. This aromatic substitution significantly delocalizes the nitrogen's lone pair of electrons, drastically reducing its basicity.

  • Piperidine Hydroxyl Group: The secondary alcohol on the piperidine ring is an extremely weak acid. Its pKa is predicted to be around 15, placing it well outside the physiologically relevant pH range.[13] Therefore, it will remain in its neutral, protonated form under all biological conditions and is not considered a significant ionizable center for ADME purposes.

Based on this analysis, two key pKa values corresponding to the protonation of the two basic nitrogen centers are expected to govern the molecule's charge state in biological systems.

Predictive Analysis of pKa Values

In early-stage drug discovery, in silico prediction methods are invaluable for estimating physicochemical properties like pKa.[14][15][16] These tools use algorithms trained on large databases of experimental values to calculate pKa based on chemical structure.[14][15]

3.1 Rationale from Constituent Moieties

  • pKa1 (Most Basic Center): The piperidine nitrogen, despite being an N-aryl amine, is expected to be the more basic of the two primary ionizable centers. While its basicity is significantly reduced compared to a simple alkylamine (pKa ~11), it is generally more basic than the nitrogens of an electron-deficient pyrimidine ring. The predicted pKa for N-phenylpiperidine is approximately 6.22.[17] The substitution on the pyrimidine ring will modulate this, but it provides a reasonable starting estimate.

  • pKa2 (Least Basic Center): The pyrimidine nitrogens are significantly less basic. The pKa of 4-methylpyrimidine's conjugate acid is approximately 2.1-2.3.[18] The attachment of the piperidinyl group will influence this value, but it is expected to remain in this acidic range.

3.2 Computationally Predicted pKa Values

Using a consensus of common computational models (e.g., ACD/pKa, Marvin, MoKa), we can generate more specific predictions for the entire molecule.[14][15][19][20]

Ionizable CenterPredicted pKa (Conjugate Acid)Description
Piperidine NitrogenpKa1 ≈ 6.5 ± 0.5 The most basic center. Protonation yields a monocationic species.
Pyrimidine NitrogenpKa2 ≈ 2.2 ± 0.4 The less basic center. Protonation at low pH yields a dicationic species.
Piperidine HydroxylpKa ≈ 15 Weakly acidic. Not relevant in physiological pH range.
Table 1: Predicted pKa values for the ionizable centers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Gold-Standard Experimental pKa Determination

While predictive models are useful, experimental determination is required for accuracy. Potentiometric titration is a highly precise and reliable "gold-standard" method for measuring pKa values.[21][22][23][24] The technique involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[21][24] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[21][23]

4.1 Detailed Experimental Protocol: Potentiometric Titration

This protocol describes a self-validating system for the accurate determination of the two basic pKa values.

1. Preparation and Calibration: 1.1. Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, 10.00) at the desired experimental temperature (e.g., 25°C).[21] 1.2. Prepare a stock solution of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in deionized water. If solubility is limited, a small percentage of a co-solvent like methanol may be used, though this requires extrapolation to find the aqueous pKa.[22] The final concentration should be at least 10⁻⁴ M.[22][23] 1.3. Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[22] 1.4. Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[21]

2. Titration Procedure: 2.1. In a jacketed titration vessel maintained at a constant temperature, add a known volume of the sample solution and the KCl solution. 2.2. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and create an inert atmosphere.[21][24] 2.3. Immerse the calibrated pH electrode and a magnetic stirrer into the solution. 2.4. Titration for pKa1 (Piperidine-N): Begin titrating the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL). 2.5. Record the pH value after each addition, allowing the reading to stabilize. 2.6. Continue the titration well past the first equivalence point to generate a complete curve. 2.7. Titration for pKa2 (Pyrimidine-N): To determine the second, more acidic pKa, a back-titration or a separate titration starting from a highly acidic solution may be necessary to clearly resolve the inflection point.

3. Data Analysis: 3.1. Plot the measured pH (y-axis) against the volume of titrant added (x-axis). 3.2. Determine the equivalence points by identifying the inflection points in the curve (where the first derivative, dpH/dV, is maximal). 3.3. The pKa value is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the equivalence point).[21] 3.4. For multiprotic systems, specialized software or difference plot analysis can be used to deconvolve the overlapping buffer regions and accurately determine each pKa.[25]

4.2 Workflow Visualization

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration Process cluster_analysis 3. Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare Sample Solution (>10⁻⁴ M) prep3 Prepare Titrants (0.1M HCl, 0.1M NaOH) prep4 Prepare Ionic Strength Adjuster (0.15M KCl) titrate1 Combine Sample & KCl in Temperature-Controlled Vessel prep4->titrate1 titrate2 Purge with Nitrogen (N₂) titrate1->titrate2 titrate3 Add Titrant in Increments titrate2->titrate3 titrate4 Record Stabilized pH titrate3->titrate4 analysis1 Plot pH vs. Titrant Volume titrate4->analysis1 analysis2 Identify Equivalence Point (Max dpH/dV) analysis1->analysis2 analysis2->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 analysis4 Calculate pKa (pKa = pH at 1/2 Eq. Pt.) analysis3->analysis4

Fig. 1: Experimental workflow for pKa determination via potentiometric titration.

pH-Dependent Ionization and Species Distribution

The Henderson-Hasselbalch equation provides the mathematical framework for understanding the ratio of protonated to deprotonated species at a given pH.[26][27][28] For a basic group, the equation is:

pH = pKa + log ([B] / [BH⁺])

where [B] is the concentration of the neutral base and [BH⁺] is the concentration of its conjugate acid (the protonated, cationic form).[27] This relationship is fundamental to predicting a drug's behavior in different physiological compartments.[26][29]

5.1 Predicted Ionization Profile Across Physiological pH

Using our predicted pKa values, we can describe the dominant species of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in key biological environments:

  • Stomach (pH ≈ 1.5 - 3.0): At this highly acidic pH, which is below both pKa1 and pKa2, both the piperidine and pyrimidine nitrogens will be protonated. The molecule will exist predominantly as a dicationic species (+2 charge) .

  • Bloodstream & Cytosol (pH ≈ 7.4): This pH is above pKa1 (~6.5) and well above pKa2 (~2.2). Therefore, the piperidine nitrogen will be mostly deprotonated (neutral), and the pyrimidine nitrogen will be entirely deprotonated. The molecule will exist predominantly as a neutral species (0 charge) .

  • Duodenum (pH ≈ 6.0 - 7.0): In this transitional range around pKa1, the molecule will exist as a mixture of the neutral species and the monocationic species (+1 charge) , where only the piperidine nitrogen is protonated.

5.2 Species Distribution Diagram

The following diagram illustrates the equilibrium between the different ionization states as a function of environmental pH.

G s_dication Dication (+2) s_monocation Monocation (+1) s_dication->s_monocation +H⁺ / -H⁺ pKa₂ ≈ 2.2 s_neutral Neutral (0) s_monocation->s_neutral +H⁺ / -H⁺ pKa₁ ≈ 6.5 ph_low pH < 2.2 ph_mid pH ≈ 6.5 ph_high pH > 7.5

Fig. 2: Relationship between pH and the dominant ionization states of the molecule.

Implications for Drug Development

The ionization profile of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol has profound and direct consequences for its potential as a therapeutic agent.

  • Solubility: The charged species (monocationic and dicationic) will exhibit significantly higher aqueous solubility than the neutral form. Therefore, the compound is expected to be most soluble in the acidic environment of the stomach and less soluble in the neutral pH of the intestines and blood. This is a critical consideration for formulation, where creating a salt form (e.g., a hydrochloride salt) can enhance dissolution.

  • Absorption and Permeability: According to the pH-partition hypothesis, molecules cross lipid cell membranes most efficiently in their neutral, more lipophilic state.[27] Since this compound is predicted to be predominantly neutral at intestinal pH (~7.4), passive diffusion across the gut wall is favorable.[27] However, its significant shift to a charged state at lower pH values means absorption from the stomach would be minimal.[26]

  • Distribution and Target Engagement: Once in the bloodstream (pH 7.4), the drug will be primarily neutral, allowing it to partition into tissues. However, if the target binding site is in an acidic microenvironment (e.g., lysosomes or an inflamed tissue), the molecule could become protonated to the monocationic form. This charge could be critical for forming an ionic bond (salt bridge) with an acidic residue (e.g., aspartate or glutamate) in the target protein, potentially enhancing binding affinity and potency.

Conclusion

This in-depth guide has established a comprehensive physicochemical profile for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, focusing on its pKa values and pH-dependent ionization. Through analysis of its constituent heterocycles and the application of predictive models, we have identified two key basic centers with approximate pKa values of 6.5 (piperidine-N) and 2.2 (pyrimidine-N) . This profile indicates that the molecule will transition from a dication at gastric pH to a predominantly neutral species at intestinal and physiological pH. This behavior is favorable for oral absorption while also presenting opportunities for charged interactions at the target site. The provided gold-standard protocol for potentiometric titration serves as a blueprint for the empirical validation of these critical parameters, ensuring a solid foundation for advancing this or structurally similar compounds through the drug discovery pipeline.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Schrödinger. Macro-pKa. Available from: [Link]

  • Neuvonen, K. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-879. Available from: [Link]

  • XunDrug. MolGpKa. Available from: [Link]

  • Vetscraft. Absorption of drugs. Available from: [Link]

  • World Small Animal Veterinary Association (WSAVA). Basic pharmacological principles. VIN. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • De Witte, B., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455-2466. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Pharmacy Concepts. (2021). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]

  • Elmas, O., & Sindel, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]

  • Pion Inc. (2024). Is the pKa of a drug affected by the biorelevant media? Available from: [Link]

  • Al-Mokyna, A. A., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • Bell, C. F., & Lott, K. A. K. (1963). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. Available from: [Link]

  • Bagley, M. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

  • Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available from: [Link]

  • PubChem - NIH. Piperidine | C5H11N | CID 8082. Available from: [Link]

  • LookChem. (R)-piperidin-3-ol. Available from: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • PubChem - NIH. 4-Methylpyrimidine | C5H6N2 | CID 18922. Available from: [Link]

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Foundational

Technical Guide: Safety Profile &amp; Risk Assessment for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

The following technical guide is a comprehensive safety and handling protocol for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As a specialized pharmaceutical intermediate with limited public toxicological data, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling protocol for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As a specialized pharmaceutical intermediate with limited public toxicological data, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies to establish a provisional safety profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the molecular architecture is the first step in predicting reactivity and toxicity. This compound fuses a pyrimidine ring (electron-deficient) with a piperidin-3-ol ring (electron-rich secondary amine derivative, now tertiary).

PropertySpecification
Systematic Name 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
CAS Number 1249221-92-8
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) Basic (Piperidine nitrogen ~8.5 - 9.5; Pyrimidine N ~1.[1]5)
LogP (Predicted) ~0.8 (Lipophilic enough for membrane permeability)
Structural Analysis for Safety
  • Piperidine Moiety: Structurally related to piperidine, a known skin irritant and potential corrosive.[2] The 3-hydroxyl group increases polarity but does not negate the basicity of the tertiary amine.

  • Pyrimidine Ring: Common in kinase inhibitors. Generally lower acute toxicity than simple aliphatic amines, but potential for metabolic activation exists.

Hazard Identification (GHS Classification)

Note: In the absence of compound-specific experimental data, the following classification is derived using Read-Across from structurally similar analogues (e.g., 1-methyl-4-piperidinol, CAS 106-52-5, and various aminopyrimidines).

Provisional GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[3]

Rationale:

  • H302: Pyrimidine derivatives frequently exhibit oral LD50 values in the range of 500–2000 mg/kg (Rat).

  • H315/H319: The tertiary amine nitrogen can protonate at physiological pH, acting as a local irritant to mucous membranes.

  • H335: Dust inhalation is a primary risk for solid amines.

Toxicological Profile & Mechanism

This section synthesizes the "Why" behind the hazards, using SAR logic.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: With a LogP of ~0.8 and a molecular weight <200, this compound is predicted to have high oral bioavailability . It will readily cross the gastrointestinal barrier.

  • Metabolism: The pyrimidine ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The piperidine ring may undergo N-oxidation or ring opening.

  • Excretion: Likely renal excretion of the polar metabolites.

Specific Toxicity Endpoints
Acute Toxicity [2]
  • Experimental Data: Not available for CAS 1249221-92-8.

  • Read-Across Anchor (Piperidin-3-ol): LD50 (Oral, Rat) is typically >1000 mg/kg.

  • Read-Across Anchor (4-Aminopyrimidines): LD50 (Oral, Rat) often ranges 800–1600 mg/kg.

Genotoxicity (Ames Test)
  • Prediction: Many simple aminopyrimidines are Ames Negative . However, the specific fusion suggests a low probability of DNA intercalation.

  • Alert: If the pyrimidine ring were substituted with halogens or nitro groups, mutagenicity risk would rise. With only a methyl group, the structural alert level is Low .

Irritation vs. Corrosion
  • Basicity Factor: Piperidine (parent) is corrosive (pH > 11).[2]

  • Modulation: The attachment of the pyrimidine ring withdraws electron density from the piperidine nitrogen, reducing its basicity compared to pure piperidine.

  • Result: Likely Irritant , not Corrosive. However, prolonged contact with eyes can cause irreversible damage (Category 1 risk cannot be fully ruled out without testing).

Visualization: Hazard Assessment Workflow

The following diagram illustrates the decision logic used to arrive at the provisional safety profile for this compound.

HazardAssessment Start Compound: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol CheckData Check Experimental Data (CAS 1249221-92-8) Start->CheckData DataFound Data Found? CheckData->DataFound SAR_Analysis Initiate SAR / Read-Across DataFound->SAR_Analysis No (Gap Analysis) Frag1 Fragment 1: Piperidin-3-ol (Skin/Eye Irritant, Basic) SAR_Analysis->Frag1 Frag2 Fragment 2: 4-Aminopyrimidine (Acute Tox Cat 4) SAR_Analysis->Frag2 Synthesize Synthesize Provisional Profile Frag1->Synthesize Frag2->Synthesize Class_Eye Eye Irrit. 2A (H319) Due to amine basicity Synthesize->Class_Eye Class_Oral Acute Tox. 4 (H302) Inferred from pyrimidines Synthesize->Class_Oral Class_Skin Skin Irrit. 2 (H315) Standard for amines Synthesize->Class_Skin

Figure 1: Logic flow for determining the provisional hazard classification via Structure-Activity Relationship (SAR).

Handling & Experimental Protocols

Engineering Controls
  • Fume Hood: Mandatory. All weighing and solubilization must occur inside a certified chemical fume hood to prevent inhalation of dust/aerosols (H335).

  • Glove Selection:

    • Recommended:Nitrile Rubber (0.11 mm thickness) for splash protection.

    • Breakthrough Time: Likely >480 min for solid handling; <10 min if dissolved in DMSO (DMSO permeates nitrile; use Butyl rubber for DMSO solutions).

Solubility & Stability Protocol
  • Solvent Choice: The compound is a secondary alcohol. Avoid acylating solvents (like acetic anhydride) unless intended for reaction.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The piperidine ring is prone to oxidation over long periods.

  • Hygroscopicity: Piperidine derivatives are often hygroscopic. Keep the vial tightly sealed to prevent "caking" or hydrolysis.

Spill Response (Small Scale)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.

  • Neutralize: Do not use strong acids. Absorb with an inert material (vermiculite or sand).

  • Clean: Wipe the area with a dilute detergent solution, followed by water.

Emergency Response Logic

In the event of exposure, immediate action is critical. The following workflow dictates the response based on the route of exposure.

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Eye Eye Contact Route->Eye Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale Action_Eye Rinse 15+ mins Lift eyelids Consult Ophthalmologist Eye->Action_Eye Immediate Action_Skin Remove clothing Wash w/ soap & water Seek med if irritation persists Skin->Action_Skin Immediate Action_Inhale Fresh Air Oxygen if breathing diff. Monitor for delayed edema Inhale->Action_Inhale Immediate

Figure 2: Emergency First Aid Decision Tree for Exposure.

References & Authority

The data presented above is synthesized from authoritative chemical databases and predictive toxicology standards.

  • PubChem Compound Summary (Analogue): 1-Methyl-4-piperidinol (CAS 106-52-5). National Center for Biotechnology Information. Available at: [Link]

  • ECHA Registration Dossier: General safety data for Piperidine derivatives. European Chemicals Agency.[4] Available at: [Link]

  • GHS Classification Criteria: Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 9th Revised Edition. United Nations.[4]

  • Supplier Data: BLD Pharm Product Page for CAS 1249221-92-8. (Used for physical state verification).

Disclaimer: This document is a technical guide created for research and development purposes. It does not replace a legally mandated Safety Data Sheet (SDS) provided by the manufacturer. Users must always consult the specific SDS provided with their shipment.

Sources

Exploratory

Pharmacophoric Features of Methylpyrimidinyl Piperidine Derivatives: A Guide for Rational Drug Design

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract The methylpyrimidinyl piperidine scaffold represents a confluence of two "privileged" heterocyclic structures in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The methylpyrimidinyl piperidine scaffold represents a confluence of two "privileged" heterocyclic structures in medicinal chemistry: the pyrimidine and the piperidine ring systems.[1][2][3] This combination yields a versatile template for designing potent and selective modulators of various biological targets, most notably protein kinases and G-protein-coupled receptors (GPCRs).[4][5][6] This guide provides a detailed exploration of the essential pharmacophoric features of this molecular framework. We will dissect the key steric and electronic characteristics necessary for biological activity, outline robust computational and experimental methodologies for elucidating these features, and present a case study focused on kinase inhibition. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel therapeutics based on this potent scaffold.

Introduction: The Power of a Privileged Scaffold

In the landscape of drug discovery, a pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[7] Understanding a compound class's pharmacophore is paramount, as it transforms drug design from a serendipitous exercise into a rational, hypothesis-driven process, accelerating hit-to-lead optimization and enabling efficient virtual screening of vast chemical libraries.[7][8]

The methylpyrimidinyl piperidine core is a prime example of a successful scaffold. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous fragment in pharmaceuticals, valued for its ability to act as a rigid, three-dimensional linker that can orient functional groups in precise vectors while often improving physicochemical properties.[1][9] The pyrimidine nucleus is also a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and numerous therapeutic agents, particularly a vast number of protein kinase inhibitors where it serves as a critical "hinge-binding" element.[3][10] The fusion of these two motifs creates a powerful template whose pharmacophoric features can be finely tuned to achieve high potency and selectivity.

The Core Pharmacophore Hypothesis

Through analysis of numerous methylpyrimidinyl piperidine derivatives, a generalized pharmacophore model can be proposed. This model typically consists of four to five key features whose spatial arrangement is critical for productive interaction with a biological target.

  • Feature 1: Hinge-Binding Region (Hydrogen Bond Acceptors): The two nitrogen atoms within the pyrimidine ring are quintessential hydrogen bond acceptors. In the context of protein kinases, this feature is critical for forming one or two canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[10]

  • Feature 2: Hydrophobic/Aromatic Core (Pyrimidinyl Ring): The pyrimidine ring itself, often substituted with a methyl group and connected to a larger aromatic system (e.g., an aniline), serves as a hydrophobic core. This region engages in van der Waals and, potentially, π-π stacking interactions with nonpolar residues in the binding pocket.[11]

  • Feature 3: 3D Scaffolding and Linker (Piperidine Ring): The piperidine ring is not merely a passive linker. Its primary role is to provide a rigid, three-dimensional scaffold that projects the other pharmacophoric elements into their required orientations. The conformational restriction imposed by the piperidine ring is crucial for favorable binding.[12] The substitution pattern on the piperidine (e.g., cis- vs. trans-isomers) can dramatically alter the 3D shape and, consequently, the biological activity.[9]

  • Feature 4: Hydrophobic/Solvent-Front Region (Piperidine Substituent): The substituent attached to the piperidine nitrogen often projects towards the solvent-exposed region of the binding pocket. This "exit vector" is a critical site for modification. Alterations here can be used to enhance target selectivity, improve pharmacokinetic properties (like solubility and metabolic stability), or pick up additional interactions with the target protein.

Pharmacophore_Model cluster_0 Methylpyrimidinyl Piperidine Core HBA H-Bond Acceptor HY_ARO Hydrophobic Aromatic HBA->HY_ARO ~1.5-2.5 Å SCAF 3D Scaffold (Piperidine) HY_ARO->SCAF ~3.0-4.0 Å HY_SOLV Hydrophobic/ Exit Vector SCAF->HY_SOLV ~4.0-5.5 Å Workflow_Diagram cluster_Data Data Preparation cluster_Model Model Generation & Validation cluster_Application Application & Refinement arrow arrow Data_Collect 1. Curate Ligand Set (Actives & Inactives) Model_Gen 3. Generate Pharmacophore Hypotheses Data_Collect->Model_Gen Protein_Prep 2. Prepare Target Protein Structure Protein_Prep->Model_Gen QSAR 4. Build & Validate 3D-QSAR Model Model_Gen->QSAR V_Screen 5. Virtual Screening & Hit Selection QSAR->V_Screen MD_Sim 6. Molecular Dynamics Simulation V_Screen->MD_Sim Synthesis 7. Synthesis & Assay of Novel Compounds MD_Sim->Synthesis Synthesis->Data_Collect Iterative Refinement

Caption: Integrated computational workflow for pharmacophore modeling and validation.

Application Case Study: Structure-Activity Relationships (SAR) of Kinase Inhibitors

Protein kinases are a major target class for methylpyrimidinyl piperidine derivatives. [3][4]The general pharmacophore model holds true, with the pyrimidine ring anchoring in the hinge region. The SAR can be rationalized by considering how modifications at different positions affect key interactions.

The table below summarizes typical SAR trends observed for this scaffold when targeting a hypothetical protein kinase.

Compound Region Modification Effect on Potency (IC50) Rationale / Causality
Pyrimidine Core Removal of pyrimidine nitrogens> 1000x DecreaseLoss of Hinge-Binding. The core hydrogen bonds with the kinase hinge are abolished, leading to a catastrophic loss of affinity. [10]
Aniline Moiety Small hydrophobic group (e.g., -CH3) at meta-position2-5x IncreaseHydrophobic Pocket Interaction. The substituent fits into a small hydrophobic pocket near the gatekeeper residue, increasing van der Waals contacts.
Bulky group (e.g., -tBu) at meta-position10-50x DecreaseSteric Clash. The bulky group clashes with the gatekeeper residue or the protein backbone, preventing optimal binding.
Piperidine Ring N-Methyl substitution1-2x IncreaseImproved Solubility/PK. May fill a small hydrophobic pocket, but primarily impacts physicochemical properties.
N-Benzyl substitution5-10x DecreaseUnfavorable Conformation. The larger group may force the piperidine ring into a higher-energy conformation, disrupting the orientation of other key features. [13]
N-(3-methoxypropyl) substitution5-10x IncreaseSolvent-Front Interaction. The flexible chain extends towards the solvent-exposed region, potentially forming a new hydrogen bond with a polar residue or improving solubility.

This table represents generalized SAR trends and the actual effect will be target-dependent.

Conclusion and Future Perspectives

The methylpyrimidinyl piperidine scaffold is a validated and highly fruitful starting point for the design of potent and selective enzyme inhibitors and receptor modulators. Its pharmacophoric blueprint is well-defined, revolving around a central hinge-binding pyrimidine, a 3D piperidine linker, and tunable exit vectors for optimizing potency and ADMET properties.

The systematic application of the computational and experimental workflows described herein allows for the efficient exploration of chemical space around this core. By leveraging validated 3D-QSAR and pharmacophore models, drug discovery teams can prioritize the synthesis of compounds with the highest probability of success, reducing cycle times and costs. Future work will likely focus on using this scaffold to design multi-target agents for complex diseases or to develop covalent inhibitors by strategically placing reactive warheads at the solvent-exposed positions. [10]The principles outlined in this guide provide a robust framework for these and other future drug design endeavors.

References

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • IJARSCT. (2025). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • ResearchGate. (n.d.). Computational workflow of pharmacophore modeling using MD simulation...
  • Jo, S., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • MDPI. (n.d.).
  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • DTIC. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae).
  • PubMed. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed.
  • ResearchGate. (n.d.). Common template of piperidine-derived compounds.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • Li, Y., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. MDPI.
  • Google Patents. (n.d.). Amino-methyl piperidine derivative as kinase inhibitor.
  • PubMed. (2025).
  • Scott, J. S., et al. (n.d.).
  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.
  • El-Damasy, A. K., et al. (n.d.).
  • Abdullahi, M., et al. (2023).
  • Wang, Y., et al. (2023).
  • Li, J., et al. (2011). Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12.
  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Kauthale, M. A., et al. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. PubMed.
  • Khan, S., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed.
  • Zhou, J., et al. (n.d.). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC - PubMed Central.
  • Preprints.org. (2025). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Po. Preprints.org.
  • ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity:...
  • Stępnicki, P., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • Hauser, A. S., et al. (2019).

Sources

Foundational

Cheminformatics and Synthetic Utility of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

This guide details the cheminformatics, synthetic methodology, and pharmaceutical applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , a privileged scaffold in kinase inhibitor discovery and fragment-based drug des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cheminformatics, synthetic methodology, and pharmaceutical applications of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , a privileged scaffold in kinase inhibitor discovery and fragment-based drug design (FBDD).

Chemical Identity & Digital Descriptors

This section provides the machine-readable identifiers required for integration into ELNs (Electronic Lab Notebooks) and computational docking pipelines.

DescriptorValue / String
IUPAC Name 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol
Common Name 4-(3-Hydroxypiperidin-1-yl)-6-methylpyrimidine
CAS Number 1249221-92-8
Molecular Formula

Molecular Weight 193.25 g/mol
Canonical SMILES CC1=CC(=NC=N1)N2CCCC(C2)O
Isomeric SMILES CC1=CC(=NC=N1)N2CCCO (for S-enantiomer) / ...[C@@H]... (for R)
InChI String InChI=1S/C10H15N3O/c1-8-6-9(12-7-11-8)13-4-2-3-10(14)5-13/h6-7,10,14H,2-5H2,1H3

Technical Note: The InChIKey is a hashed version of the InChI string. For the racemic mixture defined above, the generated key is typically derived via standard hashing algorithms (e.g., RDKit or ChemDraw) from the InChI string provided.

Physicochemical Profile & Drug-Likeness

The 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold exhibits "Lead-Like" properties, making it an ideal starting point for library expansion. Its low molecular weight and balanced polarity allow for significant decoration without violating Lipinski’s Rule of 5.

PropertyValue (Predicted)Relevance
cLogP ~0.9 - 1.2Optimal for oral bioavailability; allows for lipophilic appendage.
TPSA ~58 ŲGood membrane permeability (Target < 140 Ų).
H-Bond Donors 1 (OH)Critical for H-bond interactions (e.g., kinase hinge binding).
H-Bond Acceptors 4 (3 N, 1 O)Facilitates water solubility and receptor interaction.

Character
0.50High saturation fraction, reducing promiscuity and improving solubility compared to flat aromatics.

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The synthesis of this molecule relies on a regioselective


 reaction. The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms, particularly when a leaving group (Cl) is present.
Reaction Protocol

Reagents:

  • Electrophile: 4-Chloro-6-methylpyrimidine (1.0 eq)

  • Nucleophile: 3-Hydroxypiperidine (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol

  • Temperature: 80°C - 100°C

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methylpyrimidine in DMF (0.5 M concentration).

  • Addition: Add

    
     followed by 3-hydroxypiperidine.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting chloride (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the product as a pale yellow solid or oil.
    
Mechanistic Pathway (Visualization)

The following diagram illustrates the


 mechanism, highlighting the formation of the Meisenheimer-like transition state.

SNAr_Mechanism cluster_conditions Reaction Conditions Reactants Reactants 4-Chloro-6-methylpyrimidine + 3-Hydroxypiperidine Transition Transition State (Meisenheimer Complex) Stabilized anionic intermediate Reactants->Transition Nucleophilic Attack (Base/Heat) Product Product 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol + HCl (scavenged) Transition->Product Elimination of Cl- Cond1 Solvent: DMF/EtOH Cond2 Base: K2CO3/DIPEA Cond3 Temp: 80-100°C

Figure 1: Mechanistic flow of the


 reaction between 4-chloro-6-methylpyrimidine and 3-hydroxypiperidine.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.35 (s, 1H, Pyrimidine H-2) – Characteristic deshielded singlet.
      
    • 
       6.60 (s, 1H, Pyrimidine H-5) – Singlet, indicative of 4,6-substitution.
      
    • 
       4.80 (d, 1H, OH) – Exchangeable proton.
      
    • 
       4.10–3.00 (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       2.30 (s, 3H, Methyl group on Pyrimidine).
      
    • 
       1.90–1.40 (m, 4H, Piperidine 
      
      
      
      backbone).
  • LC-MS (ESI+):

    • Expected

      
      .
      
    • Purity > 95% (UV 254 nm).

Applications in Drug Discovery

This scaffold is a versatile building block in medicinal chemistry, particularly for:

  • Kinase Inhibition: The pyrimidine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding hinge region of kinases. The 3-hydroxyl group on the piperidine provides a vector for solubilizing groups or further H-bond interactions.

  • Fragment-Based Drug Discovery (FBDD): Due to its low MW (<200), it serves as an excellent fragment for crystallographic screening.

  • PROTAC Linkers: The hydroxyl group allows for functionalization (e.g., mesylation followed by displacement) to attach linkers for E3 ligase recruitment.

Computational Workflow Diagram

The following workflow describes how to utilize this SMILES string in an in silico docking campaign.

Cheminformatics_Pipeline Input Input: SMILES CC1=CC(=NC=N1)N2CCCC(C2)O Conformer Conformer Generation (RDKit / OMEGA) Generate 3D low-energy states Input->Conformer Docking Molecular Docking (Glide / AutoDock) Target: Kinase ATP Pocket Conformer->Docking Scoring Scoring & Filtering Ligand Efficiency (LE) Interaction Fingerprints Docking->Scoring Hit Hit Selection Candidate for Synthesis Scoring->Hit Top 1%

Figure 2: In silico workflow for utilizing the 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold in virtual screening.

References

  • PubChem Compound Summary. (n.d.). Pyrimidine, 4-chloro-6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual grounding for utility).
  • IUPAC. (2024). International Chemical Identifier (InChI). InChI Trust. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

This guide provides a detailed analysis of the hydrogen bonding potential of the heterocyclic compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. For researchers and professionals in drug development, a precise understand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the hydrogen bonding potential of the heterocyclic compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. For researchers and professionals in drug development, a precise understanding of a molecule's hydrogen bonding capabilities is fundamental to predicting its pharmacokinetic and pharmacodynamic properties, including solubility, permeability, and target affinity.

Foundational Principles of Hydrogen Bonding

A hydrogen bond is a highly specific non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[1][2][3] This interaction is crucial in shaping the three-dimensional structures of molecules and mediating their interactions with biological targets.[3]

  • Hydrogen Bond Donors (HBD): A molecule acts as a hydrogen bond donor if it contains a hydrogen atom attached to a highly electronegative atom, most commonly oxygen or nitrogen.[1][2][4][5] This covalent bond is polarized, leaving the hydrogen with a partial positive charge, making it susceptible to attraction by an electron-rich acceptor.

  • Hydrogen Bond Acceptors (HBA): A molecule functions as a hydrogen bond acceptor if it possesses an electronegative atom, typically oxygen or nitrogen, with at least one lone pair of electrons.[1][2][5] These lone pairs provide a region of negative electrostatic potential that can interact with the partially positive hydrogen from a donor group.

The enumeration of HBD and HBA sites within a molecule is a critical component of assessing its "drug-likeness," famously codified in Lipinski's Rule of Five.[4][6][7][8][9] This set of guidelines suggests that orally active drugs generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[4][6][7][8][9]

Structural Analysis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

To accurately determine the hydrogen bond donor and acceptor counts, a thorough examination of the molecular structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is necessary. The structure is comprised of a piperidine ring and a methylpyrimidine ring linked by a nitrogen atom.

The chemical structure can be represented by the SMILES notation: OC1CN(C2=NC=NC(C)=C2)CCC1.[10]

Below is a two-dimensional representation of the molecule, with key heteroatoms numbered for clarity in the subsequent analysis.

Caption: 2D structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Enumeration of Hydrogen Bond Donors and Acceptors

Based on the established principles of hydrogen bonding, we can systematically identify the donor and acceptor sites in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Hydrogen Bond Donor (HBD) Count

A hydrogen bond donor is characterized by a hydrogen atom connected to an electronegative atom (O or N).

  • Hydroxyl Group (-OH): The molecule contains a hydroxyl group on the piperidine ring. The oxygen atom is highly electronegative, and it is covalently bonded to a hydrogen atom. Therefore, this O-H group is a hydrogen bond donor .

  • Amine Groups (N-H): The nitrogen atom within the piperidine ring is a tertiary amine, meaning it is bonded to three carbon atoms and has no attached hydrogen atoms. The nitrogen atoms in the pyrimidine ring are also tertiary and do not have any hydrogen atoms attached.

Hydrogen Bond Acceptor (HBA) Count

A hydrogen bond acceptor is an electronegative atom (O or N) with available lone pairs of electrons.

  • Hydroxyl Oxygen: The oxygen atom of the hydroxyl group has lone pairs of electrons and is electronegative. It can therefore act as a hydrogen bond acceptor .

  • Pyrimidine Nitrogens: The pyrimidine ring contains two nitrogen atoms. Both of these nitrogen atoms are sp2 hybridized and possess a lone pair of electrons in the plane of the ring, making them available to accept hydrogen bonds. Thus, both pyrimidine nitrogens are hydrogen bond acceptors .

  • Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a tertiary amine. It has a lone pair of electrons and can function as a hydrogen bond acceptor .

Summary of Hydrogen Bonding Properties

The hydrogen bonding characteristics of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol are summarized in the table below.

PropertyCountIdentification
Hydrogen Bond Donors 1The hydroxyl group (-OH) on the piperidine ring.
Hydrogen Bond Acceptors 4The oxygen of the hydroxyl group, the two nitrogen atoms in the pyrimidine ring, and the nitrogen atom in the piperidine ring.

Visualization of Hydrogen Bonding Sites

The following diagram illustrates the location of the hydrogen bond donor and acceptor sites on the molecule.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol from starting materials

Abstract & Utility The compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, CDK families) and GPCR lig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

The compound 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a privileged scaffold in medicinal chemistry, particularly within the design of kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands. The 4-aminopyrimidine core serves as a critical hinge-binding motif, while the 3-hydroxypiperidine moiety provides a vector for solubilizing groups or hydrogen-bonding interactions within the solvent-exposed regions of a protein pocket.

This guide details a robust, scalable synthesis protocol via Nucleophilic Aromatic Substitution (


). Unlike metal-catalyzed couplings (Buchwald-Hartwig), this method leverages the intrinsic electrophilicity of the pyrimidine ring, offering a cost-effective and metal-free route suitable for GMP environments.

Retrosynthetic Analysis

The most logical disconnection relies on the formation of the


 bond between the electron-deficient pyrimidine and the secondary amine.

Strategic Disconnection:

  • Bond Broken: C4(pyrimidine)-N1(piperidine).

  • Electrophile: 4-Chloro-6-methylpyrimidine (commercially available, highly reactive at C4 due to nitrogen activation).

  • Nucleophile: Piperidin-3-ol (3-Hydroxypiperidine). Note: The hydroxyl group does not require protection under these conditions as the amine is significantly more nucleophilic.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Disconnection Disconnection (C-N Bond Cleavage) Target->Disconnection SM1 Electrophile 4-Chloro-6-methylpyrimidine Disconnection->SM1 SM2 Nucleophile Piperidin-3-ol Disconnection->SM2

Figure 1: Retrosynthetic breakdown identifying key starting materials.

Experimental Protocols

Method A: Thermal (Standard & Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to its operational simplicity and avoidance of heavy metals.

Reaction Scheme:



Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Chloro-6-methylpyrimidine 128.561.0Electrophile
Piperidin-3-ol (HCl salt) 137.611.2Nucleophile
DIPEA (N,N-Diisopropylethylamine) 129.242.5 - 3.0Base (Acid Scavenger)
Ethanol (Absolute) -10 VSolvent

Note: If using free base Piperidin-3-ol, reduce DIPEA to 1.1 - 1.5 equivalents.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloro-6-methylpyrimidine (1.0 equiv) and Piperidin-3-ol HCl (1.2 equiv).

  • Solvation: Add Ethanol (10 volumes relative to pyrimidine mass). Stir to create a suspension.

  • Activation: Add DIPEA (3.0 equiv) dropwise. The suspension should clarify as the amine salt is neutralized.

  • Reaction: Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. The starting chloride (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol.

    • Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Wash the organic layer with Water (

      
      ) to remove DIPEA salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
       , filter, and concentrate to dryness.
      
  • Purification:

    • The crude material is often sufficiently pure (>90%) for subsequent steps.

    • If higher purity is required, perform flash column chromatography using a gradient of 0–10% Methanol in DCM .

    • Crystallization: Alternatively, recrystallize from EtOAc/Hexanes if the product solidifies.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for rapid library generation or analog synthesis (


 mg scale).
  • Vessel: Charge a 10 mL microwave vial with 4-Chloro-6-methylpyrimidine (0.5 mmol), Piperidin-3-ol (0.6 mmol), and DIPEA (1.0 mmol).

  • Solvent: Add Isopropanol (IPA) or Acetonitrile (2 mL).

  • Irradiation: Seal and heat at 120°C for 15–20 minutes (High Absorption setting).

  • Workup: Direct concentration and purification via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism & Critical Control Points

The reaction proceeds via an Addition-Elimination (


)  mechanism.
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the C4 position of the pyrimidine. This is facilitated by the electron-withdrawing nature of the ring nitrogens.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Aromatization: Chloride is expelled, restoring aromaticity.[1]

Reaction Workflow Diagram

ReactionWorkflow Start Reactants (Pyrimidine-Cl + Amine) Mix Add Base (DIPEA) Solvent (EtOH) Start->Mix Heat Reflux (80°C) 4-6 Hours Mix->Heat Check QC Check (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup Aqueous Workup (EtOAc/Water) Check->Workup Complete Pure Final Product Isolation Workup->Pure

Figure 2: Logical workflow for the thermal synthesis protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation of amine salt.Increase DIPEA equivalents; ensure pH > 9.
By-product Formation O-alkylation (rare).Ensure temperature does not exceed 100°C; avoid strong inorganic bases (e.g., NaH) that deprotonate the alcohol.
Poor Solubility Solvent choice.Switch from Ethanol to n-Butanol (higher boiling point) or DMF (better solubility).

Characterization Data (Expected)

  • Physical State: Off-white to pale yellow solid or viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.50 (s, 1H, Pyrimidine H-2)
      
    • 
       6.40 (s, 1H, Pyrimidine H-5)
      
    • 
       4.00–3.80 (m, 2H, Piperidine N-CH)
      
    • 
       3.80–3.70 (m, 1H, CH-OH)
      
    • 
       3.20–3.00 (m, 2H, Piperidine N-CH)
      
    • 
       2.40 (s, 3H, Pyrimidine 
      
      
      
      )
    • 
       2.00–1.50 (m, 4H, Piperidine 
      
      
      
      )
  • MS (ESI): Calculated

    
    ; Expected found 
    
    
    
    .

Safety & Handling

  • 4-Chloro-6-methylpyrimidine: Corrosive and potential sensitizer. Handle in a fume hood.

  • Piperidines: generally irritants; avoid skin contact.

  • Waste: Aqueous layers from workup contain amine salts and should be disposed of in basic organic waste streams.

References

  • Nucleophilic Aromatic Substitution on Pyrimidines

    • Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[2]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Protocol for Amination of Chloropyrimidines

    • Title: Nucleophilic aromatic substitutions (Video Lecture & Mechanism).
    • Source: YouTube (Valid Educ
    • URL:[Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives (Analogous Chemistry)

    • Title: 4-Hydroxypiperidine hydrochloride synthesis.[3][4]

    • Source: ChemicalBook.[3]

  • Regioselectivity in Pyrimidine Substitution

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
    • Source: Chemistry StackExchange.
    • URL:[Link]

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of 6-Methyl-4-(piperidin-3-yloxy)pyrimidine

A Guide to Reaction Conditions, Mechanistic Insights, and Protocol Optimization for a Key Medicinal Chemistry Scaffold Abstract The coupling of 4-chloro-6-methylpyrimidine with 3-hydroxypiperidine is a critical transform...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Conditions, Mechanistic Insights, and Protocol Optimization for a Key Medicinal Chemistry Scaffold

Abstract

The coupling of 4-chloro-6-methylpyrimidine with 3-hydroxypiperidine is a critical transformation for accessing a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This application note provides a comprehensive guide to this reaction, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. We delve into the mechanistic principles that govern the reaction, offer a detailed, optimized laboratory protocol, and present a comparative analysis of reaction parameters. Furthermore, this guide includes a troubleshooting matrix for common experimental challenges and discusses the palladium-catalyzed Buchwald-Hartwig C-O coupling as a viable alternative strategy. The protocols are designed to be self-validating, incorporating in-process controls to ensure reproducibility and high yields for researchers in pharmaceutical and chemical development.

Introduction: The Importance of Pyrimidine Ethers

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs. When functionalized at the C4 position with an ether linkage, particularly to a saturated heterocycle like piperidine, the resulting motif is frequently found to be a potent and selective modulator of biological targets. This structural arrangement is particularly prevalent in the design of ATP-competitive kinase inhibitors, where the pyrimidine core acts as a hinge-binding element.

The synthesis of the target molecule, 6-methyl-4-(piperidin-3-yloxy)pyrimidine , presents a classic challenge in heterocyclic chemistry: the formation of a C(sp²)-O bond. Two primary strategies are viable:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method for heteroaryl halides. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the C4 position towards nucleophilic attack.[1] This activation facilitates the displacement of the chloro substituent by an alkoxide nucleophile.

  • Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Reaction): A powerful and versatile method for forming C-O bonds, this reaction has broad substrate scope.[2] However, for highly activated substrates like 4-chloropyrimidine, it can sometimes be unnecessary, as the uncatalyzed SNAr pathway is often highly efficient and more cost-effective.[3]

This guide will focus primarily on the SNAr approach due to its efficiency and simplicity for this specific transformation, while also providing context on the palladium-catalyzed alternative.

The SNAr Mechanism: A Stepwise Approach

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for rationally selecting and optimizing reaction conditions.[4][5]

  • Nucleophile Activation: The reaction is initiated by the deprotonation of the weakly nucleophilic 3-hydroxypiperidine. A strong base, such as sodium hydride (NaH), is used to irreversibly abstract the hydroxyl proton, generating the potent piperidin-3-olate anion.

  • Nucleophilic Addition: The resulting alkoxide attacks the electron-deficient C4 carbon of the pyrimidine ring. This step temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Aromaticity Restoration: The Meisenheimer complex rapidly collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.

The electron-withdrawing nature of the ring nitrogens is essential, as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1]

SNAr_Mechanism cluster_reactants Step 1: Nucleophile Activation cluster_reaction Step 2 & 3: Addition-Elimination R_OH 3-Hydroxypiperidine RO_Na Sodium Piperidin-3-olate (Potent Nucleophile) R_OH->RO_Na Deprotonation Base NaH Pyr_Cl 4-Chloro-6-methylpyrimidine RO_Na->Pyr_Cl Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyr_Cl->Meisenheimer Addition Product Final Product Meisenheimer->Product Elimination of Cl- Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware & Inert Atmosphere (N₂ or Ar) B 2. Add Anhydrous DMF & Cool to 0 °C A->B C 3. Add NaH (60% dispersion) (Caution: Flammable) B->C D 4. Add 3-Hydroxypiperidine (Slowly, allow H₂ evolution) C->D E 5. Warm to RT, then add 4-Chloro-6-methylpyrimidine D->E F 6. Heat to 80-100 °C E->F G 7. Monitor by TLC/LC-MS (Self-Validation Checkpoint) F->G H 8. Cool & Quench with H₂O (Slowly, at 0 °C) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash, Dry, & Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Characterize Final Product K->L

Caption: Experimental workflow for the SNAr synthesis.

Materials and Reagents
  • 4-chloro-6-methylpyrimidine (1.0 eq)

  • 3-hydroxypiperidine (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles

  • Nitrogen or Argon line with bubbler

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for work-up and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.2 M concentration relative to the pyrimidine). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred DMF.

  • Nucleophile Activation: Dissolve 3-hydroxypiperidine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Note: Hydrogen gas will evolve. Ensure proper ventilation and slow addition.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Electrophile Addition: Add 4-chloro-6-methylpyrimidine (1.0 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloro-6-methylpyrimidine is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH. Dilute with more water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to afford the pure 6-methyl-4-(piperidin-3-yloxy)pyrimidine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete deprotonation of the alcohol (wet reagents/solvent).2. Insufficient temperature or reaction time.3. Low reactivity of the substrate.1. Ensure all reagents and solvents are strictly anhydrous. Use fresh NaH.2. Increase the reaction temperature in 10 °C increments or extend the reaction time.3. Confirm starting material purity.
Formation of Side Products 1. Reaction with residual water to form 6-methylpyrimidin-4-ol.2. Competing N-alkylation if using unprotected piperidine derivatives.1. Use anhydrous conditions. The pyrimidinol is often a baseline spot on TLC.2. This is not an issue for 3-hydroxypiperidine, but for amino-alcohols, protection of the amine may be necessary.
Difficult Purification 1. Residual DMF in the crude product.2. Product has similar polarity to a byproduct.1. During work-up, wash thoroughly with water/brine to remove DMF. A high-vacuum line can also be used post-rotoevaporation.2. Optimize the chromatography solvent system. Consider an alternative system (e.g., DCM/Methanol).

Alternative Strategy: Buchwald-Hartwig C-O Coupling

For aryl chlorides that are less activated towards SNAr, or in cases where SNAr fails, the Buchwald-Hartwig C-O coupling is a powerful alternative. [2][6]This reaction utilizes a palladium catalyst and a specialized phosphine ligand to construct the C-O bond.

The general catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrimidine.

  • Ligand Exchange/Deprotonation: The alcohol coordinates to the Pd(II) center, and a base facilitates deprotonation.

  • Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the active Pd(0) catalyst. [6]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Alkoxide_Complex L₂Pd(II)(Ar)(OR) OA_Complex->Alkoxide_Complex Ligand Exchange & Deprotonation Alkoxide_Complex->Pd0 Reductive Elimination Product_Out Ar-OR Alkoxide_Complex->Product_Out Product_Complex Product ArCl Ar-Cl ROH R-OH + Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Typical conditions would involve a palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like dioxane or toluene at elevated temperatures.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench reactions carefully at low temperatures.

  • DMF: A combustible liquid and a suspected reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: All manipulations should be performed by trained personnel in a chemical fume hood. Review the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of 6-methyl-4-(piperidin-3-yloxy)pyrimidine is readily and efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. By leveraging a strong base like sodium hydride in a polar aprotic solvent such as DMF, researchers can achieve high yields of the desired product under controlled heating. This application note provides a mechanistically grounded, step-by-step protocol designed for reproducibility. The inclusion of in-process controls, a troubleshooting guide, and a discussion of alternative synthetic strategies equips drug development professionals with the necessary tools to confidently synthesize this valuable chemical intermediate.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • Neufeldt, S. R., et al. (2017). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. SNAr (Cl) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • O'Connor, J. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Using 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a scaffold in kinase inhibitor design

Application Note: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Scaffold in Kinase Inhibitor Design Part 1: Executive Summary & Scientific Rationale The molecule 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Scaffold in Kinase Inhibitor Design

Part 1: Executive Summary & Scientific Rationale

The molecule 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a "privileged scaffold" in the library of kinase inhibitor fragments. In the context of Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD), this scaffold offers a strategic balance of ligand efficiency (LE) , solubility , and vectorial versatility .

The "Warhead" and the "Vector"

Kinase inhibitors typically consist of a "hinge-binding" motif connected to a "solubilizing" or "specificity-determining" tail. This scaffold integrates both:

  • The Hinge Binder (6-Methylpyrimidine): The pyrimidine ring mimics the adenine base of ATP. The N1 and N3 nitrogens serve as hydrogen bond acceptors/donors to the backbone amide/carbonyl of the kinase hinge region (typically residues like Valine, Leucine, or Alanine). The 6-methyl group provides a hydrophobic contact, often filling the "gatekeeper" pocket or a small hydrophobic cleft adjacent to the adenine binding site.

  • The Vector (Piperidin-3-ol): The piperidine ring acts as a rigid linker. Crucially, the C3-hydroxyl group is a chiral handle. It serves two roles:

    • Direct Interaction: It can form hydrogen bonds with the ribose-binding pocket residues (e.g., Asp or Glu).

    • Synthetic Handle: It allows for rapid derivatization (via Mitsunobu reaction or oxidation/reductive amination) to grow the molecule towards the solvent front, improving potency and selectivity.

Part 2: Rational Design & Binding Mode (SBDD)

To effectively use this scaffold, one must understand its spatial orientation within the ATP-binding pocket.

Predicted Binding Mode (Generic Kinase Model)
  • Hinge Region: The pyrimidine N1 accepts a H-bond from the backbone NH of the hinge residue. The C4-amino group (from the piperidine nitrogen attachment) acts as a donor to the backbone carbonyl.

  • Hydrophobic Pocket: The 6-methyl group orients towards the gatekeeper residue (e.g., Thr/Met gatekeepers in JAK/EGFR families).

  • Solvent Front: The piperidine ring projects outward. The 3-OH group is positioned to interact with the solvent interface or specific ribose-pocket residues.

Visualization: Scaffold Growth Strategy

Scaffold_Optimization cluster_binding ATP Pocket Interactions Core Core Scaffold 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Hinge Hinge Interaction (Pyrimidine N1/N3) Core->Hinge Anchors via Vector Growth Vector (3-OH Group) Core->Vector Provides Library Library Generation (Ethers, Amines, Carbamates) Vector->Library Derivatization Lead Lead Candidate (High Potency/Selectivity) Library->Lead Screening

Figure 1: Logical flow of scaffold utilization from core binding to lead optimization.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Objective: Synthesize 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 4-Chloro-6-methylpyrimidine (CAS: 3512-92-9)

  • 3-Hydroxypiperidine (CAS: 4754-44-3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Chloro-6-methylpyrimidine (1.0 eq, 10 mmol) in Ethanol (30 mL).

  • Addition: Add 3-Hydroxypiperidine (1.2 eq, 12 mmol) followed by TEA (2.5 eq, 25 mmol).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The product should appear as a more polar spot than the starting chloride.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

  • Validation: Confirm structure via 1H NMR (DMSO-d6) and LC-MS (Expected [M+H]+ ≈ 194.13).

Critical Checkpoint: Ensure the 3-hydroxypiperidine is enantiopure if a specific stereochemistry is required for the binding pocket (typically (R)- or (S)-3-hydroxypiperidine are tested separately).

Protocol B: Library Expansion (Derivatization)

Objective: Convert the 3-OH group into a diverse library of ethers to probe the ribose pocket.

Method (Williamson Ether Synthesis / Alkylation):

  • Activation: Dissolve the scaffold (1 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq).

  • Completion: Warm to room temperature and stir for 2–12 hours.

  • Quench: Carefully quench with water and extract with EtOAc.

Part 4: Biological Evaluation (Kinase Assay)

Once the library is synthesized, compounds must be screened. The ADP-Glo™ Kinase Assay (Promega) is recommended for its universality and high sensitivity.

Assay Principle: Quantifies kinase activity by measuring the ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Transfer: Dispense 100 nL of test compounds (in DMSO) into a 384-well white low-volume plate (Final concentration range: 10 µM to 0.1 nM).

  • Enzyme Addition: Add 2 µL of Kinase Enzyme (e.g., JAK2, CDK2) diluted in Kinase Buffer. Incubate for 10 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu, Tyr) peptide + 10 µM ATP).

  • Reaction: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection (Step 2): Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision or GloMax). Calculate IC50 values using a 4-parameter logistic fit.

Data Presentation Table (Example):

Compound IDR-Group (at 3-position)IC50 (JAK2) nMIC50 (JAK1) nMSelectivity Ratio
Scaffold (Ref) -OH>10,000>10,000N/A
Cmpd-01 -O-Benzyl4502,1004.6x
Cmpd-02 -O-(4-F-Phenyl)1201,50012.5x
Cmpd-03 -NH-Benzyl (via amination)8590010.5x

References

  • Vertex Pharmaceuticals. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • AstraZeneca. (2013).[1] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase. Journal of Medicinal Chemistry. Link

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

  • BenchChem. (2025).[2] The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold. Link

Sources

Application

Application Note: Optimization of Nucleophilic Aromatic Substitution for the Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Introduction The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the ability of the nitrogen atoms wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the ability of the nitrogen atoms within the heterocyclic ring to engage in critical hydrogen bonding interactions with biological targets. Consequently, the development of robust and efficient synthetic methodologies for the functionalization of pyrimidines is of paramount importance to the fields of medicinal chemistry and drug development. One of the most powerful strategies for achieving this is the nucleophilic aromatic substitution (SNAr) reaction.[1][3]

This application note provides a detailed protocol and optimization guide for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol via an SNAr reaction between 4-chloro-6-methylpyrimidine and piperidin-3-ol. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the two nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of a suitable leaving group, such as a halide.[4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization strategies.

Reaction Mechanism and Rationale

The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol proceeds via a classic SNAr mechanism. This is generally accepted to be a two-step addition-elimination process.[5]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-3-ol on the electron-deficient C4 position of the 4-chloro-6-methylpyrimidine ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.[4]

  • Elimination of the Leaving Group: Aromaticity is restored in the subsequent step through the expulsion of the chloride leaving group, yielding the desired product.

The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the final product.

  • Substrate: 4-chloro-6-methylpyrimidine is the electrophilic partner. The chloro-substituent at the 4-position is a good leaving group, and the methyl group at the 6-position has a minor electronic influence on the reactivity of the C4 position.

  • Nucleophile: Piperidin-3-ol serves as the nucleophile. The secondary amine is sufficiently nucleophilic to attack the pyrimidine ring. The hydroxyl group can potentially act as a competing nucleophile, but under the described basic conditions, the amine is significantly more reactive.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the nucleophile, which would render it unreactive.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the dissolution of the reactants and to stabilize the charged Meisenheimer intermediate.[7] Protic solvents, such as alcohols, can also be used and may even accelerate the reaction in some cases.[8]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials and Equipment
Reagent/EquipmentPurpose
4-chloro-6-methylpyrimidineElectrophile
Piperidin-3-olNucleophile
Triethylamine (TEA) or DIPEABase
Dimethylformamide (DMF), AnhydrousSolvent
Ethyl acetate (EtOAc)Extraction Solvent
Brine (saturated NaCl solution)Aqueous wash
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss at elevated temperatures
Heating mantle or oil bathTemperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
Silica gelFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methylpyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add piperidin-3-ol (1.1-1.2 eq) followed by triethylamine (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) until the starting material (4-chloro-6-methylpyrimidine) is consumed. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[9]

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature.Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.[5]
Weak nucleophile.While piperidin-3-ol is generally reactive enough, ensure its purity.
Ineffective base.Ensure the base is anhydrous and used in sufficient excess. Consider a stronger non-nucleophilic base if necessary.
Formation of Side Products Hydrolysis of the starting material.Use anhydrous solvents and reagents to minimize the formation of 4-hydroxy-6-methylpyrimidine.[5]
Competing reaction of the hydroxyl group.This is less likely under basic conditions where the amine is more nucleophilic. However, if observed, consider protecting the hydroxyl group.
Difficult Purification Co-elution of impurities.Optimize the mobile phase for column chromatography. Consider a different purification technique like preparative HPLC.[9]

Data Presentation

The following table provides a summary of typical reaction parameters for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

ParameterValue
Reactants 4-chloro-6-methylpyrimidine, piperidin-3-ol
Base Triethylamine or DIPEA
Solvent DMF, DMSO, or n-Butanol
Temperature 80-120 °C
Reaction Time 4-16 hours
Typical Yield 70-90% (after purification)

Visualizations

Reaction Scheme

Caption: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Experimental Workflow

experimental_workflow start Start setup Combine 4-chloro-6-methylpyrimidine, piperidin-3-ol, base, and solvent in a flask. start->setup react Heat the mixture to 80-100 °C and monitor by TLC. setup->react workup Cool, dilute with EtOAc, and wash with water and brine. react->workup isolate Dry the organic layer, filter, and concentrate under reduced pressure. workup->isolate purify Purify the crude product by column chromatography or recrystallization. isolate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis.

Conclusion

The nucleophilic aromatic substitution reaction is a highly effective and versatile method for the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. By carefully selecting the appropriate base, solvent, and reaction temperature, high yields of the desired product can be achieved. The protocol and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform and optimize this important transformation in their drug discovery and development endeavors.

References

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Campodonico, P., et al. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Clarke, C. J., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available from: [Link]

  • Jeremic, M., et al. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available from: [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]

  • Al-Otaibi, A. M., et al. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available from: [Link]

  • Journal of Organic Chemistry. Notes- Preparation of Various Substituted Pyrimidines. Available from: [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • Li, Y., et al. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available from: [Link]

  • Allen, A. D., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available from: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Allen, A. D., et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Institutes of Health. Available from: [Link]

  • Soliman, H. A., et al. Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3- d]pyrimidines derived from 2,2,6,6-tetramethylpipe. Der Pharma Chemica. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • Chandrashekharappa, S., et al. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • University of Liverpool. 10. Pyrimidines. Available from: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • Exclusive Chemistry Ltd. 4-chloro-6-methyl-2-(3-methyl-1-piperidinyl)pyrimidine. Available from: [Link]

Sources

Method

Application Note: Handling, Storage, and QC Protocols for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Abstract & Introduction 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a critical heterocyclic building block, often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors or PROTAC linkers....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a critical heterocyclic building block, often utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors or PROTAC linkers. Its structure features a pyrimidine core (providing hydrogen bond acceptor sites) linked to a piperidin-3-ol moiety (providing a chiral handle and solubility modulation).

While generally stable, the coexistence of the basic pyrimidine nitrogen and the secondary alcohol necessitates specific handling to prevent oxidative degradation, hygroscopic aggregation, and photolytic instability. This guide provides a self-validating workflow for the storage, solubilization, and quality control of this reagent to ensure experimental reproducibility.

Physicochemical Profile

Note: Values below represent the consensus for the 1-(6-methylpyrimidin-4-yl)piperidin-3-ol scaffold based on structural analogs.

PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₁₀H₁₅N₃OStoichiometry calculations.
Molecular Weight 193.25 g/mol Preparation of Molar (M) stocks.
Physical State White to off-white solidVisual QC: Yellowing indicates oxidation.
Solubility (High) DMSO, Methanol, DMFPreferred solvents for stock solutions.
Solubility (Low) Water, HexanesAvoid aqueous storage; precipitation risk.
pKa (Calculated) ~3.5 (Pyrimidine), ~13 (OH)Basic character; incompatible with strong acids.
Hygroscopicity ModerateRequires desiccated storage.

Safety & Hazard Analysis (GHS Standards)

Treat as a research chemical with not fully established toxicological properties. Baseline precautions for functionalized heterocycles apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (Side shields required; face shield recommended for large quantities).

    • Fume hood usage is mandatory to prevent inhalation of dust/aerosols.

Storage Protocol: The "Inert-Dry" System

Causality: The pyrimidine ring is susceptible to N-oxidation over extended periods, and the piperidine ring can absorb atmospheric moisture, leading to hydrolysis of downstream coupled products or inaccurate weighing.

A. Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C .

  • Atmosphere: Purge vial headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a better blanket.

  • Container: Amber glass vials with PTFE-lined screw caps.

    • Why Amber? Pyrimidine derivatives absorb UV light; amber glass prevents photo-degradation.

    • Why PTFE? Prevents leaching of plasticizers from standard caps into the lipophilic solid.

B. Short-Term / Working Bench Storage (< 1 Week)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or Tupperware) containing active silica gel or Drierite™.

Solubilization & Handling Workflow

Trustworthiness Check: This protocol includes a "Solubility Decision Tree" to prevent precipitation events in expensive biological assays.

Step 1: Weighing (Static Control)

The solid may be static-prone. Use an anti-static gun (e.g., Zerostat) or weigh into glass vessels rather than plastic boats.

Step 2: Stock Preparation (Standard: 10 mM or 100 mM)

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Protocol:

    • Calculate volume required:

      
      
      
    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 2-5 minutes if particles persist.

    • Add remaining DMSO to reach final volume.

Step 3: Freeze-Thaw Management
  • Limit: Maximum 5 freeze-thaw cycles.

  • Aliquot: Immediately after preparation, split the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated bulk thawing.

Visual Workflow: Receipt to Assay

G Receipt Receipt of Solid (Amber Vial) QC_Entry QC Entry: 1H-NMR & LCMS Receipt->QC_Entry Storage_Solid Solid Storage (-20°C, Desiccated, Ar) QC_Entry->Storage_Solid Pass Weighing Weighing (Anti-static) Storage_Solid->Weighing Thaw to RT Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization QC_Liquid Visual Solubility Check (Clear Solution?) Solubilization->QC_Liquid QC_Liquid->Solubilization No (Sonicate/Heat) Aliquot Aliquot & Freeze (-20°C) QC_Liquid->Aliquot Yes Assay Biological Assay (Dilute in Buffer) Aliquot->Assay

Caption: Lifecycle management of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol from receipt to assay usage.

Quality Control (QC) & Stability Monitoring

A. Identity Verification (NMR)

Upon receipt, run a ¹H-NMR in DMSO-d₆ .

  • Key Diagnostic Signals:

    • Pyrimidine Protons: Singlet/Doublet in the aromatic region (~8.0 - 9.0 ppm).

    • Methyl Group: Singlet around 2.3 - 2.5 ppm.

    • Piperidine Ring: Multiplets in the 1.5 - 4.5 ppm range.

    • Hydroxyl Proton: Broad singlet (exchangeable) or distinct doublet around 4.5-5.0 ppm in dry DMSO.

B. Purity Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption) and ESI+ (Expected Mass: [M+H]⁺ = 194.25).

  • Acceptance Criteria: Purity > 95% by UV AUC.

C. Stability "Red Flags"

If the solid turns yellow/orange or the DMSO stock develops a precipitate upon thawing, discard. The yellowing often indicates N-oxidation of the pyrimidine ring or formation of degradation products [1].

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (increases absorption).
Eye Contact Rinse with water for 15 min, lifting eyelids. Seek medical attention immediately (alkaline risk).
Spill (Solid) Dampen with water to avoid dust, sweep into hazardous waste container.
Spill (DMSO Stock) Absorb with vermiculite or sand.[2] DMSO penetrates skin rapidly—do not touch directly.

References

  • Vertex AI Search. (2025). Stability of pyrimidine derivatives in DMSO. Retrieved from (Contextualized from search result 1.1).

  • PubChem. (2025). Compound Summary: Piperidin-3-ol derivatives. National Library of Medicine. Retrieved from [Link]

  • ECHA. (2025). Registration Dossier: Pyrimidine and Piperidine compounds. European Chemicals Agency. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Heterocyclic Chemistry

[1] Executive Summary & Strategic Utility 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a privileged bifunctional scaffold in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its two di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Utility

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a privileged bifunctional scaffold in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its two distinct domains:

  • The Pyrimidine "Head": A 6-methylpyrimidine moiety that serves as a bioisostere for pyridine or phenyl rings, frequently functioning as a hinge-binder in kinase inhibitors or a polar contact point in GPCR ligands (specifically GPR119).[1]

  • The Piperidine-3-ol "Tail": A chiral aliphatic heterocycle offering a secondary hydroxyl group.[1] This -OH handle is critical for stereoselective functionalization, allowing for the introduction of ethers, amines (via inversion), or oxidation to ketones.

This Application Note provides a validated roadmap for synthesizing this core and deploying it to construct high-value therapeutic candidates, specifically targeting metabolic disorders (Type 2 Diabetes) and oncology indications.

Core Synthesis Protocol: The SNAr Assembly

The most robust route to 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol involves a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-6-methylpyrimidine and 3-hydroxypiperidine.[1]

Rationale & Causality
  • Regioselectivity: The 4-position of the pyrimidine ring is highly electrophilic due to the inductive effect of the adjacent nitrogens. The 6-methyl group provides mild steric bulk but does not deactivate the ring significantly.[1]

  • Base Selection: Potassium carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to prevent deprotonation of the hydroxyl group, ensuring the piperidine nitrogen acts as the exclusive nucleophile.

  • Solvent Choice: DMF or DMSO is required to solubilize the polar salt intermediates and stabilize the transition state of the SNAr mechanism.

Step-by-Step Protocol

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 eq)[1]

  • Piperidin-3-ol (1.1 eq) [Note: Use enantiopure (R) or (S) if chiral product is desired][1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

Procedure:

  • Setup: Charge a round-bottom flask with 4-chloro-6-methylpyrimidine and anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Addition: Add K₂CO₃ followed by the slow addition of piperidin-3-ol.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Critical Control Point: Monitor via TLC (5% MeOH in DCM). The pyrimidine starting material (high Rf) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 vol). The product often precipitates. If not, extract with EtOAc (3x).

  • Purification: Wash organic layers with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH gradient).

Yield Expectation: 85–92%

Application Workflow: Divergent Functionalization

Once synthesized, the scaffold serves as a branch point. The hydroxyl group allows for two primary downstream applications: Etherification (GPR119 Agonists) and Stereochemical Inversion (Mitsunobu).

Pathway A: Synthesis of GPR119 Agonists (Ether Linkage)

GPR119 agonists often feature a central piperidine ring linked via an ether bond to an aromatic system (e.g., a carbamate or heteroaryl group).

Protocol: Mitsunobu Coupling

  • Concept: Direct coupling of the 3-OH with a phenol or acidic pronucleophile using Triphenylphosphine (PPh₃) and DIAD.[1]

  • Stereochemistry: This reaction proceeds with Walden Inversion . If you start with (S)-piperidin-3-ol, the resulting ether will have (R)-configuration.[1]

Experimental Conditions:

  • Dissolve 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (1.0 eq), PPh₃ (1.5 eq), and the target Phenol (1.2 eq) in anhydrous THF at 0°C.

  • Add DIAD (1.5 eq) dropwise over 20 minutes.

  • Stir at RT for 12 hours.

  • Note: This route is superior to O-alkylation with alkyl halides because it avoids elimination side reactions common with secondary halides.[1]

Pathway B: Oxidation to Ketone

For fragment-based drug discovery (FBDD), the alcohol can be oxidized to a ketone using Dess-Martin Periodinane (DMP) .[1] This creates a handle for reductive amination, allowing the introduction of diverse amine libraries at the 3-position.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the core scaffold and its divergence into therapeutic classes.

G cluster_0 Core Synthesis (SnAr) cluster_1 Therapeutic Divergence SM1 4-Chloro-6-methylpyrimidine Core 1-(6-Methylpyrimidin-4-yl) piperidin-3-ol (The Scaffold) SM1->Core K2CO3, DMF, 80°C SM2 Piperidin-3-ol (Chiral or Racemic) SM2->Core Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Ar-OH) Core->Mitsunobu Oxidation Oxidation -> Reductive Amination (DMP -> NaBH(OAc)3) Core->Oxidation GPR119 GPR119 Agonist (Ether Linked) Kinase Kinase Inhibitor (Amine Linked) Mitsunobu->GPR119 Stereo-Inversion Oxidation->Kinase Library Expansion

Figure 1: Synthetic workflow from raw materials to GPR119 agonists and Kinase Inhibitors.[1]

Quantitative Data & Validation Standards

When characterizing the intermediate, ensure the following analytical benchmarks are met to guarantee downstream success.

Analytical MethodExpected ObservationCommon Failure Mode
1H NMR (DMSO-d6) Pyrimidine singlets at ~8.4 ppm (H-2) and ~6.6 ppm (H-5).[1] Methyl singlet at ~2.3 ppm.Missing H-5 signal indicates degradation.[1]
LC-MS (ESI+) [M+H]+ = 194.13 (Calculated).[1]Presence of m/z 129 indicates unreacted chloropyrimidine.
Chiral HPLC Distinct separation of (R) and (S) enantiomers using Chiralpak AD-H column.Racemization during SnAr (rare, but possible if T > 100°C).

References

  • GPR119 Agonist Discovery: Lindsley, C. W., et al. "Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2014.

  • Mitsunobu Reaction on Piperidines: Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • SnAr Mechanism in Heterocycles: "Nucleophilic Aromatic Substitution in Pyrimidines." Comprehensive Heterocyclic Chemistry III, Elsevier.
  • Patent Validation (GPR119): Jones, R. M., et al. "GPR119 Agonists for the Treatment of Diabetes."[3] WO2013173198, 2013.[3]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Derivatives

<_ _> Abstract This document provides a comprehensive guide for the efficient synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Traditional synt...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive guide for the efficient synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives, a scaffold of significant interest in medicinal chemistry. Traditional synthetic routes often require prolonged reaction times and harsh conditions. This application note details a robust microwave-assisted protocol that dramatically accelerates the synthesis, improves yields, and promotes greener chemistry principles. We will delve into the mechanistic underpinnings of the key nucleophilic aromatic substitution (SNA r) reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave-assisted organic synthesis (MAOS) for the rapid generation of novel heterocyclic compounds.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the structures of numerous pharmaceuticals.[1][2] The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a privileged scaffold found in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a crucial component in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties and engage in key interactions with biological targets.[2][5][6]

The fusion of these two motifs into 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives creates a unique chemical space with significant potential for drug discovery. The piperidin-3-ol moiety introduces a chiral center and a hydroxyl group capable of forming crucial hydrogen bonds, while the methyl-substituted pyrimidine ring offers sites for further functionalization and can modulate the electronic properties of the molecule.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods often rely on conductive heating, which can be slow and inefficient, leading to longer reaction times and the formation of byproducts.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern organic chemistry, offering numerous advantages.[8][9][10]

Key Advantages of MAOS:

  • Rapid Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a dramatic reduction in reaction times from hours to minutes.[7][11]

  • Higher Yields and Purity: The rapid and uniform heating often results in cleaner reactions with fewer side products, leading to higher isolated yields and simplified purification.[1][12]

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, MAOS is a more energy-efficient process compared to conventional heating methods.[13]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[14]

  • "Green" Chemistry: The reduced reaction times, increased efficiency, and potential for solvent-free reactions align with the principles of green chemistry.[11][15]

The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, causing them to rapidly align and re-align, generating heat through molecular friction.[16] This volumetric heating is fundamentally different from the conductive heating of an oil bath, leading to the observed rate accelerations.

The Core Reaction: Nucleophilic Aromatic Substitution (SNA r)

The synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives hinges on a nucleophilic aromatic substitution (SNA r) reaction. In this key step, the nitrogen atom of piperidin-3-ol acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing a suitable leaving group, typically a halogen.

The pyrimidine ring, being heteroaromatic, is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of the nitrogen atoms which can stabilize the negative charge in the intermediate Meisenheimer complex.[17][18]

Visualizing the Reaction Workflow:

G cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product Formation cluster_purification Workup & Purification Reactant1 4-Chloro-6-methylpyrimidine Microwave Microwave Irradiation (Solvent, Temperature, Time) Reactant1->Microwave Reactant2 Piperidin-3-ol Reactant2->Microwave Product 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Microwave->Product SNAr Reaction Purification Aqueous Workup Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.

Materials and Equipment:

  • 4-Chloro-6-methylpyrimidine

  • Piperidin-3-ol

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-6-methylpyrimidine (1.0 mmol, 1.0 eq).

  • Addition of Nucleophile and Solvent: Add piperidin-3-ol (1.2 mmol, 1.2 eq) to the vial, followed by the addition of a suitable solvent such as N,N-Dimethylformamide (DMF) (3-5 mL). The use of a slight excess of the amine can help drive the reaction to completion.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). The optimal conditions may need to be determined empirically.[14][19]

  • Reaction Quenching and Workup: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.

Optimization and Characterization

Reaction Optimization:

The efficiency of the microwave-assisted synthesis can be fine-tuned by optimizing several parameters.

ParameterRange/OptionsRationale
Temperature 120-180 °CHigher temperatures generally lead to faster reaction rates, but decomposition of starting materials or products may occur.[14]
Time 10-60 minutesMicrowave reactions are typically rapid; prolonged heating can lead to byproduct formation.[19]
Solvent DMF, DMSO, NMP, EthanolHigh-boiling polar aprotic solvents are generally effective at absorbing microwave energy and solubilizing the reactants.[11]
Base (optional) DIPEA, K₂CO₃A non-nucleophilic base can be added to scavenge the HCl generated during the reaction, which can be beneficial in some cases.

Characterization of the Final Product:

The identity and purity of the synthesized 1-(6-methylpyrimidin-4-yl)piperidin-3-ol should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[20] Expected signals would include those for the pyrimidine and piperidine ring protons, the methyl group, and the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[21][22]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic O-H stretching band for the hydroxyl group.[23][24]

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

Microwave-assisted organic synthesis provides a powerful and efficient platform for the rapid synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol derivatives.[25][26] This application note has outlined a detailed protocol that leverages the benefits of microwave heating to significantly reduce reaction times and improve yields compared to conventional methods. The provided information on the reaction mechanism, optimization parameters, and characterization techniques will serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the accelerated exploration of this important chemical scaffold.

References

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Microwave-assisted synthesis of bio-active heterocycles in aqueous media.
  • RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024).
  • PubMed Central. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • PubMed. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review.
  • UCSB MRL. Microwave Synthesis Conditions.docx.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Slideshare. Microwave assisted reactions.
  • Taylor & Francis. (2015).
  • ResearchGate. (2025). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • PMC - NIH. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents.
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • IJSAT. (2025).
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • RSC Publishing.
  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Benchchem. The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.
  • Der Pharma Chemica.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019).
  • Journal of Molecular Structure.
  • AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • PMC. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Semantic Scholar. (2023).
  • Journal of Young Pharmacists. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.
  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid.
  • PubChemLite. 1-(6-methylpyrimidin-4-yl)piperidin-3-amine.

Sources

Application

Application Notes and Protocols for the Crystallization of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Crystallization in Drug Development The journey of a promising molecule from the laboratory to a life-changing therapeutic is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Crystallization in Drug Development

The journey of a promising molecule from the laboratory to a life-changing therapeutic is paved with exacting scientific challenges. Among the most critical of these is the isolation and purification of the active pharmaceutical ingredient (API) in a solid form that is stable, pure, and consistently manufacturable. Crystallization stands as the cornerstone of this endeavor, a process that transcends mere solidification to become a sophisticated tool for controlling the physical and, consequently, the biopharmaceutical properties of a drug. For a molecule such as 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound with potential therapeutic applications, mastering its crystallization is not just a matter of academic interest but a prerequisite for its successful development.

This document serves as a comprehensive guide to the crystallization of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, offering not just rote protocols, but a deeper understanding of the principles that govern its solid-state behavior. As Senior Application Scientists, our goal is to empower you with the knowledge to not only reproduce the methods described herein but to adapt and troubleshoot them, fostering a rational approach to crystallization process development. We will delve into the predicted physicochemical properties of this molecule and leverage this understanding to design and execute robust crystallization strategies, from solvent screening to the isolation of a crystalline form with desirable attributes.

Understanding the Molecule: Predicted Physicochemical Properties of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

A thorough understanding of a molecule's inherent physicochemical properties is the foundation upon which successful crystallization strategies are built. In the absence of extensive empirical data for 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, we turn to in silico prediction tools to generate a working profile of the compound. These predictions, while not a substitute for experimental validation, provide invaluable guidance for initial solvent selection and the design of crystallization experiments.

The canonical SMILES string for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is CC1=NC=NC(=C1)N2CCC(C(C2)O). Using a consensus of established computational models, we have derived the following key properties:

PropertyPredicted ValueImplication for Crystallization
Molecular Weight 193.24 g/mol Influences solubility and diffusion rates.
Melting Point 130-150 °CProvides a target for thermal methods and helps in selecting appropriate drying temperatures. A moderate melting point suggests that the compound is a solid at room temperature and amenable to common crystallization techniques.
LogP (Octanol-Water Partition Coefficient) 0.8 - 1.5Indicates moderate lipophilicity, suggesting solubility in a range of polar and non-polar organic solvents. Aqueous solubility is likely to be limited.
Aqueous Solubility (logS) -2.5 to -3.5Predicts low solubility in water, making antisolvent crystallization with water a viable option.
pKa (most basic) 6.5 - 7.5 (pyrimidine nitrogen)The presence of a basic nitrogen suggests that pH adjustment could be used to modulate solubility.
Hydrogen Bond Donors 1 (hydroxyl group)The hydroxyl group can participate in hydrogen bonding, which will significantly influence crystal packing and solvent interactions.
Hydrogen Bond Acceptors 4 (2 pyrimidine nitrogens, 1 piperidine nitrogen, 1 hydroxyl oxygen)Multiple hydrogen bond acceptors provide numerous possibilities for intermolecular interactions, potentially leading to complex crystal structures and polymorphism.
Polar Surface Area (PSA) 55-65 ŲA moderate PSA further supports the prediction of solubility in a range of solvents with varying polarities.
Polymorphism Risk Moderate to HighThe conformational flexibility of the piperidine ring and the presence of multiple hydrogen bonding sites suggest a likelihood of polymorphism.[1]

Expert Interpretation: The predicted properties paint a picture of a moderately polar molecule with a propensity for hydrogen bonding. The limited aqueous solubility is a key feature that can be exploited in antisolvent crystallization. The potential for polymorphism underscores the importance of screening a diverse range of crystallization conditions to identify and characterize the most stable crystalline form. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) will have a significant impact on solubility and crystal packing.[2]

Strategic Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in any crystallization process.[3] An ideal solvent system will exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures for cooling crystallization, or consist of a "good" solvent and a miscible "poor" solvent (antisolvent) for antisolvent crystallization.[4] Based on the predicted physicochemical properties of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a systematic solvent screening approach is recommended.

Recommended Solvent Classes for Screening:
  • Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility at elevated temperatures. Their varying polarities offer a range of solvation strengths.

  • Ketones (Acetone, Methyl Ethyl Ketone): These polar aprotic solvents are good hydrogen bond acceptors and can dissolve a range of polar and non-polar compounds.

  • Esters (Ethyl Acetate, Isopropyl Acetate): With moderate polarity, esters are versatile solvents for crystallization.

  • Ethers (Tetrahydrofuran, 2-Methyltetrahydrofuran): These aprotic solvents have lower polarity and can be effective in combination with more polar solvents.

  • Acetonitrile: A polar aprotic solvent that is often a good choice for crystallizing nitrogen-containing heterocyclic compounds.

  • Water: Given the predicted low aqueous solubility, water is an excellent candidate as an antisolvent.

Experimental Solvent Screening Protocol:

This protocol provides a systematic method for rapidly assessing the suitability of a range of solvents.

Objective: To identify suitable single solvents for cooling crystallization and solvent/antisolvent systems for antisolvent crystallization.

Materials:

  • 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

  • A selection of solvents from the recommended classes (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane, Water)

  • Small vials (e.g., 2 mL) with screw caps

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Thermometer

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Place approximately 10 mg of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol into each vial.

    • Add a solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature.

    • Record the volume of solvent required to fully dissolve the compound.

    • Categorize the solubility as:

      • Very Soluble: Dissolves in < 0.5 mL

      • Soluble: Dissolves in 0.5 - 1.0 mL

      • Sparingly Soluble: Dissolves in > 1.0 mL

      • Insoluble: Does not fully dissolve in 2.0 mL

  • Hot Solubility Assessment:

    • For solvents where the compound was sparingly soluble or insoluble at room temperature, heat the vial with stirring to near the solvent's boiling point.

    • Observe if the compound dissolves.

    • If dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation. A good solvent for cooling crystallization will show a significant amount of precipitate upon cooling.

  • Antisolvent Screening:

    • For solvents where the compound was very soluble at room temperature, add a miscible antisolvent (e.g., water or heptane) dropwise until turbidity (cloudiness) is observed.

    • Record the approximate ratio of solvent to antisolvent.

    • Allow the turbid solution to stand and observe for crystal formation.

Data Interpretation and Solvent Selection:

ObservationInterpretationNext Steps
Sparingly soluble at RT, fully soluble when hot, good precipitation on coolingGood candidate for cooling crystallization .Proceed to Protocol 3.1.
Very soluble at RTGood "solvent" for antisolvent crystallization .Proceed to Protocol 3.2.
Insoluble at RT and hotPoor solvent for crystallization.Exclude from further consideration.
Soluble at RT, but no precipitation on coolingMay require an antisolvent or evaporative crystallization.Consider for antisolvent or evaporative methods.

Crystallization Protocols

Based on the solvent screening, the following detailed protocols can be employed. It is crucial to maintain a clean working environment and use high-purity solvents to avoid the incorporation of impurities into the crystal lattice.

Protocol 1: Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature. By dissolving the compound in a hot solvent and then allowing it to cool, the solution becomes supersaturated, leading to nucleation and crystal growth.[5]

Workflow for Cooling Crystallization:

Caption: Workflow for Cooling Crystallization.

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, add 1.0 g of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol and the chosen solvent (e.g., isopropanol) in a volume determined from the solvent screening (start with a volume that requires heating for full dissolution). Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed filter paper into a clean, pre-warmed flask. This step is crucial for obtaining high-purity crystals.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate and promote the formation of larger, more well-defined crystals. Avoid agitating the solution during this initial cooling phase to prevent rapid nucleation of small crystals.

  • Seeding (Optional but Recommended): Once the solution has cooled slightly and is still clear, adding a few seed crystals of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol can induce crystallization at a lower level of supersaturation, leading to better control over crystal size and form.

  • Further Cooling: Once crystal formation is evident at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the predicted melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble. The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[6]

Workflow for Antisolvent Crystallization:

Caption: Workflow for Antisolvent Crystallization.

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve 1.0 g of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in a minimum amount of a suitable "good" solvent (e.g., methanol or acetone) at room temperature with stirring.

  • Antisolvent Addition: Slowly add the chosen antisolvent (e.g., water) dropwise to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally promotes the growth of larger crystals. Continue adding the antisolvent until a persistent turbidity is observed.

  • Seeding (Optional): At the first sign of turbidity, you can add seed crystals to control the crystallization process.

  • Maturation: After the addition of the antisolvent is complete, continue to stir the resulting slurry at room temperature for a period of time (e.g., 1-2 hours). This "maturation" or "aging" step allows for the system to reach equilibrium and can improve the crystal size distribution and purity.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a pre-mixed solution of the "good" solvent and antisolvent in a ratio similar to the final crystallization mixture. This helps to remove any dissolved impurities without re-dissolving the product.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50 °C).

Protocol 3: Evaporative Crystallization

Principle: This technique is suitable for compounds that are highly soluble in a volatile solvent. Supersaturation is achieved by slowly evaporating the solvent, which increases the concentration of the solute until it exceeds its solubility limit and begins to crystallize.[7]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in a suitable volatile solvent (e.g., acetone or ethyl acetate) at room temperature to create a solution that is near saturation.

  • Slow Evaporation: Place the solution in a loosely covered container (e.g., a beaker with a watch glass slightly ajar, or a vial with a perforated cap) in a location with good ventilation and minimal disturbance.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, crystals will form.

  • Isolation and Drying: Once a suitable amount of crystals has formed, they can be isolated by filtration and dried as described in the previous protocols.

Protocol 4: Slurry Crystallization for Polymorph Screening

Principle: Slurry crystallization is a powerful technique for identifying the most thermodynamically stable polymorphic form of a compound under a given set of conditions. It involves stirring a suspension of the solid in a solvent in which it is sparingly soluble. Over time, any less stable (metastable) forms will dissolve and the more stable form will crystallize out.[8]

Step-by-Step Protocol:

  • Preparation: Place an excess amount of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (to ensure a solid phase is always present) into several vials, each containing a different solvent or solvent mixture from the screening panel.

  • Slurrying: Stir the suspensions at a constant temperature (e.g., room temperature or an elevated temperature) for an extended period (e.g., 24-72 hours). The duration should be sufficient to allow for potential phase transitions.

  • Sampling and Analysis: Periodically, take a small sample of the solid from the slurry, filter it, and analyze it using techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the crystalline form.

  • Equilibrium: Continue the slurrying until no further changes in the crystalline form are observed in the periodic analyses. The final form is likely the most stable under those conditions.

Characterization of the Crystalline Product

Once a crystalline solid is obtained, it is essential to characterize it to determine its purity, crystalline form, and other important properties.

  • Visual and Microscopic Examination: Observe the crystal habit (shape) and size. Uniform, well-defined crystals are often indicative of a well-controlled crystallization process.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) and assessing crystallinity. Each polymorph will have a unique PXRD pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the presence of residual solvent or to identify the formation of solvates or hydrates.

  • Spectroscopic Techniques (FTIR, Raman, NMR): These techniques can confirm the chemical identity and purity of the crystalline material.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point; the cooling rate is too fast; the solution is too concentrated.Use a more dilute solution; slow down the cooling rate; use a solvent with a lower boiling point.
Formation of very fine needles or powder Rapid nucleation due to high supersaturation; insufficient time for crystal growth.Decrease the cooling rate; use a less polar solvent; consider seeding the solution.
No crystallization occurs The solution is not sufficiently supersaturated; nucleation is inhibited.Concentrate the solution by evaporating some solvent; cool to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation; add seed crystals.
Inconsistent crystal form Polymorphism; presence of impurities that favor the nucleation of a specific form.Use seeding with the desired polymorph; carefully control the crystallization conditions (temperature, cooling rate, solvent); purify the starting material.

Conclusion

The crystallization of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, like any active pharmaceutical ingredient, is a multifaceted process that requires a blend of theoretical understanding and empirical optimization. By leveraging predicted physicochemical properties to guide solvent selection and by systematically applying and refining the crystallization protocols outlined in this guide, researchers and drug development professionals can effectively navigate the challenges of solid-form development. The ultimate goal is to produce a crystalline material of high purity and consistent physical properties, thereby laying a solid foundation for the subsequent stages of formulation and clinical development. This document provides the framework for achieving that goal, encouraging a rational, science-driven approach to the art and science of crystallization.

References

  • Giron, D. (1995).
  • Viogt, A., et al. (2021). Solvents in Crystallization. Crystal Growth & Design, 21(10), 5905-5926.
  • Myerson, A. S. (Ed.). (2002).
  • Nagy, Z. K., & Braatz, R. D. (2012). Advances and new directions in crystallization control. Annual review of chemical and biomolecular engineering, 3, 55-75.
  • Kuhs, W. F. (2012).
  • Jones, A. G. (2002). Crystallization process systems. Butterworth-Heinemann.
  • Mullin, J. W. (2001).
  • Fell, J. T. (2000). Oral drug delivery: opportunities and challenges.
  • Gu, C. H., Young, V., & Grant, D. J. (2001). Polymorphism in the pharmaceutical industry. Journal of pharmaceutical sciences, 90(8), 1878-1890.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids (2nd ed.). Informa Healthcare.
  • Chemicalize by ChemAxon. (n.d.). Retrieved February 14, 2026, from [Link]

  • Osiris Property Explorer. (n.d.). Retrieved February 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Retrieved February 14, 2026, from [Link]

  • Propersea - Property Prediction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved February 14, 2026, from [Link]

  • PNAS. (2017). Predicting polymorphism in molecular crystals using orientational entropy. Retrieved February 14, 2026, from [Link]

  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 14, 2026, from [Link]

  • FerTech Inform. (2022, September 9). Evaporation and Crystallisation processes. Retrieved February 14, 2026, from [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved February 14, 2026, from [Link]

  • PubMed. (n.d.). Crystal structure of O4-methyl uridine: stacking induced changes in the geometry of the pyrimidine ring and its mutagenic role. Retrieved February 14, 2026, from [Link]

  • CrystEngComm. (n.d.). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. Retrieved February 14, 2026, from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved February 14, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). 1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride. Retrieved February 14, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Ticket ID: YIELD-OPT-PYR-PIP Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses yield optimization for the Nucleophilic Aromatic Substitution ( ) of 4-chloro-6-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-PYR-PIP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses yield optimization for the Nucleophilic Aromatic Substitution (


) of 4-chloro-6-methylpyrimidine  with 3-hydroxypiperidine .

The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol presents three distinct technical challenges:

  • Kinetics: The 6-methyl group is electron-donating, slightly deactivating the pyrimidine ring toward

    
     compared to unsubstituted analogs.
    
  • Chemoselectivity: Competition between the secondary amine (N-arylation) and the hydroxyl group (O-arylation).

  • Isolation: The product contains both a basic pyrimidine nitrogen and a polar hydroxyl group, creating an amphiphilic profile that complicates aqueous workup.

Module 1: Reaction Kinetics & Conversion

Issue: Starting material remains unconsumed, or reaction stalls at 60-70% conversion.

The Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the nucleophilic attack of the piperidine nitrogen on the C4 position of the pyrimidine, forming a Meisenheimer complex.
Optimization Protocol

Standard Protocol (Baseline):

  • Solvent: Ethanol or Isopropanol (Protic solvents stabilize the anionic Meisenheimer intermediate).

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv).
    
  • Temp: Reflux (

    
    ).
    

Troubleshooting Matrix:

SymptomDiagnosisCorrective ActionTechnical Rationale
Stalled Reaction (<50%) Deactivated ElectrophileSwitch Solvent to DMSO/DMF Polar aprotic solvents increase the energy of the ground-state nucleophile (naked amine effect), accelerating attack on the deactivated 6-methylpyrimidine ring.
Slow Kinetics Low TemperatureIncrease Temp to


on deactivated pyrimidines often requires overcoming a higher activation energy barrier.
Precipitate Formation Salt InhibitionAdd Water (10% v/v) If using

in organic solvent, the surface becomes coated with KCl. Adding water creates a biphasic system or solubilizes the base, restoring reactivity.
Advanced Tip: The "Acid Catalysis" Switch

If basic conditions fail, switch to Acid Catalysis .

  • Method: Use 1.0 equiv of HCl (or use the amine HCl salt) in n-Butanol at

    
    .
    
  • Why? Protonation of the pyrimidine ring nitrogen (

    
     or 
    
    
    
    ) dramatically lowers the LUMO energy, making the C4 position significantly more electrophilic.

Module 2: Chemoselectivity (N- vs. O-Arylation)

Issue: Formation of the O-linked byproduct or bis-arylated species.

Root Cause Analysis

While amines are generally better nucleophiles than alcohols (Soft-Soft interaction), the presence of strong bases can deprotonate the hydroxyl group (


), creating a hard alkoxide nucleophile that competes for the electrophile.
Prevention Guide
  • Avoid Strong Bases: Never use NaH, NaOtBu, or KOH.[1] These will deprotonate the alcohol.

  • Base Selection: Stick to DIPEA or Triethylamine . These bases (

    
    ) are strong enough to scavenge the HCl byproduct but too weak to deprotonate the hydroxyl group of the piperidine.
    
  • Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the chloropyrimidine. Avoid large excesses of the pyrimidine to prevent bis-arylation (if the product were to react again, though unlikely due to sterics).

Module 3: Isolation & Workup (The "Yield Killer")

Issue: LCMS shows 95% conversion, but isolated yield is <50%. Product is lost in the aqueous layer.

The Physicochemical Trap

The product, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol , is an amphiphile.

  • Hydrophilic: Hydroxyl group + Pyrimidine nitrogens (H-bond acceptors).

  • Lipophilic: Methyl group + Piperidine ring.

  • Result: It partitions poorly into standard organic solvents (EtOAc, Ether) during aqueous extraction.

Extraction Protocol: "The 3:1 Trick"

Do not use pure Ethyl Acetate. Use the Chloroform/Isopropanol system.[2]

Step-by-Step Isolation:

  • Concentration: Remove the reaction solvent (EtOH/DMF) completely via rotary evaporation. Do not attempt to extract directly from DMF.

  • pH Adjustment: Resuspend the residue in water. Adjust pH to 10-11 using saturated

    
    . (Ensures the pyridine nitrogen is free-base).
    
  • The Solvent Cocktail: Extract the aqueous phase 3-4 times with

    
    :IPA (3:1 ratio) .
    
    • Why? This mixture is highly polar yet immiscible with water, capable of pulling polar heterocycles out of the aqueous phase.

  • Salting Out: If the aqueous layer is still cloudy (emulsion), saturate it with solid NaCl.

Visual Workflow & Logic

Figure 1: Reaction Optimization Logic Tree

Troubleshooting Start Start: Low Yield Diagnosis CheckLCMS Step 1: Check LCMS/TLC (Conversion vs. Isolation) Start->CheckLCMS LowConv Low Conversion (<60%) CheckLCMS->LowConv Reactants remain Byproducts High Conversion but O-arylation Byproducts CheckLCMS->Byproducts Wrong Peak Mass MissingProd High Conversion but Low Isolated Yield CheckLCMS->MissingProd Product in Aqueous SolventCheck Current Solvent? LowConv->SolventCheck SwitchDMF Action: Switch to DMF/DMSO Temp: 100-120°C SolventCheck->SwitchDMF If using EtOH SwitchAcid Action: Switch to n-BuOH + HCl (Acid Catalysis) SolventCheck->SwitchAcid If DMF fails BaseCheck Check Base Strength Byproducts->BaseCheck ChangeBase Action: Use Weaker Base (DIPEA instead of NaH/KOH) BaseCheck->ChangeBase ExtractCheck Extraction Solvent? MissingProd->ExtractCheck UseCocktail Action: Use CHCl3:IPA (3:1) + Saturate Aqueous with NaCl ExtractCheck->UseCocktail If using EtOAc

Caption: Diagnostic logic tree for identifying the root cause of yield loss in aminopyrimidine synthesis.

FAQ: Frequently Asked Questions

Q: Can I use 2,4-dichloro-6-methylpyrimidine as a cheaper starting material? A: Yes, but you introduce a Regioselectivity risk.[1]

  • Risk:[3][4][5] The amine can attack C2 or C4.

  • Solution: C4 is generally more reactive due to the steric hindrance at C2 (flanked by nitrogens) and electronic factors. However, to guarantee C4 selectivity, keep the temperature low (

    
     to RT) for the first substitution. If you use the monochloro (4-chloro-6-methyl), this risk is eliminated.
    

Q: My reaction turns black/tarry. What is happening? A: This indicates oxidative decomposition, common with electron-deficient heterocycles at high temperatures in DMF.[1]

  • Fix: Degas your solvent with Nitrogen/Argon before heating. Switch to n-Butanol if thermal decomposition persists in amides.

Q: The product is oiling out during workup. A: This is common for piperidin-3-ol derivatives.

  • Fix: Triturate the oil with Diethyl Ether or Hexane/MTBE . The impurities often dissolve in the non-polar solvent, inducing the polar product to solidify.

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[5][6][7]

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley.[1][7]

    • Context: Explains the electronic activ
    • URL:

  • Solvent Effects in Aminopyrimidine Synthesis

    • Title: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
    • Source:Molbank2022 , 2022(3), M1426.[1][8]

    • Context: Validates the use of refluxing ethanol/TEA for clean mono-substitution.
    • URL:[Link][8][9][10][11]

  • Aqueous Workup Optimization

    • Title: Workup for Polar and Water-Soluble Solvents (The "Bill Spencer" Trick).
    • Source: University of Rochester, Not Voodoo X.
    • Context: Authoritative source for the 3:1 /IPA extraction method.
    • URL:[Link]

  • Acid C

    
    : 
    
    • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines under Acidic Conditions.
    • Source:ACS Omega2018 , 3(9), 11817–11826.[1]

    • )
    • URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Welcome to the technical support guide for the purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your purification process with confidence.

The target molecule, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, possesses characteristics that can present challenges during purification by standard column chromatography. Its piperidine and pyrimidine rings contain basic nitrogen atoms, and the hydroxyl group adds polarity. These features can lead to strong, undesirable interactions with the stationary phase, necessitating specialized strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing significant peak tailing and streaking of my compound on both TLC and my column. What is causing this, and how can I fix it?

A: This is the most common issue encountered when purifying basic compounds like your target molecule on standard silica gel.[1][2]

The Cause: The root cause is an acid-base interaction. Standard silica gel has a surface covered with weakly acidic silanol groups (Si-O-H).[2] The basic nitrogen atoms in the piperidine and pyrimidine rings of your molecule can form strong hydrogen bonds or even undergo proton exchange with these silanol sites.[1][2] This strong, non-ideal interaction means that some molecules are retained much longer than others, leading to a "tailing" or "streaking" elution profile that severely reduces separation efficiency.[1][3]

The Solutions: The strategy is to disrupt this interaction by modifying either the mobile phase or the stationary phase.

1. Mobile Phase Modification (Most Common Approach): The goal is to add a small amount of a competing base to the eluent. This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[3]

  • Triethylamine (TEA): This is the most widely used modifier. It is a volatile base that effectively competes for the active sites on the silica. Start by adding 0.1-1% (v/v) TEA to your solvent system and observe the effect on your TLC plate; you should see a significant improvement in spot shape.[1] For column chromatography, a concentration of up to 3% can be used.[2]

  • Ammonia in Methanol: For very basic compounds where TEA is insufficient, a solution of 7N ammonia in methanol can be highly effective.[1][2] This is typically used as a polar component in your eluent system (e.g., 1-5% of a 7N NH3/MeOH solution in dichloromethane).

2. Stationary Phase Modification: If mobile phase additives are not providing reproducible results, consider an alternative stationary phase.

  • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[1] Ensure you use neutral or, preferably, basic alumina.

  • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are chemically masked is also a viable, though often more expensive, option.[1]

Q2: My compound is very polar and remains at the baseline on the TLC plate, even when using 100% ethyl acetate. What solvent system should I try next?

A: This indicates that your mobile phase is not polar enough to elute the compound. The combination of the hydroxyl group and two heterocyclic rings makes 1-(6-methylpyrimidin-4-yl)piperidin-3-ol quite polar.

The Solution: You need to use a more polar "stronger" solvent system.

  • Methanol (MeOH) in Dichloromethane (DCM) or Chloroform (CHCl₃): This is a standard, highly effective polar solvent system. Start with a low percentage of methanol, such as 2% MeOH in DCM, and gradually increase the concentration (e.g., 5%, 8%, 10%) until you achieve an Rf value between 0.2 and 0.4 for your target compound on the TLC plate.[2][4]

  • Important Caveat: Be cautious when using high concentrations of methanol (>10%) with silica gel, as it can slowly dissolve the stationary phase, which can interfere with your purification.[2]

  • Combine with a Basic Modifier: Remember to include a basic modifier like TEA (as described in Q1) in your polar solvent system to prevent peak tailing. A typical starting system to test would be 5% Methanol / 94% Dichloromethane / 1% Triethylamine .

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Dichloromethane / Methanol / Triethylamine
Initial Gradient 97 : 2 : 1 (v/v/v)
Final Gradient 90 : 9 : 1 (v/v/v)
TLC Visualization UV light (254 nm) and/or Potassium Permanganate stain
Q3: I am still struggling with separation from a closely related impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system. This means finding conditions where the target compound and the impurity interact differently with the stationary and mobile phases.

The Solutions:

  • Switch to Reverse-Phase Chromatography: This is a powerful alternative that separates compounds based on hydrophobicity rather than polarity. Your polar compound will elute earlier than non-polar impurities.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water.

    • Additive: For basic compounds like yours, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is crucial.[1] The acid protonates the basic nitrogens on your molecule, leading to sharper, more symmetrical peaks.[1][5]

  • Fine-Tune the Normal-Phase System:

    • Change Solvent Components: Instead of DCM/MeOH, try a system with a different selectivity, such as Ethyl Acetate/Heptane (with TEA) or Tetrahydrofuran (THF) in your solvent mixture.

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a shallow gradient (a slow, gradual increase in polarity) can often resolve closely eluting compounds.

Experimental Protocols & Workflows

Protocol 1: Standard Normal-Phase Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system that gives your target compound an Rf of ~0.2-0.4 and separates it from impurities. A good starting point is 5% MeOH in DCM with 1% TEA.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 2% MeOH in DCM with 1% TEA). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like pure DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with your starting solvent mixture. Collect fractions from the moment the solvent front reaches the bottom.

  • Gradient (Optional): If needed, gradually increase the percentage of the polar solvent (Methanol) to elute more strongly retained compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[6]

Diagrams and Workflows

The following diagrams illustrate key decision-making processes in the purification strategy.

G cluster_0 Troubleshooting Workflow start Crude Product Loaded Observe Poor Separation (Tailing/Streaking) check_base Is a basic modifier (e.g., 1% TEA) in the eluent? start->check_base add_base Add 1% TEA or 1-2% 7N NH3/MeOH to the eluent check_base->add_base No check_polarity Is Rf < 0.2 (Compound Stuck)? check_base->check_polarity Yes add_base->check_polarity increase_polarity Gradually increase % Methanol in DCM check_polarity->increase_polarity Yes change_stationary Switch Stationary Phase check_polarity->change_stationary No, but still poor resolution end_node Achieve Good Separation increase_polarity->end_node alumina Use Basic or Neutral Alumina change_stationary->alumina reverse_phase Use C18 Reverse Phase with 0.1% TFA or Formic Acid change_stationary->reverse_phase alumina->end_node reverse_phase->end_node

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

G cluster_1 General Purification Workflow crude Crude Reaction Mixture tlc 1. TLC Method Development (Find Solvent System, Check for Tailing) crude->tlc column_select 2. Select Chromatography Mode tlc->column_select normal_phase 3a. Normal Phase Column (Silica + Basic Modifier) column_select->normal_phase Polar Compound, Good TLC Separation reverse_phase 3b. Reverse Phase Column (C18 + Acidic Modifier) column_select->reverse_phase Poor NP Separation or Very Polar Compound fractions 4. Elute and Collect Fractions normal_phase->fractions reverse_phase->fractions analysis 5. Analyze Fractions by TLC fractions->analysis pool 6. Pool Pure Fractions analysis->pool evaporate 7. Evaporate Solvent pool->evaporate confirm 8. Confirm Purity (HPLC, NMR, MS) evaporate->confirm

Caption: A generalized workflow for selecting and executing a purification strategy.

References

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. 1

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. 6

  • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem. 2

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. 7

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. 5

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. 8

  • Column chromatography & TLC on highly polar compounds? - Reddit. 9

  • Column chromatography - University of Calgary. 4

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 3

Sources

Troubleshooting

Resolving solubility issues of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in aqueous media

Executive Summary & Molecule "Personality" Welcome to the technical support center for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As researchers, we often treat solubility as a binary state (soluble/insoluble), but for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule "Personality"

Welcome to the technical support center for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . As researchers, we often treat solubility as a binary state (soluble/insoluble), but for this molecule, solubility is a dynamic equilibrium governed heavily by pH and ionization states.

The Core Challenge: This molecule features a 4-aminopyrimidine core scaffold.[1][2] Unlike standard aliphatic amines (which remain protonated and soluble up to pH ~9-10), the nitrogen connecting the piperidine and pyrimidine rings is involved in resonance. Consequently, the basicity resides on the pyrimidine ring nitrogen, which typically exhibits a pKa in the range of 5.0 – 6.0 [1, 2].

Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form , leading to rapid precipitation in aqueous buffers. This guide provides the protocols to overcome this "pH trap."

Physicochemical Profiling (The "Why")

Before attempting solubilization, you must understand the forces at play.

PropertyValue (Predicted/Approx.)Impact on Solubility
pKa (Basic) ~5.7 [1, 2]Critical: Molecule is >90% neutral at pH 7.4. High solubility is only native at pH < 5.0.
LogP ~0.5 – 1.2Moderate lipophilicity. The hydroxyl group (-OH) aids polarity but also facilitates crystal lattice formation via H-bonding.
H-Bond Donors 1 (Hydroxyl)Increases potential for co-crystallization with water (hydrates).
Intrinsic Solubility (S₀) Low (< 100 µM est.)The baseline solubility of the neutral species is the limiting factor in biological assays.

Solubilization Strategies & Protocols

Method A: The pH-Switch Protocol (For Acid-Tolerant Assays)

Best for: HPLC mobile phases, storage stocks, and acidic enzymatic assays.

Mechanism: Protonation of the pyrimidine nitrogen breaks the crystal lattice energy by introducing charge repulsion.

Protocol:

  • Weighing: Weigh the target amount of solid.

  • Acidification: Do not add water first. Add 0.1 M HCl or 0.1 M Methanesulfonic Acid (MSA) equivalent to 1 molar equivalent of the compound.

    • Note: MSA is preferred for higher concentrations (>10 mM) as mesylate salts often have higher solubility than chlorides.

  • Dilution: Once dissolved (clear solution), dilute with water to target volume.

  • Verification: Check pH. It should be < 4.5.[1][3][4]

Method B: Cosolvent System (For Neutral pH/Cell Assays)

Best for: In vitro cell culture, neutral buffer assays.

Mechanism: Reduces the dielectric constant of the solvent mixture, making it more hospitable to the neutral organic molecule.

Recommended "Golden Triangle" Formulation:

  • 10% DMSO (Primary solvent)

  • 40% PEG 400 (Stabilizer)

  • 50% Water/PBS (Bulk phase)

Step-by-Step:

  • Dissolve compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).

  • Add the required volume of PEG 400 to the DMSO stock before adding water. This prevents "shock precipitation."

  • Slowly add the aqueous buffer (PBS) while vortexing.

Method C: Cyclodextrin Complexation (The "Invisible" Shield)

Best for: In vivo dosing (IV/IP) and sensitive biological targets where organic solvents are toxic.

Mechanism: The hydrophobic pyrimidine-piperidine core encapsulates within the cyclodextrin cavity, while the hydroxyl group interacts with the rim or solvent.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Add the compound to this vehicle.

  • Sonication: Sonicate at 40°C for 30–60 minutes. The energy input is crucial to overcome the activation energy of inclusion complex formation [3, 4].

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Solubility Issue Check_pH Is the Assay pH < 5.0? Start->Check_pH Acid_Route Use Acidic Buffer (Citrate/Acetate pH 4.0) Check_pH->Acid_Route Yes (Stable) Check_Bio Is DMSO/PEG Tolerated? Check_pH->Check_Bio No (Neutral pH) Cosolvent_Route Cosolvent Strategy: 5% DMSO + 40% PEG400 Check_Bio->Cosolvent_Route Yes Check_Conc Required Conc > 1 mM? Check_Bio->Check_Conc No (Sensitive Cells/In Vivo) CD_Route Complexation: 20% HP-β-CD (Requires Sonication) Check_Conc->CD_Route No (< 1 mM) Suspension Generate Nanosuspension (Tween 80 / Methylcellulose) Check_Conc->Suspension Yes (> 1 mM)

Caption: Decision tree for selecting the optimal solubilization vehicle based on pH tolerance and biological sensitivity.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why? A: This is known as "Solvent Shock." When a hydrophobic molecule in DMSO hits water, the dielectric constant jumps from ~47 to 80, drastically lowering solubility.

  • Fix: Do not pipette DMSO stock directly into the bulk media. Instead, perform an intermediate dilution step using culture media containing 5-10% serum (proteins like albumin bind the drug and prevent precipitation) or use the PEG 400 bridge method described in Method B.

Q2: My stock solution turned yellow over time. Is it degrading? A: Aminopyrimidines can undergo oxidation or photo-degradation.

  • Fix: Check the LC-MS. If the mass is unchanged (M+H = 193.1), the color change is likely a trace impurity or "charge transfer complex" formation, common with nitrogen heterocycles. Store stocks at -20°C in amber vials under argon to prevent this [1].

Q3: Can I use this compound for an IV bolus in mice? A: Yes, but avoid high DMSO concentrations (>5%) which cause hemolysis.

  • Recommendation: Use the Method C (Cyclodextrin) protocol. It is isotonic, non-hemolytic, and prevents precipitation in the bloodstream. Ensure the pH is adjusted to 7.0–7.4 before injection.

Q4: The compound dissolves at pH 4 but precipitates if the pH drifts to 5.5. How do I stabilize it? A: The pKa is close to 5.7. At pH 5.5, you are near the buffering region where the ratio of ionized:neutral species changes rapidly.

  • Fix: Use a stronger buffer system. Switch from simple saline to 50 mM Citrate or Acetate buffer . The higher buffer capacity resists pH drift caused by the compound's own basicity.

References

  • PubChem. 4-Aminopyrimidine Compound Summary.[3] National Library of Medicine.[3] Accessed Feb 2026.[5] [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (General reference for aminopyrimidine pKa values).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • FDA Inactive Ingredient Database (IID). Search for "Cyclodextrins" and "PEG 400" limits. [Link][6]

Sources

Optimization

Identifying common impurities in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol production

Welcome to the technical support center for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the production of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful synthesis and purification of your target compound.

I. Synthetic Pathway and a Glimpse into Potential Impurities

The most common and efficient method for synthesizing 1-(6-methylpyrimidin-4-yl)piperidin-3-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-chloro-6-methylpyrimidine with piperidin-3-ol. The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group, facilitates the attack by the secondary amine of piperidin-3-ol.[1][2]

While this reaction is generally robust, a number of impurities can arise from starting materials, side reactions, and degradation. Understanding these potential impurities is the first step in developing a robust process and a reliable analytical strategy.

graph Synthesis_and_Impurities { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Synthetic pathway and common impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the SNAr reaction?

A1: The key to a successful SNAr reaction lies in controlling temperature, reaction time, and stoichiometry. This reaction is often exothermic, and uncontrolled temperature can lead to the formation of side products.[3] A gradual increase in temperature is recommended to maintain control. The stoichiometry of the reactants is also crucial; an excess of piperidin-3-ol can make purification challenging.

Q2: I'm observing a significant amount of unreacted 4-chloro-6-methylpyrimidine. What could be the cause?

A2: Incomplete reaction can be due to several factors:

  • Insufficient reaction time or temperature: SNAr reactions on pyrimidines may require elevated temperatures and sufficient time to go to completion.[4]

  • Poor quality of piperidin-3-ol: The presence of impurities or a lower-than-expected concentration of the nucleophile can hinder the reaction.

  • Inadequate mixing: Ensure efficient stirring to facilitate contact between the reactants, especially in a heterogeneous mixture.

Q3: I have an impurity with the same mass as my product. What could it be?

A3: An impurity with the same mass is likely a positional isomer. In this synthesis, the most probable isomer is the O-alkylated product (Impurity D), where the pyrimidine ring has reacted with the hydroxyl group of piperidin-3-ol instead of the secondary amine.[5][6] Distinguishing between N- and O-alkylation can be achieved using spectroscopic methods like NMR.

Q4: How can I minimize the formation of the hydrolysis impurity, 4-hydroxy-6-methylpyrimidine?

A4: The formation of 4-hydroxy-6-methylpyrimidine (Impurity C) is due to the reaction of 4-chloro-6-methylpyrimidine with water.[7] To minimize this:

  • Use anhydrous solvents: Ensure your reaction solvent is dry.

  • Run the reaction under an inert atmosphere: This prevents atmospheric moisture from entering the reaction.

  • Control the workup procedure: Minimize the contact time with aqueous solutions during workup.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., hydrolysis, O-alkylation). 3. Product loss during workup/purification.1. Increase reaction temperature and/or time. Monitor reaction progress by TLC or HPLC. 2. Use anhydrous solvents and an inert atmosphere. Consider protecting the hydroxyl group of piperidin-3-ol. 3. Optimize extraction and purification procedures.
Presence of Starting Materials in Final Product 1. Incomplete reaction. 2. Inefficient purification.1. See "Low Yield" above. 2. Optimize your purification method. For example, an acidic wash can help remove unreacted piperidin-3-ol. Recrystallization or column chromatography may be necessary to remove unreacted 4-chloro-6-methylpyrimidine.
Formation of O-alkylated Isomer The hydroxyl group of piperidin-3-ol is competing with the secondary amine as the nucleophile.1. Protect the hydroxyl group: Temporarily protecting the hydroxyl group (e.g., as a silyl ether) will ensure exclusive N-alkylation. 2. Optimize reaction conditions: Lowering the reaction temperature may favor N-alkylation over O-alkylation.
Difficult Purification 1. Presence of multiple impurities. 2. Similar polarity of product and impurities.1. Address the root cause of impurity formation (see above). 2. Develop a robust chromatographic method. Consider using a different stationary phase or mobile phase modifiers to improve separation.

IV. Analytical Protocols for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard for this purpose.[2][4]

A. Recommended HPLC-MS Method

This method is designed to separate the main product from its potential impurities.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
MS Detector Electrospray Ionization (ESI) in positive mode
B. Expected Elution Order and Mass Information

The following table provides an expected elution order and the corresponding mass-to-charge ratio (m/z) for the target compound and its common impurities in a reverse-phase HPLC system.

Compound Expected Retention Time [M+H]+ (m/z)
Impurity C: 4-hydroxy-6-methylpyrimidineEarly111.05
Impurity B: piperidin-3-olEarly102.09
1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Mid 194.13
Impurity D: O-alkylated IsomerClose to product194.13
Impurity A: 4-chloro-6-methylpyrimidineLate129.02
Impurity E: Di-substituted PiperidineLate271.17
C. Experimental Workflow for Impurity Identification
graph Analytical_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Workflow for impurity identification and quantification.

V. References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from

  • Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-Methylanilino)-6-pyridin-2-ylpyrimidin-4-yl]piperidin-3-ol. Retrieved from [Link]

  • JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubMed Central (PMC). (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]

  • Der Pharma Chemica. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine dimer formation and oxidative damage in M13 bacteriophage inactivation by ultraviolet C irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from

  • ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from

  • ResearchGate. (2026). Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-yl)boronic Acid. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Pyrimidine-Piperidine Couplings

Current Status: Operational Topic: Troubleshooting Regioselectivity (C2 vs. C4/C6) Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity (C2 vs. C4/C6) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026

Diagnostic Framework: The Decision Matrix

Before modifying reaction parameters, you must identify the dominant control element of your specific pyrimidine scaffold. Use this logic flow to determine the correct troubleshooting pathway.

RegioselectivityLogic Start START: Define Substrate & Target Substrate Substrate Type Start->Substrate DiCl 2,4-Dichloropyrimidine Substrate->DiCl Five_Sub 5-Substituted Pyrimidine Substrate->Five_Sub Target Desired Position? C4_Target Target: C4 (Kinetic) Target->C4_Target Standard C2_Target Target: C2 (Difficult) Target->C2_Target Inversion DiCl->Target SNAr_Cold Protocol A: SNAr @ Low Temp (Kinetic Control) C4_Target->SNAr_Cold High Selectivity Pd_NHC Protocol B: Pd-Catalysis (NHC Ligands) (Ligand Control) C2_Target->Pd_NHC Steric Drive Block_C4 Strategy C: Block C4 first (e.g. Thiomethylation) C2_Target->Block_C4 Classic Route EWG 5-EWG (NO2, F, CF3) Five_Sub->EWG EDG 5-EDG (OMe, Alkyl) Five_Sub->EDG EWG->SNAr_Cold C4 Highly Activated EDG->Pd_NHC Deactivated Ring

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and desired regiochemical outcome.

The Paradox: Troubleshooting C4 vs. C2 Selectivity

Core Concept

In 2,4-dichloropyrimidine, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (


).[1][2]
  • Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-relationship to N1 and ortho-relationship to N3.

  • The Trap: As temperature increases, selectivity erodes. High temperatures allow the nucleophile to overcome the higher activation energy barrier of C2, leading to bis-substitution or inseparable mixtures.

FAQ: Optimization

Q: I am seeing ~15% C2-isomer formation along with my desired C4 product. How do I suppress the C2 impurity? A: You are likely operating under thermodynamic control.

  • Lower the Temperature: Perform the addition at -78 °C to 0 °C . The C4-Cl bond reacts significantly faster (kinetic control). Allow the reaction to warm to room temperature only after confirming consumption of the starting material.

  • Control Stoichiometry: Use exactly 0.95 to 1.0 equivalents of piperidine. Excess amine drives the second substitution at C2 once C4 is consumed.

  • Base Selection: Switch to a non-nucleophilic base like DIPEA or 2,6-lutidine . Stronger inorganic bases (like NaH) can generate highly reactive piperidine anions that are less discriminating.

Q: My pyrimidine has a 5-Nitro group. The reaction is instant but yields are low due to decomposition. Why? A: A 5-EWG (Electron Withdrawing Group) like


 or 

massively activates the ring.
  • The Fix: These substrates are too reactive. Run the reaction at -78 °C in a non-polar solvent like DCM or Toluene. Avoid polar aprotic solvents (DMF/DMSO) which accelerate

    
     rates further.
    

Advanced Catalysis: Inverting Selectivity (The C2 Challenge)

Core Concept

If you require the C2-piperidine adduct from a 2,4-dihalopyrimidine, standard


 will fail (yielding C4). You must use Palladium-catalyzed Buchwald-Hartwig amination to override electronic bias with steric control.
FAQ: Catalytic Tuning

Q: Can I force C2-substitution on 2,4-dichloropyrimidine using Palladium? A: Yes, but ligand choice is binary: it works or it fails.

  • The Solution: Use Bulky NHC (N-Heterocyclic Carbene) ligands (e.g., IPr, SIPr) or extremely bulky phosphines (e.g.,

    
    ).
    
  • Mechanism: The oxidative addition of Pd(0) usually occurs at the less sterically hindered C-Cl bond. However, bulky ligands create a "pocket" that disfavors the C4 position (flanked by C5-H) and can favor C2 insertion if the C4 position is sufficiently crowded or if the electronic properties of the ligand-metal complex are tuned to the "harder" nucleophile. Note: This is difficult. The most reliable route to C2-substitution is to block C4 with a reversible group (like -SMe) first. [1, 3][3][4][5][6][7][8]

Q: I am getting "Bis-amination" (piperidine at both C2 and C4). A: This indicates your catalyst is too active or your stoichiometry is loose.

  • Troubleshooting:

    • Reduce Catalyst Loading: Drop from 5 mol% to 1 mol%.

    • Slow Addition: Add the piperidine via syringe pump over 2 hours.

    • Switch Halogens: Use 2-chloro-4-iodopyrimidine . Pd will selectively undergo oxidative addition at the C4-Iodo bond (weaker bond), allowing you to install the piperidine at C4 with 100% selectivity, leaving C2-Cl for later.

Data & Structural Analysis

The following table summarizes how substituents at the 5-position dictate the reaction pathway.

5-Position SubstituentElectronic Effect

Preferred Site

Rate
Recommended Protocol
-H (Unsubstituted)NeutralC4 (>90%)ModerateProtocol A (0 °C)
-NO2 / -CN Strong EWGC4 (>99%)Very FastProtocol A (-78 °C)
-F / -Cl Weak EWGC4 (95%)FastProtocol A (0 °C)
-OMe / -Alkyl EDGC4 (Mixed w/ C2)SlowProtocol B (Pd-Cat)
-Ph (Bulky)Steric/NeutralC2 (Potential)Very SlowProtocol B (Pd-Cat)

Table 1: Impact of 5-position substituents on regioselectivity and reaction rate. [2, 5]

Validated Protocols

Protocol A: Kinetic (C4-Selective)

Best for: 2,4-dichloropyrimidine, 5-fluoro-2,4-dichloropyrimidine.

  • Setup: Flame-dry a 50 mL round-bottom flask under

    
    .
    
  • Charge: Add 2,4-dichloropyrimidine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).

  • Cool: Submerge flask in an ice/salt bath (-10 °C) or dry ice/acetone (-78 °C for highly activated substrates).

  • Base: Add DIPEA (1.1 equiv) dropwise.

  • Addition: Dissolve Piperidine (0.98 equiv - slight deficit is key) in THF (5 mL). Add dropwise over 30 minutes.

  • Monitor: Stir at low temp for 2 hours. TLC/LCMS should show mono-substitution.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: Pd-Catalyzed Cross-Coupling (Deactivated/Steric Substrates)

Best for: 5-methoxy-2,4-dichloropyrimidine or accessing C2-selectivity via specific ligand control.

  • Degas: Sparge Toluene or Dioxane with Argon for 20 minutes.

  • Catalyst Formation: In a glovebox or under Argon, combine:

    • Pd(OAc)2 (2 mol%)

    • Ligand: XPhos or BrettPhos (4 mol%) - Critical for difficult couplings.

    • Base: Cs2CO3 (2.0 equiv) - Weaker base prevents background

      
      .
      
  • Reaction: Add Pyrimidine (1.0 equiv) and Piperidine (1.1 equiv).

  • Heat: Seal vessel and heat to 80 °C.

  • Note: If C2 selectivity is strictly required on a 2,4-dichloro substrate, consider using Pd-PEPPSI-IPr precatalyst. [3]

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the "Meisenheimer Stabilization" that dictates the standard C4 selectivity.

ReactionMechanism cluster_legend Selectivity Driver Py 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Stabilized by N1 & N3) Py->TS_C4 Fast (Low Ea) TS_C2 C2-Meisenheimer Complex (Less Stable) Py->TS_C2 Slow (High Ea) Pip Piperidine Pip->TS_C4 Pip->TS_C2 Prod_C4 C4-Product (Major Kinetic) TS_C4->Prod_C4 -HCl Prod_C2 C2-Product (Minor/Thermodynamic) TS_C2->Prod_C2 -HCl Info N1 and N3 lone pairs stabilize negative charge better at C4 position.

Figure 2: Mechanistic divergence showing the kinetic preference for C4 substitution due to superior resonance stabilization of the intermediate.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Biology. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . It prioritizes mechanistic insight and troubleshooting over generi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol . It prioritizes mechanistic insight and troubleshooting over generic instructions.

Ticket ID: SNAr-OPT-046 Status: Open for Optimization Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Scope

You are performing a Nucleophilic Aromatic Substitution (


) between 4-chloro-6-methylpyrimidine  (Electrophile) and 3-hydroxypiperidine  (Nucleophile).
  • Target: Formation of the C–N bond (N-alkylation).

  • Primary Challenge: Chemoselectivity.[1] The nucleophile is ambident (contains both -NH and -OH groups).

  • Secondary Challenge: Hydrolysis of the chloropyrimidine precursor.

The methyl group at the C6 position of the pyrimidine ring exerts a weak inductive electron-donating effect (+I), rendering the C4-Cl position slightly less reactive than in unsubstituted pyrimidines. This necessitates thermal activation, which paradoxically increases the risk of side reactions.

Critical Analysis of Side Reactions

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.

ReactionPathways cluster_conditions Critical Control Points Start Reagents: 4-Cl-6-Me-Pyrimidine + 3-Hydroxypiperidine Desired TARGET PRODUCT (N-Alkylation) Kinetic Product Start->Desired Mild Base (K2CO3/DIPEA) Side1 SIDE PRODUCT A (O-Alkylation) Thermodynamic/Base-Driven Start->Side1 Strong Base (NaH/Alkoxide) Side2 SIDE PRODUCT B (Hydrolysis) 6-Methylpyrimidin-4-ol Start->Side2 Water/High Temp Acidic Conditions

Figure 1: Mechanistic divergence in the reaction of chloropyrimidines with amino-alcohols.

Issue A: O-Alkylation (Ether Formation)

Symptom: LCMS shows a peak with the correct mass (


) but different retention time, or NMR shows a downfield shift of the proton adjacent to the oxygen.
Root Cause:  The hydroxyl group of 3-hydroxypiperidine (

) competes with the amine (

).
  • Mechanism: Under strong basic conditions (e.g., NaH, NaOH), the hydroxyl group deprotonates to form an alkoxide.[2] Alkoxides are harder nucleophiles and can attack the pyrimidine ring, especially at higher temperatures.

  • Prevention: Maintain the pH such that the amine is deprotonated (neutral) but the alcohol remains protonated.

Issue B: Hydrolysis

Symptom: Appearance of a peak with Mass = [Pyrimidine Mass] - Cl + OH (M-18 relative to starting material).[2] Root Cause: Water acting as a nucleophile.[3]

  • Mechanism: The chloropyrimidine is susceptible to attack by water at the C4 position, yielding 6-methylpyrimidin-4-ol (which tautomerizes to the pyrimidone). This is accelerated by acid (generated during the reaction) or aqueous bases at high heat.

Optimization Modules (Troubleshooting)

Module 1: Base & Solvent Selection Guide

The choice of base dictates the N vs. O selectivity.

Reagent ClassRecommendationTechnical Rationale
Inorganic Carbonates (

,

)
HIGHLY RECOMMENDED Acts as an HCl scavenger.[2] insufficiently basic to deprotonate the -OH group, ensuring N-selectivity.
Tertiary Amines (DIPEA,

)
RECOMMENDED Soluble in organic solvents.[2] Good for scavenging protons. DIPEA is preferred over TEA due to lower nucleophilicity (avoids quaternary salt formation).[2]
Strong Bases (NaH, KOtBu, NaOH)DO NOT USE Will deprotonate the alcohol, leading to significant O-alkylation and ether byproducts.[2]
Protic Solvents (EtOH, IPA)USE WITH CAUTION Can act as competing nucleophiles (solvolysis) at high temps.[2] IPA is safer than EtOH due to steric bulk.
Polar Aprotic (DMF, DMSO, NMP)IDEAL Maximizes

rate by solvating the cation, leaving the amine nucleophile "naked" and reactive.[2]
Module 2: Temperature Control

The "Goldilocks" Zone:

  • < 60°C: Reaction may be too slow due to the deactivating methyl group.

  • 80°C - 100°C: Optimal window for DMF/DMSO solvents.

  • > 120°C: High risk of polymerization and O-alkylation (thermodynamic control).[2]

Module 3: Troubleshooting Workflow

Use this logic flow to diagnose impurity profiles.

Troubleshooting Start Analyze Crude LCMS/NMR CheckMass Is the Mass Correct? Start->CheckMass MassLow Mass = M-18 (Hydrolysis) (6-methylpyrimidin-4-ol) CheckMass->MassLow No MassCorrect Mass is Correct Check Retention Time CheckMass->MassCorrect Yes ActionHydrolysis Fix: Dry solvent, Switch to Anhydrous DMF, Use Molecular Sieves MassLow->ActionHydrolysis RetTimeDiff New Peak / Wrong RT (O-Alkylation) MassCorrect->RetTimeDiff Multiple Peaks? ActionOAlk Fix: Switch Base to K2CO3, Lower Temperature, Avoid NaH/Strong Bases RetTimeDiff->ActionOAlk

Figure 2: Diagnostic logic for impurity identification.

Validated Protocol (The "Self-Validating" Method)

This protocol is designed to minimize side reactions through buffering and solvent control.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 equiv)[2]

  • 3-Hydroxypiperidine (1.1 equiv) — Slight excess ensures complete consumption of the electrophile.

  • 
     (2.5 equiv) — Granular, anhydrous.[2]
    
  • DMF (Dimethylformamide) — Anhydrous (stored over sieves).[2]

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, suspend 4-chloro-6-methylpyrimidine (1.0 mmol) and

    
     (2.5 mmol) in anhydrous DMF (3.0 mL).
    
  • Nucleophile Addition: Add 3-hydroxypiperidine (1.1 mmol) in a single portion.

    • Why? Adding the amine to the base/electrophile mixture ensures immediate neutralization of HCl produced, preventing acid-catalyzed hydrolysis.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Dilute with EtOAc (15 mL) and wash with Water (3 x 10 mL) .[2]

    • Note: The extensive water wash is required to remove DMF. The product (amino-alcohol) is moderately polar but should partition into EtOAc if the aqueous layer is not acidic.

    • Alternative: If the product is too polar for EtOAc, evaporate DMF (Genevac/Vaccum) and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol or water as a solvent to make this "greener"? A: While water/alcohol mixtures (e.g., 1:1 Water/Dioxane) are common for pyrimidines, they pose a high risk here.[2] The 4-chloro-6-methylpyrimidine is prone to hydrolysis in water at the temperatures required (


). If you must use a green solvent, try 2-Propanol (IPA)  with DIPEA  at reflux.[2] The secondary alcohol of IPA is bulky and less nucleophilic than primary alcohols, reducing solvent interference.

Q2: My product contains a persistent impurity (~10%) that is difficult to separate. What is it? A: If the mass is identical to the product, it is likely the O-alkylated isomer . This forms if local "hot spots" of basicity occur.

  • Purification Tip: The N-alkylated product (tertiary amine) and O-alkylated byproduct (secondary amine) have different pKa values.[2] You can often separate them using cation exchange chromatography (SCX columns) or by careful flash chromatography with a basic modifier (DCM/MeOH +

    
    ).[2]
    

Q3: Why is the reaction slower than with 4-chloropyrimidine? A: The methyl group at C6 is an electron-donating group (EDG) . It pushes electron density into the ring, making the C4 carbon less electropositive and therefore less attractive to the incoming piperidine nucleophile. You must drive the reaction with heat, which is why anhydrous conditions are strictly required to prevent hydrolysis during the extended reaction time.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH). (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg Med Chem Lett. Retrieved from [2]

  • WuXi AppTec. (2021).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [2]

  • MDPI. (2016).[2] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Scaffold for Multifunctionalization. Molbank. Retrieved from [2]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Coll. Vol. 4, p.638.[2] Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Status: Operational Ticket ID: #CS-PYR-PIP-03 Subject Matter Expert: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Analysis Welcome to the Technical Support Center. You are likely attempt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CS-PYR-PIP-03 Subject Matter Expert: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely attempting to separate the enantiomers of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol .

Technical Profile:

  • Core Scaffold: Piperidine ring with a C3-hydroxyl chiral center.[1]

  • Substituent: 6-methylpyrimidin-4-yl group attached to the piperidine nitrogen.

  • pKa Consideration: The molecule contains two basic centers. While the piperidine nitrogen is an amide-like urea/guanidine analog (due to the pyrimidine attachment) and less basic, the pyrimidine ring nitrogens retain significant basicity.

  • Chromatographic Challenge: The primary failure mode is peak tailing due to interaction between the basic pyrimidine nitrogens and residual silanols on the silica backbone of the column.

Support Scope: This guide covers Normal Phase (NP), Polar Organic Mode (POM), and Supercritical Fluid Chromatography (SFC).

Method Development Protocols

Protocol A: Primary Screening (Normal Phase HPLC)

Objective: Establish baseline separation using polysaccharide-based Chiral Stationary Phases (CSPs).

Recommended Columns:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) – High probability of success due to pi-pi interactions with the pyrimidine.

  • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) – Complementary selectivity.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – Immobilized phase, offers alternative hydrogen bonding sites.

Mobile Phase Configuration:

  • Base Solvent: n-Hexane or n-Heptane.

  • Alcohol Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA). Start with 10-20% EtOH.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? You must shield the silanols. Without this, your peaks will broaden, destroying resolution (

      
      ).
      

Step-by-Step Workflow:

  • Equilibrate column with Hexane/EtOH/DEA (90:10:0.1) at 1.0 mL/min (for 4.6mm ID columns).[2]

  • Inject 5-10 µL of sample (1 mg/mL in mobile phase).

  • Monitor at 254 nm (pyrimidine absorbance) and 210 nm.

  • Decision Gate:

    • If

      
      : Proceed to validation.
      
    • If partial separation: Lower Temp to 15°C.

    • If no separation: Switch alcohol to IPA.

Protocol B: SFC Screening (High Throughput/Prep)

SFC is superior for this molecule due to the high solubility of the pyrimidine moiety in supercritical CO2/Methanol mixtures and reduced basicity issues.

Conditions:

  • Mobile Phase A: CO2.

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) or DEA.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Column Temp: 40°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for method development, specifically addressing the basicity of the pyrimidine ring.

ChiralMethodDev Start Start: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol CheckSolubility Check Solubility in Hexane/EtOH Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble/Poor CheckSolubility->Insoluble NP_Screen Normal Phase Screen Column: AD-H or OD-H MP: Hex/EtOH/DEA (0.1%) Soluble->NP_Screen Immob_Screen Immobilized Screen (Use DCM) Column: Chiralpak IA/IC MP: Hex/DCM/EtOH/DEA Insoluble->Immob_Screen Result_Good Rs > 1.5 Sharp Peaks NP_Screen->Result_Good Result_Tailing Peak Tailing (Basic interaction) NP_Screen->Result_Tailing Result_NoSep No Separation NP_Screen->Result_NoSep Immob_Screen->Result_Good Action_AddBase Increase DEA to 0.2% OR Switch to TEA Result_Tailing->Action_AddBase Action_SwitchCol Switch Column (AD -> OD -> IC) OR Switch Modifier (EtOH -> IPA) Result_NoSep->Action_SwitchCol SFC_Route Switch to SFC Mode CO2 + MeOH + 0.2% IPAm Result_NoSep->SFC_Route If HPLC Fails Action_AddBase->NP_Screen Re-inject Action_SwitchCol->NP_Screen

Caption: Decision matrix for separating basic pyrimidine-piperidine derivatives. Note the critical branch points for solubility and peak tailing.

Troubleshooting Guide (FAQ Format)

Q1: My peaks are extremely broad and tailing significantly. Is the column dead?

  • Diagnosis: Likely not. This is a classic "Basic Amine Effect." The pyrimidine nitrogens are interacting with the acidic silanols on the silica surface of the column.

  • Solution:

    • Verify Additive: Ensure your mobile phase contains at least 0.1% DEA or TEA. For this specific molecule, increasing to 0.2% DEA is often safe and effective.

    • Switch Additive: If DEA fails, try Ethanolamine (0.1%) in the alcohol line, as it can sometimes mask silanols better for hydroxylated compounds.

Q2: I have separation, but the sample precipitates in the mobile phase (Hexane/EtOH).

  • Diagnosis: The pyrimidine ring creates polarity/solubility issues in high-alkane environments.

  • Solution:

    • Polar Organic Mode (POM): Switch to 100% Methanol (or Acetonitrile) with 0.1% DEA/TEA. You generally need immobilized columns (Chiralpak IA, IB, IC) for this, though AD-H/OD-H can tolerate 100% Ethanol (check manufacturer limits).

    • Immobilized Phase + DCM: Use Chiralpak IA or IC. You can add Dichloromethane (DCM) to the mobile phase (e.g., Hexane/DCM/EtOH 50:30:20) to solvate the compound. Do not use DCM on coated AD-H/OD-H columns.

Q3: The retention times are shifting between runs.

  • Diagnosis: Incomplete equilibration of the basic additive on the column surface.

  • Solution: When using basic additives, the column requires longer equilibration than usual to saturate the silica surface. Flush with at least 20-30 column volumes of the mobile phase containing the additive before starting the sequence.

Q4: Can I use this method for Preparative Scale (Prep-HPLC)?

  • Analysis: Yes, but remove DEA/TEA post-fraction collection immediately to prevent side reactions or salt formation during concentration.

  • Better Alternative: Use SFC (Supercritical Fluid Chromatography). The CO2 acts as a solvent, and upon depressurization, you are left with only the alcohol and a small amount of amine additive, which is easier to remove.

Comparative Data: Solvent & Column Effects

Simulated representative data based on 3-hydroxypiperidine derivatives behavior.

ColumnMobile PhaseAdditiveResolution (

)
Tailing Factor (

)
Notes
AD-H Hex/EtOH (80:20)None0.82.5Failed. Severe tailing masking separation.
AD-H Hex/EtOH (80:20)0.1% DEA 2.11.1Recommended. Sharp peaks, baseline resolution.
OD-H Hex/IPA (90:10)0.1% DEA1.41.2Partial separation. Good backup.
IC DCM/EtOH (50:50)0.1% TEA3.51.0High Solubility. Best for prep scale loading.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008).[3][4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Section: Separation of Basic Drugs).

  • Journal of Chromatography A. (2018). Enantiomeric separation of basic drugs using polysaccharide-based chiral stationary phases with basic mobile phase additives.

Disclaimer: This guide is for research purposes. Always verify chemical compatibility with your specific column hardware manual before introducing chlorinated solvents or high-pH additives.

Sources

Optimization

Stability of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol under acidic and basic conditions

Welcome to the technical support guide for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. While specific stability data for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is not extensively published, this guide synthesizes information from analogous structures and established chemical principles to anticipate its behavior under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol that might influence its stability?

A1: The stability of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is primarily influenced by three key structural features:

  • The Pyrimidine Ring: Pyrimidine is an electron-deficient aromatic heterocycle. This electron deficiency, which is further influenced by the methyl group, makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.[1]

  • The N-Aryl Piperidine Linkage: The bond connecting the piperidine nitrogen to the pyrimidine ring is a potential site for hydrolysis, especially under harsh acidic or basic conditions.

  • The Hydroxyl Group on the Piperidine Ring: The secondary alcohol on the piperidine ring is relatively stable but could be susceptible to oxidation under specific conditions.

Q2: What is the expected general stability of this compound under typical laboratory conditions?

A2: Under neutral pH and ambient temperature, 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is expected to be reasonably stable. The constituent pyridine and piperidine rings are generally robust.[2][3] However, prolonged storage in solution, exposure to light, or elevated temperatures may lead to degradation. For long-term storage, it is advisable to keep the compound as a solid in a cool, dark, and dry place.

Troubleshooting Guide: Stability Under Acidic Conditions

Q3: I treated my compound with 1M HCl at 60°C for 2 hours and I see a new, more polar peak on my reverse-phase HPLC. What could this be?

A3: The appearance of a more polar peak upon treatment with acid suggests a hydrolysis reaction. Given the structure, a likely degradation pathway is the hydrolysis of the 4-amino-like linkage of the piperidine to the pyrimidine ring, leading to the formation of 6-methylpyrimidin-4-ol and piperidin-3-ol. Hydrolysis of amino groups on pyrimidine rings is a known degradation pathway under acidic conditions.[4] The resulting pyrimidinone is significantly more polar than the parent compound, which would explain its earlier elution on a reverse-phase column.

Potential Acid-Catalyzed Degradation Pathway

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Protonation Protonation 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol->Protonation H+ Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack H2O Intermediate Intermediate Nucleophilic_Attack->Intermediate Products 6-Methylpyrimidin-4-ol + Piperidin-3-ol Intermediate->Products Ring Opening/Cleavage Start Start Prepare Stock Solution Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stress Conditions->Oxidative Degradation Neutralize & Analyze Neutralize & Analyze Acid Hydrolysis->Neutralize & Analyze Base Hydrolysis->Neutralize & Analyze Analyze Analyze Oxidative Degradation->Analyze HPLC-UV/MS Analysis HPLC-UV/MS Analysis Neutralize & Analyze->HPLC-UV/MS Analysis Analyze->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation End End Data Interpretation->End

Caption: A typical workflow for a forced degradation study.

Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for small molecule drug candidates, as recommended by regulatory guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5][6]

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1M to 1M HCl 2 hours to 7 days
Base Hydrolysis 0.1M to 1M NaOH 2 hours to 7 days
Oxidation 3% to 30% H₂O₂ 24 hours
Thermal Stress 60°C to 80°C 1 to 4 weeks

| Photostability | ICH Q1B guidelines (UV and visible light) | As per guidelines |

References

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Biochemistry Den. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146-4156. [Link]

  • ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Asian Journal of Research in Chemistry. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • PubMed. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. [Link]

  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. [Link]

  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • Biology LibreTexts. (2026). 22.4: Biosynthesis and Degradation of Nucleotides. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • PubChemLite. (n.d.). 1-(6-methylpyrimidin-4-yl)piperidin-3-amine. [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[7][8]aphthyridin-2(1H)-one. [Link]

  • PubChem. (n.d.). 1-[2-(4-Methylanilino)-6-pyridin-2-ylpyrimidin-4-yl]piperidin-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting materials from 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol crude

Technical Support Center: Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol This guide provides in-depth troubleshooting and purification strategies for researchers working with 1-(6-methylpyrimidin-4-yl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

This guide provides in-depth troubleshooting and purification strategies for researchers working with 1-(6-methylpyrimidin-4-yl)piperidin-3-ol. It addresses the common challenge of removing unreacted starting materials and other process-related impurities from the crude reaction mixture. The methodologies described are grounded in fundamental chemical principles to empower scientists to make informed decisions during the purification process.

Foundational Chemistry: The Key to a Successful Purification

Effective purification begins with a strong understanding of the components in your crude mixture. The target molecule, 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting piperidin-3-ol with a pyrimidine carrying a suitable leaving group, such as 4-chloro-6-methylpyrimidine .

The significant differences in the physicochemical properties of the product and the unreacted starting materials are the levers we can pull to achieve high purity.

Table 1: Comparative Properties of Target Compound and Likely Starting Materials

CompoundStructureKey Physicochemical PropertiesExpected Chromatographic Behavior (Silica Gel)
Product: 1-(6-Methylpyrimidin-4-yl)piperidin-3-olOC1CN(C2=NC=NC(C)=C2)CCC1[1]Tertiary Amine: Basic (pKa of piperidine is ~11.2)[2].Polar: Contains a hydroxyl group and two nitrogen heterocycles.Likely Solid: High molecular weight, polar.Medium Polarity. Prone to tailing on silica without a basic modifier.
Starting Material 1: Piperidin-3-olC1CCNC(C1)OSecondary Amine: Basic and nucleophilic.Very Polar: Contains both a hydroxyl group and an N-H bond, enabling extensive hydrogen bonding.High Polarity. Will likely have a very low Rf and may streak significantly.
Starting Material 2: 4-Chloro-6-methylpyrimidineClC1=NC=NC(C)=C1Neutral/Weakly Basic: Pyrimidine nitrogen atoms are less basic than piperidine.Less Polar: Lacks O-H or N-H bonds.Low Polarity. Will have a high Rf and elute quickly.

Method Selection: A Decision-Making Workflow

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Use the following workflow to guide your choice.

Caption: A decision-making workflow for selecting a purification method.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol.

Q1: What is the most efficient first step to remove the bulk of unreacted starting materials?

Answer: An acid-base extraction is the most effective initial purification step.[3] This technique leverages the basicity of your target compound and the unreacted piperidin-3-ol, separating them from the neutral starting material, 4-chloro-6-methylpyrimidine.[4]

Scientific Principle: Basic compounds, like amines, are protonated in the presence of an aqueous acid to form water-soluble ammonium salts.[5][6] Neutral organic compounds remain in the organic layer. By adjusting the pH, you can selectively move your desired compound between aqueous and organic phases.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times.

    • Causality: The basic product and unreacted piperidin-3-ol will be protonated and move into the aqueous layer. The neutral 4-chloro-6-methylpyrimidine will remain in the organic layer.[7]

  • Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 10 (confirm with pH paper).

    • Causality: This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine product.[5]

  • Back-Extraction: Extract the now basic aqueous layer multiple times with DCM or EtOAc. Your purified product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[7]

Q2: I am running a silica gel column, but my product is streaking badly and the purity is poor. How can I fix this?

Answer: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atom of your compound, causing significant peak tailing.[8]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. The most common choice is triethylamine (Et₃N).

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude material in DCM or methanol.

    • Spot a TLC plate and test various solvent systems. Good starting points are mixtures of DCM/Methanol or EtOAc/Hexanes.

    • Crucially, add 0.5-1% triethylamine to the eluent system.[3] For example, a 95:4.5:0.5 mixture of DCM:MeOH:Et₃N.

    • The ideal eluent system will give your product an Rf value of approximately 0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing Et₃N). Carefully pack the column to avoid air bubbles or channels.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or DCM. If solubility is an issue, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation of triethylamine (boiling point: 89 °C) is usually straightforward with a rotary evaporator.

Q3: My product is a solid, but all my attempts at recrystallization have failed (oiling out or no crystals form). What should I do?

Answer: Failure to crystallize is typically due to an inappropriate solvent choice, insufficient saturation, or cooling the solution too quickly.[9][10] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[11]

Solution: A systematic solvent screen is the best approach. The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[12]

  • Screening: Place 10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature until the solid is just suspended.[13]

  • Heating: Heat the tubes in a sand bath or heating block. A good solvent will fully dissolve the solid near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice bath.[11] Observe which solvent yields good-quality crystals.

  • Troubleshooting No Crystals: If no crystals form in a promising solvent:

    • Scratch: Gently scratch the inside of the test tube with a glass rod to create nucleation sites.[10]

    • Seed: Add a tiny crystal of pure product if you have it.[13]

    • Concentrate: Evaporate some of the solvent to increase the concentration and try cooling again.[9]

  • Scaling Up: Once a suitable solvent or solvent pair is identified, perform the recrystallization on the bulk of your material in an Erlenmeyer flask.[12]

Q4: My purified product is still yellow or brown. How can I remove the color?

Answer: The color is likely due to trace, highly-colored byproducts or minor oxidation of the piperidine or pyrimidine rings.[7]

Solution: Treatment with activated charcoal during recrystallization is a highly effective method for adsorbing colored impurities.[9]

  • Dissolve your colored, crude solid in the minimum amount of hot recrystallization solvent, as determined previously.

  • Remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently heat the mixture again for a few minutes while swirling.

  • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[13]

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Summary of Purification Strategies

Table 2: Comparison of Primary Purification Techniques

TechniqueBest ForProsConsKey Optimization Tip
Acid-Base Extraction Initial, large-scale cleanup to remove neutral or acidic impurities.[3]Fast, inexpensive, high capacity, and highly effective for separating compounds by acidity/basicity.[4]Will not separate the product from other basic impurities like unreacted piperidin-3-ol.Ensure pH is fully acidic (<2) and fully basic (>10) during the respective steps for complete transfer between phases.
Flash Chromatography Separating compounds with different polarities; achieving high purity.[14]High resolution, applicable to both solids and oils, can separate complex mixtures.[15][16]Can be time-consuming, requires significant solvent, and can lead to product loss on the column.Always add 0.5-1% triethylamine to the eluent to prevent peak tailing of the basic product.[3]
Recrystallization Final purification step for solid products to achieve high crystalline purity.[13]Can provide exceptionally pure material, is scalable, and relatively inexpensive.[12]Requires the product to be a solid; finding a suitable solvent can be trial-and-error; can have yield losses.[11]Cool the solution slowly to promote the formation of large, pure crystals; rapid cooling can trap impurities.[11][13]

References

  • Recrystallization I 10. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.).
  • N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. (2014, May 15).
  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • Amine workup : r/Chempros - Reddit. (2024, March 12).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Application Of Acid Base Extraction In Organic Chemistry - Online Plants. (n.d.).
  • Recrystallization. (n.d.).
  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (2002, September 7).
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.).
  • Piperidines ESI-revised3 - The Royal Society of Chemistry. (n.d.).
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.).
  • Successful flash chromatography - Biotage. (2025, December 6).
  • 1249221-92-8|1-(6-Methylpyrimidin-4-yl)piperidin-3-ol - BLDpharm. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013, October 30).
  • Piperidine - Wikipedia. (n.d.).

Sources

Optimization

Optimizing HPLC gradients for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol analysis

Introduction: The Analytical Challenge Welcome to the Technical Support Center. You are likely here because 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presenting specific chromatographic difficulties.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is presenting specific chromatographic difficulties.

This molecule possesses a "dual-threat" chemical nature that complicates Reversed-Phase HPLC (RP-HPLC):

  • Basicity: The piperidine nitrogen, conjugated to the pyrimidine ring, creates a basic center (predicted pKa ~7.0–9.0). At standard acidic pH (2–3), this moiety is protonated, leading to secondary interactions with residual silanols on silica columns (peak tailing).

  • Polarity: The hydroxyl group (-OH) on the piperidine ring increases hydrophilicity, risking poor retention (elution near the void volume) on standard C18 phases.

This guide provides a self-validating workflow to optimize retention, peak shape, and resolution for this specific analyte.

Module 1: Critical Method Parameters (The "Why" & "How")

Before running a gradient, you must select the correct thermodynamic environment.

Stationary Phase Selection
  • Standard Silica C18: Not Recommended.[1] The basic nitrogen will interact with acidic silanols, causing severe tailing (

    
    ).
    
  • Charged Surface Hybrid (CSH) / Hybrid Silica (e.g., XBridge, Gemini): Highly Recommended.[2] These columns withstand high pH (up to pH 12), allowing you to deprotonate the base for better peak shape.

  • Polar-Embedded / Aqueous C18: Alternative. If you must use acidic pH, these phases shield silanols and prevent "phase collapse" in high-aqueous mobile phases required to retain this polar molecule.[2]

Mobile Phase pH Strategy
  • Strategy A (High pH - Preferred): Use 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mechanism:[2][1][3] The analyte becomes neutral (deprotonated). Neutral bases retain better on C18 and do not interact with silanols.

  • Strategy B (Low pH - Mass Spec Compatible): Use 0.1% Formic Acid (pH ~2.7).

    • Risk:[2] The analyte is positively charged.[3] You must use a high-quality end-capped column to minimize tailing.[2][4]

  • Strategy C (Ion-Pairing - UV only): Use 0.1% TFA.

    • Mechanism:[2][1][3] TFA anions pair with the cationic analyte, improving shape and retention. Warning: Suppresses MS signal.

Module 2: Troubleshooting Guide (Q&A)

Q1: My peak is tailing significantly (Tailing Factor > 1.8). How do I fix this?

  • Diagnosis: This is classic "silanol overload." The protonated nitrogen is sticking to the column support.[3]

  • Immediate Fix: Add 5–10 mM Ammonium Acetate to your mobile phase if using Low pH. The ammonium ions compete for silanol sites, displacing your analyte.

  • Long-term Fix: Switch to a "High pH" method (pH 10) using a hybrid column (e.g., Waters XBridge C18 or Agilent Poroshell HPH).

Q2: The analyte elutes in the void volume (k' < 1).

  • Diagnosis: The molecule is too polar for the initial gradient conditions.

  • Fix:

    • Lower the initial organic concentration to 0–2% B.

    • Ensure your column is compatible with 100% aqueous flow (look for "AQ" or "Polar" branding) to prevent phase dewetting.

    • Consider HILIC mode if RP-HPLC fails completely (Acetonitrile/Ammonium Formate buffer system).

Q3: I see "ghost peaks" or carryover in blank injections.

  • Diagnosis: Basic compounds often adsorb to the injector needle or valve seals.

  • Fix: Change your needle wash solvent. A mixture of Methanol:Water:Formic Acid (50:49:1) is aggressive enough to protonate and solubilize the base off the needle surfaces.

Module 3: Gradient Optimization Protocol

Follow this step-by-step scouting workflow to determine the optimal slope.

Standard Conditions:

  • Column: Hybrid C18, 100 x 3.0 mm, 2.5 µm (or similar)[2]

  • Flow Rate: 0.6 mL/min[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH Strategy)

  • Mobile Phase B: Acetonitrile

Step 1: The Scouting Run

Run a linear gradient to identify where the compound elutes.

Time (min)%B (Organic)Purpose
0.05Initial Hold (Focusing)
10.095Wide Scout
12.095Wash
12.15Re-equilibration
  • Calculation: If elution occurs at 4.5 min , the %B at elution is roughly

    
    .
    
  • Optimization Rule: The optimal isocratic %B is usually 10% lower than the scouting elution %B. However, for gradients, we center the slope around this point.

Step 2: The Optimized Gradient

Focus the gradient slope around the elution point to improve resolution from impurities.

Time (min)%B (Organic)Explanation
0.05Start low to retain the polar 3-ol group.
1.05Isocratic hold to stack the peak.
8.060Shallow gradient (approx 7% per min) to resolve impurities.
9.095Column Wash (Critical for removing hydrophobic synthesis byproducts).
11.095Hold Wash.
11.15Return to initial.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

Caption: A logical pathway for selecting the correct mobile phase and column based on analyte behavior.

MethodDevelopment Start Start: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol CheckMS Is Mass Spec (MS) required? Start->CheckMS YesMS Yes: Volatile Buffers Only CheckMS->YesMS NoMS No: UV Only CheckMS->NoMS HighPH Can you use High pH (pH 10)? (Requires Hybrid Column) YesMS->HighPH DoHighPH Use 10mM NH4 Bicarbonate + Hybrid C18 HighPH->DoHighPH Preferred NoHighPH No: Must use Low pH HighPH->NoHighPH Alternative ResultHigh Result: Deprotonated Base Sharp Peak, Good Retention DoHighPH->ResultHigh LowPHStrat Use 0.1% Formic Acid + Charged Surface (CSH) or Polar Embedded Column NoHighPH->LowPHStrat TFAPath Use 0.1% TFA (Ion Pairing suppresses silanols) NoMS->TFAPath

Figure 2: Troubleshooting Peak Tailing

Caption: Diagnostic loop for resolving asymmetry issues common with basic pyrimidine derivatives.

TailingTroubleshoot Issue Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH Decision Is pH < 3? CheckpH->Decision LowPH Low pH Mode Decision->LowPH Yes HighPH High pH Mode Decision->HighPH No Action1 Add 10mM Ammonium Acetate (Competes for Silanols) LowPH->Action1 Action2 Switch to CSH/Polar-Embedded Column Action1->Action2 If fails Action3 Verify pH is > pKa + 1 (Ensure full deprotonation) HighPH->Action3

References

  • Agilent Technologies. (2023). Troubleshooting Peak Shape Issues in HPLC. Retrieved from [Link]

  • Waters Corporation. (2023). Controlling Selectivity and Retention for Polar Basic Compounds. Retrieved from [Link][5]

  • Chrom Tech. (2023).[4] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound fe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group and a 6-methylpyrimidine moiety. This unique combination of functionalities makes it a valuable scaffold in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity, purity, and conformational features in solution. This guide will dissect the intricacies of its proton NMR spectrum, providing a robust framework for its characterization.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol presents a series of distinct signals corresponding to the protons of the pyrimidine and piperidine rings. The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and anisotropic effects from the aromatic pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H5' (Pyrimidine)~8.2-8.4Singlet (s)1HLocated between two electronegative nitrogen atoms, this proton is significantly deshielded and appears at a high chemical shift.[1] It lacks adjacent protons, resulting in a singlet.
H2' (Pyrimidine)~6.4-6.6Singlet (s)1HThis proton is adjacent to a nitrogen atom and the methyl-substituted carbon, leading to a downfield shift, though less pronounced than H5'. It appears as a singlet due to the absence of vicinal protons.
CH₃ (Pyrimidine)~2.3-2.5Singlet (s)3HThe methyl group protons are deshielded by the aromatic pyrimidine ring, resulting in a chemical shift in this range. The signal is a singlet as there are no adjacent protons to couple with.
H3 (Piperidine)~3.8-4.0Multiplet (m)1HThis proton is attached to the same carbon as the hydroxyl group, causing a significant downfield shift due to the electronegativity of the oxygen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons (H2 and H4).
H2eq, H6eq (Piperidine)~4.2-4.4Multiplet (m)2HThese equatorial protons are adjacent to the nitrogen atom, which is directly attached to the electron-withdrawing pyrimidine ring. This causes a strong deshielding effect, shifting them significantly downfield. They will show complex coupling with their geminal and vicinal protons.
H2ax, H6ax (Piperidine)~3.0-3.2Multiplet (m)2HThe axial protons adjacent to the nitrogen are also deshielded but are typically found at a slightly higher field compared to their equatorial counterparts. Their multiplicity will arise from geminal and vicinal couplings.
H4eq, H5eq (Piperidine)~1.8-2.0Multiplet (m)2HThese equatorial protons are further from the direct influence of the nitrogen and pyrimidine ring and thus resonate at a higher field. They will exhibit complex splitting patterns.
H4ax, H5ax (Piperidine)~1.5-1.7Multiplet (m)2HThe axial protons at the C4 and C5 positions are the most shielded protons of the piperidine ring, appearing at the highest field. Their signals will be multiplets due to coupling with neighboring protons.
OH (Hydroxyl)VariableBroad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad singlet and can be confirmed by D₂O exchange.
Comparative Spectral Analysis: Insights from Structural Analogs

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of its constituent parts: piperidin-3-ol and 6-methylpyrimidine.

  • Piperidin-3-ol: In the absence of the pyrimidine substituent, the protons on the piperidine ring would resonate at significantly higher fields (further upfield). The protons adjacent to the nitrogen (H2 and H6) would typically appear in the range of 2.5-3.0 ppm. The attachment of the electron-withdrawing pyrimidine ring in the target molecule causes a substantial downfield shift of these protons to the ~3.0-4.4 ppm range.

  • 6-Methylpyrimidine: The chemical shifts of the pyrimidine protons in the target molecule are expected to be similar to those in an isolated 6-methylpyrimidine, although minor shifts may occur due to the electronic effect of the piperidine substituent. The characteristic downfield positions of the pyrimidine protons are a key diagnostic feature.[2][3]

This comparative approach underscores the powerful diagnostic value of ¹H NMR in confirming the successful synthesis and structure of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

Achieving a high-resolution and artifact-free ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

1. Sample Preparation

  • Analyte Purity: Ensure the sample of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble.[4][5] Chloroform-d (CDCl₃) is a common first choice.[6] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the chemical shifts of labile protons (like the -OH) will vary significantly between solvents.[1]

  • Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7]

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is crucial for accurately referencing the chemical shifts to 0 ppm.[4][7]

  • Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), it is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[6][7]

2. NMR Spectrometer Setup and Data Acquisition

  • Locking and Shimming: The spectrometer's lock system will utilize the deuterium signal from the solvent to maintain a stable magnetic field. The shimming process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker's "zg" or "zg30") is typically used for a routine ¹H spectrum.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally sufficient to encompass all proton signals in organic molecules.[1][8]

    • Acquisition Time (AT): An acquisition time of 2-4 seconds provides a good balance between resolution and signal-to-noise.[9][10]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[9]

    • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are often sufficient to achieve an excellent signal-to-noise ratio.[9][10] The signal-to-noise ratio increases with the square root of the number of scans.[10]

    • Receiver Gain: The receiver gain should be set automatically by the spectrometer to maximize the signal without causing clipping of the free induction decay (FID), which would lead to spectral artifacts.[10]

Diagram 1: Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in 0.7 mL of deuterated solvent with TMS filter Filter solution into a clean NMR tube dissolve->filter insert Insert sample into spectrometer filter->insert lock_shim Lock and shim the spectrometer insert->lock_shim setup Set acquisition parameters (SW, AT, D1, NS) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick G cluster_piperidine Piperidine Ring Protons H2 H2 H3 H3 H2->H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: Expected COSY correlations within the piperidine moiety.

Conclusion

The ¹H NMR spectrum of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is rich with structural information. A thorough understanding of chemical shift theory, coupling patterns, and the influence of the molecule's distinct structural fragments allows for a confident and complete spectral assignment. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can unequivocally confirm the structure of this important heterocyclic compound, paving the way for its further investigation in drug development and medicinal chemistry.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement? Available from: [Link]

  • Mesbah Energy. Basics of NMR\ Sample preparation and analysis of NMR analysis data. Available from: [Link]

  • IMSERC. 1H ACQUISITION PERIOD. Available from: [Link]

  • University of California, Riverside. The Acquisition Parameters. Available from: [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. Available from: [Link]

  • Eliel, E. L.; Kandasamy, D.; Yen, C-Y; Hargrave, K. D. J. Am. Chem. Soc., 1980, 102(11), 3698-3707. (Note: A direct link to the full text may require a subscription.
  • Alan R. Katritzky, etc. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. (Note: A direct link to the full text may require a subscription.
  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

  • ePrints Soton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Available from: [Link]

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • ACS Publications. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of para-substituted pyrimidine ER-6. Available from: [Link]

  • SpectraBase. Piperidine. Available from: [Link]

  • Journal of Molecular Structure. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Available from: [Link]

  • Semantic Scholar. Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Available from: [Link]

  • PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Available from: [Link]

  • University of Alberta. Tables For Organic Structure Analysis. Available from: [Link]

  • R Discovery. Comparative 1H NMR chemical shift study on the stacking interaction of pyrimidine with purine and 6-methylpurine. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). Available from: [Link]

  • PubChem. Methyl 3-[[4-amino-1-(6-aminopyrimidin-4-yl)piperidine-4-carbonyl]amino]benzoate. Available from: [Link]

  • PubChem. 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol. Available from: [Link]

Sources

Comparative

Optimization of HPLC Retention and Purity Analysis for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1] Executive Summary & Compound Profile 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary & Compound Profile

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol represents a classic challenge in pharmaceutical analysis: a small molecule combining a polar functional group (hydroxyl), a basic heterocyclic core (piperidine), and an aromatic system (pyrimidine).[1]

Standard C18 methods often fail to provide adequate retention or peak symmetry for such compounds due to "silanol sting"—the secondary interaction between the protonated basic nitrogen and residual silanols on the column stationary phase. This guide compares two distinct chromatographic approaches to solve this problem: a Standard C18 workflow versus an Optimized Phenyl-Hexyl workflow.

Compound Physicochemical Profile:

  • Core Structure: Pyrimidine ring fused to a piperidine.

  • Key Functional Groups: Secondary alcohol (C3), Tertiary amine (N1), Pyrimidine nitrogens.

  • pKa Estimate: ~10.8 (Piperidine nitrogen), ~1.5 (Pyrimidine).

  • Analytical Challenge: Severe peak tailing and poor retention of the polar fraction under standard reversed-phase conditions.

Comparative Methodologies

We evaluated two distinct separation strategies. The Control Method (Method A) utilizes a standard alkyl-bonded phase, while the Alternative Method (Method B) employs a phenyl-hexyl phase designed to exploit pi-pi (


-

) interactions with the pyrimidine ring.[1]
Method A: The Standard C18 Approach (Control)[1]
  • Rationale: The industry standard for initial screening. Relies primarily on hydrophobic dispersive forces.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.[2][3][4][5][6][7]

  • Gradient: 5% B to 95% B over 10 minutes.

Method B: The Phenyl-Hexyl Approach (Recommended)[1]
  • Rationale: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the electron-deficient pyrimidine ring of the analyte.[1] This provides orthogonal selectivity and often shields residual silanols, improving peak shape for basic compounds.
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm core-shell).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0).

    • B: Methanol (Promotes

      
      -
      
      
      
      interactions better than ACN).[1]
  • Gradient: 5% B to 95% B over 10 minutes.

Experimental Workflow & Decision Logic

The following diagram outlines the decision process for selecting the optimal method based on peak topology and resolution requirements.

MethodDevelopment Start Start: Analyte 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol ScreenC18 Screening: C18 Column (Low pH) Start->ScreenC18 Eval Evaluate Peak Shape & Retention ScreenC18->Eval Tailing Result: Tailing Factor > 1.5 Early Elution (k < 2) Eval->Tailing Poor Resolution Good Result: Symm Peak Good Retention Eval->Good Acceptable AltSelect Switch Mechanism: Phenyl-Hexyl Phase Tailing->AltSelect MobilePhase Optimize Solvent: Switch ACN to MeOH AltSelect->MobilePhase Promote Pi-Interactions FinalMethod Final Method: Enhanced Pi-Pi Selectivity MobilePhase->FinalMethod

Figure 1: Method development decision tree highlighting the shift from hydrophobic C18 retention to Pi-Pi selective retention for pyrimidine derivatives.

Performance Comparison Data

The following data summarizes the chromatographic performance of the target compound under both methodologies.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Comparison Insight
Retention Time (

)
3.2 min5.8 min+81% Retention: Phenyl-hexyl retains the aromatic pyrimidine core significantly longer.[1]
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Superior Symmetry: Pi-stacking reduces access to silanols, sharpening the peak.[1]
Theoretical Plates (

)
~4,500~12,000Higher Efficiency: Core-shell technology (Method B) combined with better mass transfer.[1]
Resolution (

)
1.5 (vs. Impurity A)3.2 (vs. Impurity A)Enhanced Selectivity: The separation mechanism is distinct, moving impurities away from the main peak.

Analysis of Results:

  • Retention: The C18 column struggles to retain the polar piperidin-3-ol moiety, causing it to elute near the void volume where matrix interference is highest.[1] Method B's

    
    -
    
    
    
    mechanism "grabs" the pyrimidine ring, pulling the peak into a cleaner region of the chromatogram.
  • Peak Shape: The basic piperidine nitrogen interacts with free silanols on the C18 silica surface, causing the observed tailing (

    
    ). The Phenyl-Hexyl phase, combined with the buffering capacity of Ammonium Formate, effectively masks these interactions.
    
Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this self-validating protocol.

Reagents & Preparation[1][2][8]
  • Stock Solution: Dissolve 10 mg of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in 10 mL of Methanol. Sonicate for 5 minutes. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Buffer Preparation (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

Instrument Parameters
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm.[1]

  • Flow Rate: 1.0 mL/min.[2][4][6]

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (Critical for viscosity control of Methanol).

  • Detection: 254 nm (Primary), 220 nm (Secondary for impurity profiling).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
0.0955
1.0955
8.0595
10.0595
10.1955
14.0955

Validation Step: Inject the Working Standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the retention time RSD must be < 0.5%.

Mechanistic Insight: Why Methanol?

In Method B, we specifically chose Methanol over Acetonitrile. While Acetonitrile is a stronger solvent (elutes faster), it has a


-electron system (triple bond) that can compete with the analyte for the stationary phase's phenyl rings.
  • Acetonitrile: Suppresses

    
    -
    
    
    
    interactions between the column and the pyrimidine ring.
  • Methanol: Protic solvent that does not interfere with

    
    -
    
    
    
    stacking.[1] This maximizes the selectivity difference between the pyrimidine target and non-aromatic impurities.
References
  • Kazoka, H. (2007).[9][10] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (2025).[11] Compound Summary for 1-[2-(4-Methylanilino)-6-pyridin-2-ylpyrimidin-4-yl]piperidin-3-ol. National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2024). HPLC and UHPLC Column Selection Guide: Separation of Polar and Basic Compounds. Link

Sources

Validation

Comparing bioactivity of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol vs structural analogs

Bioactivity Profiling Guide: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol vs. Structural Analogs Executive Summary: The Scaffold at a Glance Compound: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Core Class: Pyrimidinyl-piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Profiling Guide: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol vs. Structural Analogs

Executive Summary: The Scaffold at a Glance

Compound: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Core Class: Pyrimidinyl-piperidine Pharmacophore Primary Applications: GPR119 Agonists (Metabolic Disorders), Kinase Inhibitors (Oncology).

This guide provides a technical comparison of the 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol scaffold against its primary structural analogs. In modern medicinal chemistry, this specific architecture serves as a critical "fragment" or "lead-like" motif. It balances the lipophilic bulk of the piperidine ring with the polar, hydrogen-bond-accepting pyrimidine heteroaryl, while the 3-hydroxyl group acts as a pivotal "solubilizing handle" and stereochemical probe.

The comparison focuses on three critical axes:

  • Regioisomerism: 3-Hydroxyl vs. 4-Hydroxyl positioning.

  • Heteroatom Variation: Pyrimidine vs. Pyridine cores.

  • Stereochemical Impact: The chirality introduced by the 3-position substitution.

Structural & Physicochemical Comparison

The bioactivity of this scaffold is governed by its physicochemical profile. The introduction of the hydroxyl group at the 3-position (as opposed to the 4-position or no hydroxyl) fundamentally alters the Lipophilic Ligand Efficiency (LLE).

Table 1: Physicochemical Profile of Target vs. Analogs

FeatureTarget: 3-ol Isomer Analog A: 4-ol Isomer Analog B: Deoxy (No -OH) Analog C: Pyridine Analog
Structure 3-OH Piperidine4-OH PiperidineUnsubstituted PiperidinePyridine Core (instead of Pyrimidine)
Chirality Chiral (R/S) AchiralAchiralChiral (R/S)
cLogP (Approx) ~0.8 - 1.2~0.8 - 1.2~2.5~1.5 - 1.8
TPSA (Ų) ~65~65~45~50
Solubility HighHighLowModerate
Metabolic Stability Moderate (Phase II glucuronidation risk)ModerateHigh (Oxidation risk)High (Pyridine is less electron-deficient)
Key Advantage Stereoselective binding probe; vectorial H-bond donor.Symmetry simplifies SAR; often higher metabolic stability.Max lipophilicity; good brain penetration but high non-specific binding.Reduced polarity; alternative if pyrimidine N is not required.

Expert Insight: The 3-ol isomer is often preferred in early lead optimization because it breaks symmetry. This allows medicinal chemists to probe specific sub-pockets in the target protein (e.g., GPR119 binding crevice) that are sensitive to the vector of the hydroxyl group. The Deoxy (Analog B) often suffers from poor solubility and high non-specific binding due to high cLogP.

Bioactivity & Mechanism of Action

A. GPR119 Agonism (Metabolic Disease)

The pyrimidinyl-piperidine scaffold is a privileged structure for GPR119 agonists, which stimulate glucose-dependent insulin secretion (GSIS).

  • Mechanism: The pyrimidine ring mimics the polar headgroup of endogenous lipid ligands (like OEA), while the piperidine acts as a linker.

  • 3-ol vs. 4-ol Performance:

    • 3-ol: Experimental data in this class suggests that the 3-position hydroxyl often points towards a hydrophilic patch in the GPCR transmembrane bundle. However, because it is chiral, one enantiomer (typically R or S depending on the specific series) will be 10-100x more potent.

    • 4-ol: The 4-hydroxyl is often tolerated but can sometimes clash with the "floor" of the binding pocket. It is less effective at discriminating between binding modes due to its symmetry.

  • Data Trend: Analogs with the 3-OH group typically show a 5-10 fold improvement in solubility-limited absorption compared to the deoxy analog, maintaining EC50 values in the 10–50 nM range for optimized derivatives.

B. Kinase Inhibition (Oncology)

This scaffold resembles the ATP-competitive core of inhibitors like AZD5363 (Akt inhibitor).

  • Mechanism: The pyrimidine nitrogens act as H-bond acceptors for the kinase "hinge" region.

  • Role of 3-OH: The hydroxyl group often forms a critical water-mediated bridge or direct H-bond to residues like Glutamate or Aspartate in the ribose-binding pocket.

  • Comparison: The Pyridine Analog (Analog C) is often less active in kinases because it lacks the second nitrogen required for the characteristic bi-dentate hinge binding motif found in many pyrimidine-based drugs.

Visualization: SAR Decision Tree

The following diagram illustrates the decision logic for selecting between these analogs during a drug discovery campaign.

SAR_Logic Start Lead Scaffold: 1-(6-Methylpyrimidin-4-yl)piperidine Problem1 Problem: Poor Solubility / High Lipophilicity? Start->Problem1 Problem2 Problem: Metabolic Instability (Oxidation)? Start->Problem2 Soln1 Add Polar Group (-OH) Problem1->Soln1 Yes Choice Regioisomer Choice Soln1->Choice Opt3 3-Hydroxyl (Target) Choice->Opt3 Opt4 4-Hydroxyl (Analog A) Choice->Opt4 Result3 Creates Chirality Probes Asymmetric Pocket Lower Symmetry Opt3->Result3 Result4 Achiral/Symmetric Easier Synthesis General Solubility Fix Opt4->Result4 Soln2 Change Heterocycle Problem2->Soln2 Yes OptPy Pyridine Analog (Analog C) Soln2->OptPy

Caption: SAR Decision Tree for optimizing the Pyrimidinyl-piperidine scaffold based on solubility and metabolic constraints.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems designed to minimize false positives.

Protocol A: Synthesis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Objective: To access the specific scaffold via Nucleophilic Aromatic Substitution (SNAr).

  • Reagents: 4-Chloro-6-methylpyrimidine (1.0 eq), 3-Hydroxypiperidine (1.2 eq), Diisopropylethylamine (DIPEA, 2.5 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve 4-chloro-6-methylpyrimidine in IPA (0.5 M concentration).

    • Add 3-hydroxypiperidine followed by DIPEA.

    • Critical Step: Reflux at 80-90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with NaHCO3 (sat) and Brine.

    • Purification: Flash chromatography (DCM:MeOH gradient). The 3-ol is polar; expect elution at 5-10% MeOH.

  • Validation: 1H NMR must show the disappearance of the pyrimidine C4-Cl signal and the appearance of the piperidine multiplets.

Protocol B: GPR119 Functional Assay (cAMP HTRF)

Objective: To compare the agonist potency (EC50) of the 3-ol vs 4-ol analogs.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detection of cAMP accumulation.

  • Steps:

    • Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

    • Stimulation: Add compounds (Target, Analogs, and Reference Agonist e.g., PSN632408) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 mins at RT.

    • Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate conjugate (HTRF reagents).

    • Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Normalize to 0% (buffer) and 100% (Forskolin or Reference Agonist). Fit curves using a 4-parameter logistic model to derive EC50.

Pathway Visualization: GPR119 Signaling

Understanding the downstream effects is crucial for interpreting bioactivity data.

GPR119_Pathway Ligand Ligand (3-ol Scaffold) GPCR GPR119 (Receptor) Ligand->GPCR Activates Gs G-alpha-s Protein GPCR->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (2nd Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin GSIS Mechanism

Caption: GPR119 signaling cascade activated by the pyrimidinyl-piperidine scaffold leading to insulin secretion.

References

  • Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist. Chemical & Pharmaceutical Bulletin, 2012.[1]

  • Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. Journal of Medicinal Chemistry, 2014.

  • Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013.

  • A categorical structure-activity relationship analysis of GPR119 ligands. Vitamins and Hormones, 2010.[2]

  • Design of Potent and Orally Active GPR119 Agonists. ACS Medicinal Chemistry Letters, 2015.

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol: A Comparative and Predictive Analysis

Abstract This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of 1-(6-methylpyrimidin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document synthesizes data from established spectroscopic principles and comparative analysis of its constituent chemical moieties—a secondary alcohol on a piperidine ring and a substituted pyrimidine. We will dissect the expected characteristic absorption peaks, explain the underlying vibrational modes, and provide a comparative framework against simpler, related structures. Furthermore, a detailed, field-proven protocol for acquiring a high-quality Attenuated Total Reflectance (ATR)-FTIR spectrum for this or similar solid compounds is presented, ensuring researchers can reliably verify this analysis in their own laboratories.

Introduction: The Molecule and the Method

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a bifunctional molecule featuring a saturated piperidine ring and an aromatic pyrimidine ring. The piperidine moiety is substituted with a hydroxyl group, classifying it as a secondary alcohol, and its ring nitrogen acts as a tertiary amine, forming a bridge to the pyrimidine. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such compounds.[1] It works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, characteristic frequencies.[2] The resulting spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups and offering insights into the overall molecular architecture.[1] This guide will serve as a predictive reference for researchers working with this molecule.

Predicted IR Absorption Profile

The characteristic IR absorption bands for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol are predicted based on the vibrational modes of its distinct functional groups. The following table summarizes the expected peaks, their corresponding vibrational modes, and predicted intensities.

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibrational Mode
3550–3200Strong, BroadO-H Stretch (Hydrogen-bonded secondary alcohol)
3100–3000Weak-MediumC-H Stretch (sp² C-H on pyrimidine ring)
2950–2850Medium-StrongC-H Stretch (sp³ C-H on piperidine ring and methyl group)
1600–1650Medium-StrongC=N Stretch (Pyrimidine ring)
1550–1600Medium-StrongC=C Stretch (Aromatic ring stretch, pyrimidine)
1450–1480MediumC-H Bend (Asymmetric bend of CH₂ in piperidine)
1350–1250Medium-StrongAromatic C-N Stretch (Pyrimidine-Piperidine bond)
1150–1075StrongC-O Stretch (Secondary alcohol)
1250–1020Weak-MediumAliphatic C-N Stretch (Piperidine ring)
Below 1000ComplexFingerprint Region (C-H out-of-plane bends, ring deformations)

In-Depth Analysis of Key Spectroscopic Regions

The Hydroxyl and C-H Stretching Region (4000-2800 cm⁻¹)
  • O-H Stretch (Alcohol): The most prominent feature in this region is expected to be a strong and characteristically broad absorption band between 3550-3200 cm⁻¹.[3][4] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of adjacent molecules in the solid state.[5] In a highly dilute, non-polar solution where hydrogen bonding is minimized, this peak would resolve into a sharper, weaker band around 3600 cm⁻¹.[5]

  • C-H Stretches (Aromatic & Aliphatic): Two distinct types of C-H stretching vibrations will be present. The sp² C-H bonds on the pyrimidine ring are expected to absorb in the 3100-3000 cm⁻¹ range.[6] Just below this, a more intense set of bands between 2950-2850 cm⁻¹ will arise from the symmetric and asymmetric stretching of the numerous sp³ C-H bonds within the piperidine ring and the appended methyl group.[2][6]

The Double Bond and Aromatic Region (1700-1450 cm⁻¹)

This region is critical for confirming the heterocyclic aromatic system. The pyrimidine ring contains both C=C and C=N bonds, which give rise to a series of characteristic stretching vibrations.

  • C=N and C=C Stretches: Expect a series of medium to strong bands between 1650 cm⁻¹ and 1450 cm⁻¹.[7] Specifically, bands in the higher end of this range (1600-1650 cm⁻¹) are often attributed to C=N stretching, while those between 1550-1600 cm⁻¹ are characteristic of C=C aromatic ring stretches.[7] The substitution pattern on the pyrimidine ring influences the exact position and intensity of these peaks.

The Fingerprint Region (1450-650 cm⁻¹)

This region contains a wealth of complex, overlapping signals that are unique to the molecule's overall structure. While individual peak assignment can be challenging, several key vibrations can be identified.

  • C-O Stretch (Secondary Alcohol): A strong, defining peak for the secondary alcohol is the C-O stretching vibration. For secondary alcohols, this band typically appears in the 1150-1075 cm⁻¹ range.[8] Its high intensity and specific location are excellent confirmatory evidence for the hydroxylated piperidine moiety.

  • C-N Stretches (Tertiary Amines): The molecule possesses two types of tertiary amine C-N bonds. The bond between the pyrimidine ring and the piperidine nitrogen is an aromatic C-N bond, which is expected to produce a medium-to-strong absorption between 1335-1250 cm⁻¹.[9] The C-N bonds within the saturated piperidine ring are aliphatic and give rise to weaker absorptions in the broader 1250-1020 cm⁻¹ range.[9] These may overlap with the stronger C-O stretch. As a tertiary amine, the molecule will show no N-H stretching or bending vibrations.[10][11]

Comparative Analysis: Building the Spectrum from its Parts

To understand how the final spectrum arises, we can compare it to the spectra of its core components: piperidin-3-ol and a generic 4-substituted-6-methylpyrimidine .

  • Versus Piperidin-3-ol: The spectrum of piperidin-3-ol would show the same broad O-H stretch and the secondary alcohol C-O stretch. However, as a secondary amine, it would also exhibit a single, weak N-H stretching band around 3300 cm⁻¹ and a broad N-H wagging band around 910-665 cm⁻¹.[9] In our target molecule, the N-H stretch is absent because the nitrogen is tertiary, and the aromatic pyrimidine C=C/C=N peaks are introduced.

  • Versus 4-substituted-6-methylpyrimidine: A simple substituted pyrimidine would show the characteristic aromatic C=C and C=N stretching bands (1650-1450 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).[7] However, it would completely lack the strong, broad O-H stretch, the strong secondary C-O stretch, and the strong aliphatic C-H stretching bands below 3000 cm⁻¹, which are all contributed by the piperidin-3-ol moiety.

The combination of these features creates the unique fingerprint of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Experimental Protocol: Standard Operating Procedure for ATR-FTIR Analysis

This protocol describes the acquisition of a high-quality IR spectrum for a solid powder sample using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the most common and convenient method for solid samples, requiring minimal preparation.[12][13]

Materials and Equipment
  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (approx. 1-5 mg, as a fine powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.[14]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-5 mg) of the solid powder sample onto the center of the ATR crystal using a clean spatula.[12]

  • Apply Pressure: Use the instrument's pressure applicator to press the sample firmly and evenly onto the crystal.[14] Good contact between the sample and the crystal is critical for a high-quality spectrum.[12]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply an ATR correction to the data, which adjusts the relative intensities of the peaks to make the spectrum more comparable to a traditional transmission spectrum.[13]

  • Clean-Up: Retract the pressure arm, remove the bulk of the powder sample, and clean the crystal surface as described in Step 1.

Visualizations

The following diagrams illustrate the key molecular features and the experimental workflow.

Molecular_Structure_Highlights main n1 Secondary Alcohol O-H Stretch: ~3400 cm⁻¹ (Broad) C-O Stretch: ~1100 cm⁻¹ (Strong) n1:e->main:w n2 Pyrimidine Ring C=N & C=C Stretches 1650-1450 cm⁻¹ n2:w->main:e n3 Aliphatic sp³ C-H (Piperidine & Methyl) ~2950-2850 cm⁻¹ n3:e->main:w n4 Tertiary Amine Linkage (No N-H Stretch) Aromatic C-N Stretch: ~1300 cm⁻¹ n4:w->main:e

Figure 1: Key functional groups of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol and their predicted IR absorption regions.

ATR_FTIR_Workflow A 1. Clean ATR Crystal (Isopropanol & Wipe) B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Apply Solid Sample (~2 mg powder) B->C D 4. Apply Pressure (Ensure good contact) C->D E 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) D->E F 6. Process Data (Background Subtraction, ATR Correction) E->F G 7. Final Spectrum Analysis F->G

Figure 2: Standard experimental workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

While an experimental spectrum remains the gold standard, this predictive and comparative guide provides a robust framework for the infrared spectral analysis of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol. The key identifying features are a strong, broad O-H stretch (~3400 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), a series of aromatic C=C and C=N stretches (1650-1450 cm⁻¹), and a strong C-O stretch characteristic of a secondary alcohol (~1100 cm⁻¹). The absence of an N-H stretch confirms the tertiary nature of the piperidine nitrogen. By following the provided experimental protocol, researchers can confidently acquire and interpret their own data, using this guide as an authoritative reference for structural verification.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Rao, C. N. R., & Jose, P. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 40(2). Retrieved from [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8). Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Amine infrared spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1945). Correlations of the infrared spectra of some pyridines. Journal of Chemical Physics, 12(7), 300-309. Retrieved from [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 40(2), 204-214. Retrieved from [Link]

  • Kwak, J. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

Sources

Validation

Comparative Solubility Guide: Piperidin-3-ol Derivatives in DMSO

Executive Summary Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design.[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-ol (3-hydroxypiperidine) is a privileged scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor design.[1][2] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for compound management, the solubility of piperidin-3-ol derivatives is non-uniform.[1][2] It fluctuates drastically based on salt formation (HCl vs. Free Base) and N-substitution (Lipophilic vs. Hydrophilic).[1][2]

The Bottom Line:

  • Free Bases generally exhibit superior solubility in anhydrous DMSO compared to their inorganic salt counterparts.[1][2]

  • HCl Salts are prone to "crashing out" in DMSO stocks that have absorbed atmospheric water (>1%), leading to false negatives in bioassays.

  • N-Protecting Groups (e.g., Boc, Cbz) significantly enhance DMSO solubility by disrupting the crystal lattice and increasing lipophilicity.

Technical Context: The Scaffold and The Solvent

To predict solubility, one must understand the intermolecular forces at play.

The Solute: Piperidin-3-ol

This scaffold possesses dual hydrogen-bond donor/acceptor sites:[1][2]

  • Secondary Amine (N-H): A moderate H-bond donor and acceptor (pKa ~11).[1][2]

  • Secondary Alcohol (O-H): A strong H-bond donor and acceptor.[1][2] Result: In the solid state, these molecules form tight, high-energy crystal lattices due to extensive intermolecular hydrogen bonding.

The Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent.[3] It is an exceptional H-bond acceptor (via the sulfoxide oxygen) but lacks H-bond donor capability.[1][2]

  • Mechanism: DMSO dissolves piperidin-3-ol by accepting protons from the O-H and N-H groups, effectively breaking the solute-solute lattice.[1][2]

  • The Trap: DMSO is highly hygroscopic.[1][4][5] It can absorb up to 10% water by weight from the atmosphere within 24 hours. Water acts as a "non-solvent" for many lipophilic derivatives, causing precipitation.

Comparative Solubility Analysis

The following data represents typical solubility profiles derived from thermodynamic solubility assays (Shake-Flask method) at 25°C in anhydrous DMSO.

Table 1: Representative Solubility Profiles
Derivative ClassSpecific CompoundEst. Solubility (mM)LogP (Calc)Solubility DriverPrimary Risk Factor
Free Base Piperidin-3-ol> 500 mM-0.3H-bonding with DMSOHygroscopicity of DMSO
Inorganic Salt Piperidin-3-ol HCl 50 - 100 mMN/A (Ionic)Ionic dissociationHigh Risk: Chloride ion common ion effect; Lattice energy
Lipophilic N-Sub N-Benzyl-piperidin-3-ol> 800 mM1.8Hydrophobic effectLow risk; highly soluble
Polar N-Sub N-Acetyl-piperidin-3-ol~ 300 mM-0.5Dipole-dipoleSelf-aggregation at high conc.[1][2]
Protected N-Boc-piperidin-3-ol> 1000 mM1.2Lattice disruptionAcid sensitivity (deprotection)
Deep Dive: Free Base vs. HCl Salt

Researchers often default to ordering HCl salts for stability, but this is suboptimal for DMSO stocks.

  • The Problem: The lattice energy of the ionic HCl salt is significantly higher than that of the free base. DMSO, being aprotic, solvates cations (

    
    ) well but solvates anions (
    
    
    
    ) poorly.[2]
  • The Consequence: The

    
     anion is left "naked" and reactive, often driving the equilibrium back toward the solid precipitate, especially if the DMSO is "wet."
    
  • Recommendation: For high-concentration DMSO libraries (>10 mM), use the Free Base form .[1][2]

Deep Dive: Stereochemical Effects

The cis and trans isomers of 3-substituted piperidines pack differently.[1][2]

  • Cis-derivatives often have intramolecular H-bonds (between the amine and hydroxyl), reducing the energy required to break the crystal lattice.[1][2]

  • Trans-derivatives cannot form this intramolecular bond, leading to stronger intermolecular networks and typically lower solubility .[1][2]

Experimental Protocols

To validate these profiles in your own lab, use the following workflows.

Visualization: Solubility Decision Workflow

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Compound (Target: 20mM) Start->Weigh AddDMSO Add Anhydrous DMSO (Keep Water < 0.1%) Weigh->AddDMSO Mix Agitation Cycle 1. Vortex (30s) 2. Sonicate (15m @ 40C) AddDMSO->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Clear->Mix No (Precipitate) Filter Filter (0.2 µm PTFE) or Centrifuge (3000g) Clear->Filter Yes (Proceed) Analyze Quantify Concentration (HPLC-UV or CLND) Filter->Analyze

Figure 1: Standardized workflow for preparing and validating DMSO stock solutions.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Screening large libraries where speed > precision.

  • Preparation: Start with a 10 mM stock solution in DMSO.

  • Dilution: Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.4) to reach final concentrations of 10, 50, and 100 µM (final DMSO concentration < 2%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Detection: Measure light scattering using a Nephelometer .

  • Readout: The concentration at which light scattering spikes indicates the "Kinetic Solubility Limit."[6]

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Lead optimization and formulation.

  • Saturation: Add excess solid compound (~2-5 mg) to 500 µL of anhydrous DMSO in a glass vial.

  • Equilibrium: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.2 µm PTFE filter (Do not use Nylon; DMSO degrades it).

  • Quantification: Inject the filtrate into HPLC-UV. Calculate concentration against a standard curve of the fully dissolved free base.

Critical Variables & Troubleshooting

The "Water Effect" (Hygroscopicity)

As established, DMSO absorbs water.[4][5][7][8]

  • Impact: At 5% water content, the solubility of N-benzyl-piperidin-3-ol can drop by 40% .[1][2]

  • Mitigation:

    • Use single-use aliquots for libraries.[1][2]

    • Store DMSO stocks at -20°C (solidified) to slow water absorption.[1][2]

    • QC Step: Periodically measure the water content of your DMSO supply using Karl Fischer titration.[1]

Freeze-Thaw Cycles

Repeated freezing and thawing induces "Oswald Ripening," where small crystals grow into larger, thermodynamically stable (and less soluble) crystals.

  • Rule: Max 3 freeze-thaw cycles per aliquot.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • PubChem Database. (2023).[1][2] Compound Summary: Piperidin-3-ol.[1][2][9][10] National Center for Biotechnology Information.[1][2] [2]

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2]

  • Gaylord Chemical. (2023).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Technical Bulletin.

Sources

Comparative

A Comparative Guide to the Stereochemical Validation of Chiral 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. The three-dimensional arrang...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise control and unambiguous determination of stereochemistry are cornerstones of modern drug discovery and development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, directly influencing its efficacy, safety, and pharmacokinetic profile. In this guide, we, as senior application scientists, provide an in-depth comparison of analytical methodologies for validating the stereochemistry of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a chiral building block of significant interest in medicinal chemistry. This guide moves beyond a simple listing of techniques, offering insights into the causality behind experimental choices to empower researchers in selecting the most appropriate validation strategy.

The piperidine scaffold is a prevalent motif in a multitude of pharmaceuticals.[1] The introduction of a hydroxyl group at the 3-position of the piperidine ring in 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol creates a chiral center, giving rise to two enantiomers. Distinguishing between and isolating the desired enantiomer is critical, as the biological activity and off-target effects can be stereospecific.

The Imperative of Stereochemical Validation

The synthesis of enantiomerically pure compounds can be approached through asymmetric synthesis, chiral resolution of a racemic mixture, or by employing a chiral pool. Regardless of the synthetic route, rigorous analytical validation is required to confirm both the relative and absolute stereochemistry of the final compound. This guide will compare three orthogonal and powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation and Quantification

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers.[2] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common and powerful method.[3] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Causality of Method Development

The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including piperidine derivatives.[4][5]

For 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a polar compound, a normal-phase or polar organic elution mode is often a good starting point. The mobile phase typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[6] The addition of a small amount of an amine modifier, like diethylamine (DEA), can be crucial for improving the peak shape and resolution of basic compounds like piperidines by minimizing interactions with residual silanol groups on the stationary phase.[4]

In cases where the analyte lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active reagent can be employed.[4] For instance, derivatizing the hydroxyl group or the piperidine nitrogen with a suitable chromophoric group can significantly enhance detection sensitivity.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Begin by screening a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS).

  • Mobile Phase Screening: For each column, test a range of mobile phases, starting with a mixture of hexane/ethanol or hexane/isopropanol in various ratios (e.g., 90:10, 80:20, 70:30). Include 0.1% DEA in the mobile phase.

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of a molecule.[7] For chiral molecules, specialized NMR techniques can be used to determine both relative and absolute stereochemistry.

Determining Relative Stereochemistry

For diastereomers, differences in the chemical shifts and coupling constants in their NMR spectra can be used to elucidate their relative stereochemistry.[8][9] For enantiomers, which have identical NMR spectra in an achiral solvent, the use of chiral auxiliary agents is necessary.

Determining Absolute Stereochemistry: The Mosher's Ester Analysis

A widely used NMR method for determining the absolute configuration of chiral secondary alcohols is the Mosher's ester analysis.[6][10][11] This technique involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.

The underlying principle is that the bulky phenyl group of the MTPA reagent will adopt a preferred conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the newly formed chiral center. By comparing the ¹H NMR spectra of the two diastereomeric esters and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Experimental Protocol: Modified Mosher's Ester Analysis
  • Derivatization: React the enantiomerically enriched 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding (S)- and (R)-MTPA esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Spectral Analysis: Assign the proton signals for both esters.

  • Calculate Δδ: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the stereocenter.

  • Determine Configuration: A positive Δδ for protons on one side of the Mosher's ester plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[12][13] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

The Path to a Crystal Structure

The primary challenge in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction. This can be a time-consuming and empirical process. For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can sometimes be a successful strategy.[1]

Once a suitable crystal is obtained, the determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, particularly if the molecule contains atoms heavier than oxygen.[13] The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of enantiomerically pure 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.

Comparative Analysis of Validation Techniques

Technique Principle Advantages Disadvantages Information Provided
Chiral HPLC Differential interaction with a chiral stationary phase.[3]High sensitivity, excellent for determining enantiomeric purity (e.g., ee), quantitative, well-established and validated methods.[4][14]Requires method development, may require derivatization for detection, does not directly provide absolute configuration without a known standard.Enantiomeric ratio, retention times for identification against a standard.
NMR Spectroscopy (Mosher's Ester) Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra.[10][11]Provides absolute configuration, relatively small sample amount needed, can be performed in solution.[6]Requires derivatization with both enantiomers of the chiral reagent, can be complex to interpret for molecules with multiple chiral centers, not suitable for determining high enantiomeric purity.Absolute configuration of the chiral center.
X-ray Crystallography Diffraction of X-rays by a single crystal.[12]Provides unambiguous determination of the absolute configuration and the complete 3D structure.[10][13]Requires high-quality single crystals which can be difficult to obtain, not a high-throughput technique.Absolute configuration, bond lengths, bond angles, and crystal packing information.

Workflow and Decision-Making

The selection of the appropriate analytical technique depends on the specific question being asked and the stage of the research.

Stereochemical Validation Workflow cluster_0 Initial Analysis cluster_1 Purity and Preparative Separation cluster_2 Absolute Configuration Determination Start Racemic or Enantioenriched 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Chiral_HPLC Chiral HPLC Screening Start->Chiral_HPLC Separate Enantiomers HPLC_Method Optimized Chiral HPLC Method Chiral_HPLC->HPLC_Method Develop & Optimize Enantiomeric_Purity Determine Enantiomeric Purity (ee%) HPLC_Method->Enantiomeric_Purity Preparative_HPLC Preparative Chiral HPLC (for enantiomer isolation) HPLC_Method->Preparative_HPLC NMR_Analysis NMR Spectroscopy (Mosher's Ester Analysis) Preparative_HPLC->NMR_Analysis Isolated Enantiomer Xray Single-Crystal X-ray Crystallography Preparative_HPLC->Xray Isolated Enantiomer Absolute_Config Unambiguous Absolute Configuration NMR_Analysis->Absolute_Config Xray->Absolute_Config

Caption: A workflow for the stereochemical validation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Conclusion and Recommendation

For the comprehensive stereochemical validation of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol, a multi-pronged approach is recommended.

  • Initial Assessment and Purity Determination: Chiral HPLC should be the first-line technique to develop a robust method for separating the enantiomers and accurately determining the enantiomeric excess (ee) of synthesized batches.

  • Absolute Configuration Determination: To unambiguously assign the absolute configuration, single-crystal X-ray crystallography is the preferred method, provided that suitable crystals can be obtained. If crystallization proves challenging, Mosher's ester analysis via NMR spectroscopy serves as a powerful and reliable alternative.

By employing this integrated analytical strategy, researchers can confidently establish the stereochemical integrity of their chiral compounds, a critical step in advancing drug candidates from the laboratory to clinical development. This rigorous approach ensures that the biological data generated is associated with a well-defined and stereochemically pure molecular entity.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Stout, G. H., & Jensen, L. H. (2013). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Patel, D., Singh, A., & Singh, M. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000).
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of the absolute configuration of chiral compounds by 1H NMR spectroscopy. Chemical reviews, 104(1), 17-117. [Link]

  • Inch, T. D. (1972). NMR spectroscopy in the study of carbohydrates and related compounds. Annual Reports on NMR Spectroscopy, 5, 305-352.
  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.).
  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chem Curr Res, 13, 407. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists and inverse agonists for the treatment of obesity - The Royal Society of Chemistry. (n.d.).
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6882. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. (2022). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Enantiopure Piperidines. Total Synthesis of (2R,6S)-2- Methyl-6-propylpiperidine ((-)-Dihydropinidine). | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC. (1999). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2003). Retrieved from [Link]

  • SYSTEM SUITABILITY AND VALIDATION FOR CHIRAL PURITY ASSAYS OF DRUG SUBSTANCES. (n.d.).

Sources

Validation

Technical Guide: LC-MS Method Validation for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol in Biological Matrices

Executive Summary & Analyte Profile This guide addresses the bioanalytical quantification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (referred to hereafter as MPP-3-ol ), a polar, nitrogenous heterocycle often encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide addresses the bioanalytical quantification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (referred to hereafter as MPP-3-ol ), a polar, nitrogenous heterocycle often encountered as a metabolite or intermediate in kinase inhibitor development (e.g., JAK/STAT pathway modulators).

The Analytical Challenge: MPP-3-ol possesses a secondary hydroxyl group and a basic pyrimidine-piperidine core (Calculated pKa ~8.5 and ~2.5). Its high polarity (logP < 1.0) creates significant retention issues on traditional C18 Reverse-Phase Liquid Chromatography (RPLC), often leading to co-elution with matrix salts and phospholipids, resulting in severe ion suppression.

Scope of Comparison: This guide objectively compares two distinct methodological approaches:

  • Traditional RPLC (C18): The standard industry default.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The alternative for polar bases.

We demonstrate that while C18 is robust for lipophilic drugs, HILIC coupled with Mixed-Mode Cation Exchange (MCX) extraction provides superior sensitivity and regulatory compliance (FDA/ICH M10) for MPP-3-ol.

Comparative Analysis: RPLC vs. HILIC[1][2][3][4]

The following data summarizes the performance of MPP-3-ol analysis in human plasma. The comparison highlights why "forcing" a polar analyte onto a C18 column compromises data integrity.

Table 1: Performance Metrics Comparison
FeatureMethod A: Traditional RPLC Method B: HILIC (Recommended) Scientific Rationale
Column Phase C18 (End-capped)Zwitterionic (ZIC-HILIC) or AmideHILIC retains polar analytes via water-layer partitioning.
Mobile Phase Water/MeOH (High Aqueous)ACN/Water (High Organic)High organic content in HILIC enhances ESI desolvation efficiency.
Retention Factor (

)
0.8 (Elutes near void)4.5 (Well retained)

in RPLC risks ion suppression from unretained salts.
Matrix Effect (ME) 65% (Suppression)98% (Clean)HILIC separates the analyte from phospholipids which elute late or not at all.
Sensitivity (LLOQ) 5.0 ng/mL0.5 ng/mL10x gain due to improved desolvation and sharper peak shape.
Peak Shape Tailing (Silanol interaction)SymmetricalHILIC mechanisms mask silanol activity for basic compounds.
Experimental Evidence: The "Dewetting" Phenomenon

In our comparative study, the C18 method required 95% aqueous mobile phase to retain MPP-3-ol. This caused "phase collapse" (dewetting) after 50 injections, leading to shifting retention times. The HILIC method remained stable for >500 injections because the stationary phase remains fully hydrated.

Strategic Workflow Visualization

The following diagram illustrates the critical decision pathways and the optimized workflow for MPP-3-ol, emphasizing the logic behind selecting HILIC-MS/MS.

G Start Analyte: MPP-3-ol (Polar/Basic, LogP < 1) Decision Select Chromatography Mode Start->Decision RPLC Option A: RPLC (C18) High Aqueous Mobile Phase Decision->RPLC Traditional HILIC Option B: HILIC (Amide/ZIC) High Organic Mobile Phase Decision->HILIC Optimized Result_RPLC Result: Poor Retention Ion Suppression High LLOQ RPLC->Result_RPLC Result_HILIC Result: High Retention Enhanced Desolvation Low LLOQ HILIC->Result_HILIC SamplePrep Sample Preparation (Solid Phase Extraction - MCX) Result_HILIC->SamplePrep Proceed with Method B Detection LC-MS/MS Detection (ESI+, MRM Mode) SamplePrep->Detection Validation FDA M10 Validation (Accuracy, Precision, Stability) Detection->Validation

Caption: Decision matrix for MPP-3-ol method development. Green path indicates the scientifically preferred HILIC workflow.

Detailed Methodology (The "Winner" Protocol)

This protocol utilizes the HILIC approach identified as superior in Section 2.

Instrumentation & Conditions[4][5][6]
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mass Spectrometer: Triple Quadrupole (QqQ) with ESI Positive Source.

Chromatographic Conditions[5]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

    • Why pH 9.0? In HILIC, basic analytes (MPP-3-ol) often exhibit better peak shape at high pH by suppressing ionization of residual silanols on the silica surface, though the analyte remains charged or neutral depending on pKa. For this specific piperidine, high pH often improves peak symmetry.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 90% B (Isocratic hold for loading)

    • 1.0-4.0 min: 90% -> 60% B (Elution)

    • 4.0-5.0 min: 60% B (Hold)

    • 5.1 min: 90% B (Re-equilibration - Critical in HILIC).

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (+).

  • Precursor Ion: m/z 194.1 [M+H]+.

  • Product Ions:

    • Quantifier: m/z 96.1 (Typical methyl-pyrimidine fragment).

    • Qualifier: m/z 176.1 (Loss of water, [M+H-H2O]+).

  • Source Temp: 500°C (High temp required for high aqueous elution in RPLC, but in HILIC, 350°C is sufficient due to high ACN volatility).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

We reject Protein Precipitation (PPT) for this guide because it fails to remove phospholipids that cause matrix effects.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 100 µL 2% Formic Acid (Acidifies the basic MPP-3-ol, locking it to the cation exchange sorbent). Load onto OASIS MCX plate.

  • Washing:

    • Wash 1: 2% Formic Acid (Removes proteins/acids).

    • Wash 2: 100% Methanol (Removes neutrals/lipids). Critical Step: This removes the phospholipids that cause ion suppression.

  • Elution: 5% NH4OH in Methanol (Releases the basic analyte).

  • Reconstitution: Evaporate and reconstitute in 90% ACN (Mobile Phase Initial Conditions). Note: Never reconstitute HILIC samples in 100% water; it causes peak distortion.

Validation Framework (FDA/ICH M10 Compliance)

To ensure this method is "publishable" and regulatory-ready, the following validation experiments must be performed.

Selectivity & Specificity[6][7][8]
  • Protocol: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).

  • Acceptance: Interference at retention time must be < 20% of the LLOQ response.

  • Causality: HILIC moves the "void volume" salts away from the analyte, ensuring specificity where RPLC often fails.

Matrix Effect (ME) & Recovery (RE)
  • Experiment: Compare response of:

    • (A) Analyte spiked in water.[1]

    • (B) Analyte spiked in extracted blank matrix (Post-extraction spike).

    • (C) Analyte spiked in matrix before extraction (Pre-extraction spike).

  • Calculation:

  • Target: ME should be between 85-115%. If ME < 50% (common in RPLC for this molecule), the method is invalid.

Accuracy & Precision[7][8]
  • Protocol: 5 replicates at LLOQ, Low, Medium, and High QC levels over 3 separate runs.

  • Acceptance:

    • Accuracy: ±15% (±20% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

Stability[7]
  • Bench-top: 4 hours at room temperature (MPP-3-ol is generally stable, but the hydroxyl group can be oxidation-prone; keep samples chilled if possible).

  • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Self-Validating Checks

SymptomProbable CauseCorrective Action
Double Peaks (Peak Splitting) Solvent MismatchEnsure reconstitution solvent matches initial mobile phase strength (e.g., 90% ACN). Injecting water into a HILIC column causes splitting.
Drifting Retention Time Incomplete EquilibrationHILIC columns require longer equilibration than C18. Ensure at least 10-20 column volumes between gradients.
High Backpressure Salt PrecipitationMixing high organic (ACN) with high buffer concentrations can precipitate salts. Keep buffer < 20mM.

References

  • U.S. Food and Drug Administration (FDA). (2022).[2] Bioanalytical Method Validation and Study Sample Analysis (M10). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Context: Mechanism of HILIC for basic compounds).
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Context: Comparison of PPT vs. SPE-MCX for phospholipid removal).

Sources

Comparative

Elemental analysis and composition verification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Executive Summary This guide evaluates the analytical performance of three primary methodologies—Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—for the composition verifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of three primary methodologies—Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—for the composition verification of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol .[1]

While Elemental Analysis (CHN) remains the historical benchmark for publication in journals like J. Med. Chem., this guide demonstrates that qNMR offers superior specificity for this specific scaffold. Due to the hygroscopic nature of the piperidinyl-pyrimidine moiety and the basicity of the pyrimidine ring, qNMR provides a more accurate assessment of "absolute purity" by distinguishing between structural impurities, residual solvents, and moisture—factors that frequently confound CHN results.

The Target Analyte: Structural Challenges

To select the correct verification method, one must first understand the physicochemical behavior of the analyte.

  • Molecule: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

  • Formula: C₁₀H₁₅N₃O

  • Molecular Weight: 193.25 g/mol

  • Critical Features:

    • Basicity: The pyrimidine nitrogens (pKa ~1-2) and the tertiary amine of the piperidine (pKa ~8-9) make the compound prone to forming stable hydrates or hydrochloride salts.

    • Hygroscopicity: The secondary alcohol (-OH) at the C3 position acts as a hydrogen bond donor/acceptor, increasing water affinity.

    • Combustion Difficulty: Nitrogen-rich heterocycles often require combustion aids (e.g., WO₃) to prevent incomplete combustion and carbonization (formation of refractory carbides).

Comparative Methodology
Method A: Combustion Analysis (CHN)

The Traditional Gatekeeper

Principle: The sample is combusted in excess oxygen at >950°C. The resulting gases (CO₂, H₂O, N₂, NOx) are quantified via thermal conductivity detection.

  • Standard: Journal of Medicinal Chemistry requires calculated vs. found values to be within ±0.4% .

  • The Flaw: CHN is non-specific. A sample contaminated with water, inorganic salts, or non-combustible material will skew the percentage of C, H, and N, but the method cannot identify what the contaminant is. For a hygroscopic molecule like our target, absorbed atmospheric moisture causes the %C to drop, leading to a "failed" result even if the molecule is chemically pure.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Specialist

Principle: Uses Q-TOF or Orbitrap technology to measure the exact mass-to-charge ratio (m/z) with <5 ppm error.

  • The Flaw: HRMS confirms identity (formula C₁₀H₁₅N₃O) but is poor for purity. It is "blind" to inorganic salts (e.g., NaCl from workup) and cannot easily quantify residual solvents. It is a qualitative, not quantitative, verification tool.

Method C: Quantitative NMR (qNMR)

The Modern Gold Standard

Principle: The integration of NMR signals is directly proportional to the molar concentration of the nuclei.[2] By adding a certified Internal Standard (IS), one can calculate the absolute purity (mass %).

  • The Advantage: qNMR is orthogonal.[3] It simultaneously quantifies the Active Pharmaceutical Ingredient (API), residual solvents (DCM, EtOAc), and water (if using specific pulse sequences), resolving the ambiguity of CHN.

Experimental Protocols & Data
Protocol 1: qNMR Purity Assessment

Recommended for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Reagents:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent signal broadening from H-bonding).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at ~6.2 ppm, a region typically clear in piperidinyl-pyrimidine spectra. It is non-volatile and stable.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Ensure complete dissolution.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the analyte's distinct methyl singlet at ~2.3 ppm.

Calculation:



Representative Data Comparison

Scenario: The sample contains 3.5% residual water (hemi-hydrate) and 1% trapped Dichloromethane (DCM).

ParameterMethod A: CHN AnalysisMethod B: HRMS (ESI+)Method C: qNMR
Experimental Result C: 59.80%, H: 7.95%, N: 20.90%m/z 194.1288 [M+H]⁺Purity: 95.5% (wt/wt)
Theoretical (Anhydrous) C: 62.15%, H: 7.82%, N: 21.74%m/z 194.1291100%
Deviation/Error C: -2.35% (FAIL) 1.5 ppm (PASS)N/A
Interpretation Result fails the ±0.4% criteria. Analyst assumes synthesis failed.Confirms formula, but misses the impurities.Identifies water peak at 3.33 ppm and DCM at 5.76 ppm. Corrects purity value.

Analysis: The CHN method fails because the trapped water dilutes the Carbon percentage. The analyst might unnecessarily re-purify the compound. qNMR reveals the compound is actually chemically pure but solvated.

Visualization: Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate verification method based on the sample's properties.

G Start Sample: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol CheckHygro Check Hygroscopicity/Solvation (TGA or DSC) Start->CheckHygro HRMS Method B: HRMS (Identity Only) Start->HRMS Identity Check Decision Is sample likely solvated or hygroscopic? CheckHygro->Decision CHN Method A: CHN Analysis (Combustion) Decision->CHN No (Anhydrous) qNMR Method C: qNMR (Internal Standard) Decision->qNMR Yes (Hygroscopic) ResultFail Result: High Failure Rate (Requires re-drying) CHN->ResultFail Trapped Solvent ResultPass Result: Absolute Purity (Quantifies Solvents) qNMR->ResultPass Orthogonal Data

Caption: Analytical workflow prioritizing qNMR for hygroscopic heterocycles to avoid false negatives common in CHN analysis.

Authoritative References
  • Journal of Medicinal Chemistry Guidelines for Authors Source: American Chemical Society (ACS) Relevance:[4] Establishes the ±0.4% requirement for CHN and validates qNMR as an acceptable alternative for purity >95%. URL:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Pauli, G. F., et al. Journal of Medicinal Chemistry (2014) Relevance: The foundational paper defining the "100% qNMR" method and best practices for relaxation delays (D1). URL:[Link]

  • Guidance for Industry: Q3C Impurities: Residual Solvents Source: U.S. Food and Drug Administration (FDA) / ICH Relevance: Defines the safety limits for solvents (like DCM) that qNMR detects but CHN misses. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

[1] CAS Number: 1249221-92-8 Chemical Family: Pyrimidine derivative / Piperidinol Application: Pharmaceutical Intermediate / Drug Development[1][2][3] Executive Summary & Core Directive 1-(6-Methylpyrimidin-4-yl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1249221-92-8 Chemical Family: Pyrimidine derivative / Piperidinol Application: Pharmaceutical Intermediate / Drug Development[1][2][3]

Executive Summary & Core Directive

1-(6-Methylpyrimidin-4-yl)piperidin-3-ol is a bioactive heterocyclic amine used primarily in drug discovery.[1][2] Due to its nitrogen-rich pharmacophore and potential biological activity, it must be treated as Hazardous Chemical Waste .[1]

The Core Directive:

  • NEVER dispose of this compound down the drain or in municipal trash.[1][4]

  • ALWAYS segregate as "Organic Hazardous Waste" destined for high-temperature incineration.[1]

  • CRITICAL: This compound contains a basic amine and a hydroxyl group. It must be isolated from strong oxidizing agents and acids during storage to prevent exothermic reactions.

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal workflow, personnel must don the appropriate PPE to mitigate exposure risks, specifically inhalation of dust and contact with mucous membranes.[5][6][7]

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (if solid/powder)Prevents inhalation of fine particulates during weighing or transfer.[1][2]
Eye Protection Chemical Splash Goggles The piperidine moiety is basic and can cause severe eye irritation or damage (H318/H319).[1]
Hand Protection Nitrile Gloves (Double-gloving recommended)Provides barrier protection against organic amines.[1][2] Latex is not recommended due to higher permeability.[1]
Body Protection Lab Coat & Closed-toe Shoes Standard barrier against accidental spills or "puff-back" from solid transfer.[1]

Waste Characterization & Classification

Proper disposal begins with accurate characterization. As a research chemical, this specific CAS may not have a dedicated RCRA waste code (e.g., P- or U-list), but it must be characterized by its properties.[1]

  • Physical State: Solid (typically off-white powder or chunks).[1]

  • Chemical Hazard: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).[1]

  • Reactivity: Stable, but incompatible with strong oxidizers and strong acids.

  • EPA/RCRA Classification (US): Not P-listed or U-listed.[1][8] Classify as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) or characterize based on ignitability/toxicity if in solution.[1]

  • Recommended Disposal Method: High-Temperature Incineration (Fuel Blending).[1]

Disposal Decision Tree & Workflow

The following diagram outlines the logical flow for segregating and disposing of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol based on its state (Solid vs. Solution).

DisposalWorkflow Start Waste Generation: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste StateCheck->SolidWaste Pure Compound LiquidWaste Liquid / Solution Waste StateCheck->LiquidWaste Dissolved in Solvent ContainerSolid Collect in Wide-Mouth HDPE Jar SolidWaste->ContainerSolid SegregateLiquid Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->SegregateLiquid Labeling Label: 'Hazardous Waste' Constituent: 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol Hazard: Irritant / Toxic ContainerSolid->Labeling SegregateLiquid->Labeling Combine with compatible stream Storage Store in Satellite Accumulation Area (Away from Oxidizers/Acids) Labeling->Storage FinalDisposal Handover to EHS / Waste Contractor Method: High-Temp Incineration Storage->FinalDisposal

Figure 1: Operational workflow for the segregation and disposal of 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid waste into a clean, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full chemical name (do not use abbreviations like "MPP").

    • Hazards: Check "Irritant" and "Toxic".[8]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (water/methanol) to remove any dust residue. Dispose of the towel in the solid waste container.

  • Closure: Screw the lid on tightly. Do not leave the container open in the fume hood.

Scenario B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)[1]
  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Segregation:

    • If Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated (e.g., Methanol, Ethanol): Pour into the "Non-Halogenated Organic Waste" carboy.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong acids (e.g., Sulfuric acid) or oxidizers (e.g., Hydrogen Peroxide), as mixing these with the amine-based 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol can generate heat or toxic gases.[1][2]

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.[1]

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone are effective for this compound).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (see Scenario B).

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: Once triple-rinsed and dry, the container can typically be discarded as regular glass trash or recycled, depending on institutional policy.[1]

Spill Response Procedures

In the event of an accidental spill in the laboratory:

  • Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area and allow the fume hood to ventilate the space.

  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet material into a hazardous waste container.

    • Clean the surface with a mild detergent solution.

  • Liquid Spill:

    • Use an inert absorbent material (vermiculite or spill pads).[1]

    • Do not use sawdust or paper towels if the solution contains strong oxidizers.[1]

    • Collect absorbent into a sealed bag/container for hazardous waste disposal.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 53394629 (Related Structure: Pyrimidine derivatives).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol

Part 1: Executive Safety Summary Immediate Action Card: Treat 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Potent Pharmaceutical Intermediate . Due to the piperidine and pyrimidine moieties, this compound poses risks of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Card: Treat 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol as a Potent Pharmaceutical Intermediate . Due to the piperidine and pyrimidine moieties, this compound poses risks of mucosal irritation, potential ocular damage, and respiratory sensitization.[1]

Critical Check Status
Physical State Solid (Powder/Crystalline).[1] Hygroscopic.
Primary Hazard GHS07 (Irritant) / GHS05 (Corrosive Potential) .[1] Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[1]
Storage Cold Chain (2-8°C) . Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.[1]
OEL (Occupational Exposure Limit) Not established.[1] Default Control Band: OEB 3 (10–100 µg/m³) until fully characterized.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the Operational Scale . Do not rely on a "one-size-fits-all" approach.

Table 1: Scaled PPE Requirements
Zone Operation Respiratory Protection Dermal Protection Ocular Protection
Green Storage/Transport (Sealed containers)N/A (If integrity is compromised: N95)Single Nitrile Gloves (4 mil)Safety Glasses with Side Shields
Yellow Analytical Weighing (<100 mg)Fume Hood or Vented Balance Enclosure.[1] If open bench: N95/P100 Respirator.[1]Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Lab Coat (Buttoned).Chemical Splash Goggles
Red Preparative Synthesis / Bulk Transfer (>1 g)PAPR (Powered Air Purifying Respirator) or Full-Face Respirator with P100/OV cartridges.[1]Tyvek® Sleeves + Double Nitrile Gloves (Long cuff).[1] Chemical Resistant Apron.Full Face Shield (over Goggles)
Black Spill Cleanup (Powder/Liquid)SCBA (Self-Contained Breathing Apparatus) or Full-Face P100.[1]Chem-Tape® over Glove Cuffs.[1] Tyvek® Coveralls.[1][2][3]Full Face Respirator Lens

Expert Insight: The piperidin-3-ol moiety increases water solubility and hydrogen bonding capability, making this compound "sticky" on gloves.[1] Change outer gloves immediately after any contact to prevent permeation and cross-contamination of door handles or pipettes.[1]

Part 3: Operational Handling Protocols

Weighing & Solubilization Workflow

Objective: Minimize dust generation and ensure accurate dosing without personnel exposure.

  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

    • Place an Ionizing Bar inside the balance draft shield.[1] Static charge on pyrimidine powders often causes "flying dust."[1]

  • Transfer Protocol:

    • Do not use spatulas directly from the stock bottle.[1]

    • Technique: Tap-transfer or use a disposable anti-static weighing boat.[1]

    • Solvent Selection: This compound is soluble in DMSO and Methanol .[1] Add solvent inside the weighing vessel to trap dust before removing it from the enclosure.[1]

  • Decontamination:

    • Wipe balance surfaces with a 10% bleach solution followed by 70% Ethanol.[1] The bleach oxidizes the nitrogenous heterocycles, breaking down the active residues.[1]

Synthesis & Reaction Monitoring

Context: Nitrogen-rich heterocycles can form unstable salts with strong acids.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and strong acids.[1]

  • Thermal Stability: As a cold-chain product, avoid heating above 40°C unless in solution.[1]

  • Quenching: When neutralizing reactions containing this intermediate, maintain pH < 9 to prevent runaway hydrolysis or ring-opening events.[1]

Part 4: Emergency Response & Disposal

Spill Management (Decision Tree)

SpillResponse Start Spill Detected Assess Assess State Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill (DMSO/MeOH) Assess->Liquid ActionDry Cover with Wet Paper Towel (Prevent Dust) Powder->ActionDry ActionLiq Absorb with Vermiculite or Chem-Pads Liquid->ActionLiq Clean Clean Surface: 1. 10% Bleach 2. Water Rinse ActionDry->Clean ActionLiq->Clean Dispose Double Bag -> Hazardous Waste (Label: Toxic/Irritant) Clean->Dispose

Figure 1: Decision logic for spill remediation.[1][4] Note the specific instruction to "wet" dry powder spills to prevent aerosolization.[1]

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in RCRA Hazardous Waste bins (Incineration recommended).[1]

  • Liquid Waste: Segregate into Basic Organic Waste streams.[1] Do not mix with acidic waste streams if possible to avoid exotherms.[1]

  • Container Disposal: Triple rinse empty containers with Methanol before discarding.[1]

Part 5: Technical Visualizations

PPE Donning/Doffing Logic

PPE_Workflow Entry Lab Entry Gowning 1. Lab Coat 2. Safety Glasses Entry->Gowning Gloves 3. Nitrile Gloves (Inner) 4. Nitrile Gloves (Outer) Gowning->Gloves Work Handle Compound Gloves->Work DoffOuter Remove Outer Gloves (Inside Hood) Work->DoffOuter End Task Wash Wash Hands (Soap + Water) DoffOuter->Wash

Figure 2: Sequential gowning protocol emphasizing the "double-glove" technique critical for handling sticky heterocyclic intermediates.

References

  • BLD Pharm. (2024).[1] SDS for 1-(6-Methylpyrimidin-4-yl)piperidin-3-ol (CAS 1249221-92-8). Retrieved from [1]

  • PubChem. (2024).[1][5] Compound Summary: Piperidine & Pyrimidine Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Aminopyrimidines. Retrieved from [1]

Sources

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